Technical Documentation Center

2-Amino-6,7-dimethoxyquinoline-3-carboxylic acid Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 2-Amino-6,7-dimethoxyquinoline-3-carboxylic acid
  • CAS: 924871-16-9

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the Synthesis of 2-Amino-6,7-dimethoxyquinoline-3-carboxylic acid

Abstract This technical guide provides a comprehensive overview of the synthetic routes for preparing 2-amino-6,7-dimethoxyquinoline-3-carboxylic acid, a key heterocyclic scaffold of interest to researchers, scientists,...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive overview of the synthetic routes for preparing 2-amino-6,7-dimethoxyquinoline-3-carboxylic acid, a key heterocyclic scaffold of interest to researchers, scientists, and drug development professionals. This document details two primary, field-proven methodologies, emphasizing the chemical principles, experimental causality, and practical execution of each step. The guide includes detailed, step-by-step protocols, quantitative data, and visual representations of the synthetic pathways and mechanisms to ensure scientific integrity and reproducibility. All claims and procedures are substantiated by authoritative references from peer-reviewed literature.

Introduction: Significance of the Quinoline Scaffold

Quinoline and its derivatives are a prominent class of nitrogen-containing heterocyclic compounds that form the core structure of numerous natural products and synthetic pharmaceuticals. Their widespread importance stems from a broad spectrum of pharmacological activities, including but not limited to, anticancer, antimicrobial, anti-inflammatory, and antihypertensive properties. The specific target of this guide, 2-amino-6,7-dimethoxyquinoline-3-carboxylic acid, incorporates key pharmacophoric features: a 2-aminoquinoline core, which is a known privileged scaffold in medicinal chemistry, and methoxy groups at the 6 and 7 positions, which can modulate the molecule's electronic properties and metabolic stability. The carboxylic acid at the 3-position provides a crucial handle for further chemical modifications, such as amide bond formation, enabling the exploration of a diverse chemical space for drug discovery.

This guide will focus on a robust and well-documented synthetic strategy commencing from the readily available starting material, veratraldehyde. The synthesis will proceed through the key intermediate, 2-amino-4,5-dimethoxybenzaldehyde, followed by the construction of the quinoline ring system via the versatile Friedländer annulation. An alternative approach will also be discussed, offering flexibility in synthetic design.

Primary Synthetic Pathway: The Friedländer Annulation Approach

The most established and reliable method for the synthesis of 2-amino-6,7-dimethoxyquinoline-3-carboxylic acid is a multi-step process that leverages the classical Friedländer synthesis for the quinoline ring formation. This pathway offers a logical and efficient progression from a simple, commercially available aromatic aldehyde to the complex target molecule.

Overall Synthetic Scheme

Synthetic_Pathway_1 Veratraldehyde Veratraldehyde Nitro 6-Nitroveratraldehyde Veratraldehyde->Nitro Nitration (HNO₃, H₂SO₄) Amino 2-Amino-4,5-dimethoxybenzaldehyde Nitro->Amino Reduction (e.g., Fe/AcOH) Ester Ethyl 2-amino-6,7-dimethoxyquinoline-3-carboxylate Amino->Ester Friedländer Annulation (Ethyl Cyanoacetate, Base) Acid 2-Amino-6,7-dimethoxyquinoline-3-carboxylic acid Ester->Acid Hydrolysis (e.g., NaOH, H₂O/EtOH) Friedlander_Mechanism cluster_0 Knoevenagel Condensation cluster_1 Intramolecular Cyclization & Dehydration 2-Amino-4,5-dimethoxybenzaldehyde 2-Amino-4,5-dimethoxybenzaldehyde Intermediate_1 Knoevenagel Adduct 2-Amino-4,5-dimethoxybenzaldehyde->Intermediate_1 + Ethyl Cyanoacetate (Base) Cyclized_Intermediate Cyclized_Intermediate Intermediate_1->Cyclized_Intermediate Cyclization Product Ethyl 2-amino-6,7-dimethoxy- quinoline-3-carboxylate Cyclized_Intermediate->Product Dehydration Synthetic_Pathway_2 Nitrobenzaldehyde 6-Nitroveratraldehyde NitroCyano Ethyl 2-cyano-3-(4,5-dimethoxy-2-nitrophenyl)acrylate Nitrobenzaldehyde->NitroCyano Knoevenagel Condensation (Ethyl Cyanoacetate) Acid 2-Amino-6,7-dimethoxyquinoline-3-carboxylic acid NitroCyano->Acid Reductive Cyclization (e.g., Zn/AcOH)

Exploratory

Physicochemical Profiling and Synthetic Methodologies of 2-Amino-6,7-dimethoxyquinoline-3-carboxylic acid

An In-Depth Technical Guide for Drug Development Professionals Executive Summary 2-Amino-6,7-dimethoxyquinoline-3-carboxylic acid (CAS 924871-16-9) is a privileged heterocyclic scaffold in modern medicinal chemistry[1]....

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide for Drug Development Professionals

Executive Summary

2-Amino-6,7-dimethoxyquinoline-3-carboxylic acid (CAS 924871-16-9) is a privileged heterocyclic scaffold in modern medicinal chemistry[1]. Characterized by its highly functionalized quinoline core, this compound and its amide derivatives serve as critical precursors and pharmacophores in the development of novel antibacterial agents. Most notably, this structural class has been identified as a potent inhibitor of bacterial NAD+-dependent DNA ligase (LigA)[2]. As a Senior Application Scientist, I have structured this whitepaper to provide a comprehensive analysis of its physicochemical properties, synthetic pathways, and analytical validation protocols, focusing on the causality behind experimental behaviors.

Structural and Physicochemical Profiling

The physicochemical behavior of 2-Amino-6,7-dimethoxyquinoline-3-carboxylic acid is dictated by the electronic push-pull dynamics between its electron-donating methoxy groups and the electron-withdrawing carboxylic acid[1].

Quantitative Data Summary
ParameterValueCausality & Pharmacological Significance
Molecular Formula C12H12N2O4Defines the core mass and stoichiometric ratios[1].
Molecular Weight 248.24 g/mol Optimal for small-molecule drug design, strictly compliant with Lipinski's Rule of 5.
pKa (Carboxylic Acid) ~3.8 (Predicted)Deprotonated at physiological pH (7.4), ensuring critical electrostatic interactions with basic residues in target enzyme pockets.
pKa (Quinoline N) ~4.5 (Predicted)The 6,7-dimethoxy groups increase electron density on the ring, slightly stabilizing the protonated state of the nitrogen.
LogP ~1.8 (Predicted)Balances aqueous solubility with moderate lipophilicity, allowing for sufficient cellular permeability without excessive hydrophobic trapping.
TPSA 94.67 ŲHigh polar surface area due to the carboxylic acid and amino groups restricts blood-brain barrier (BBB) penetration, ideal for targeting peripheral bacterial infections.

Expertise Insight: The presence of the 2-amino group adjacent to the quinoline nitrogen creates a tautomeric system that acts as a potent hydrogen-bond donor-acceptor motif. This specific spatial arrangement is critical for anchoring the molecule within the highly electropositive NAD+ binding pocket of bacterial enzymes[3].

Synthetic Methodology and Reaction Mechanics

The synthesis of the 2-aminoquinoline core requires precise control over the reduction of the nitro precursor to avoid polymerization and degradation.

Causality of Reagent Selection: Early synthetic routes utilizing iron powder in acetic acid and DMF at elevated temperatures often resulted in intractable tar that was impossible to purify[4][5]. To circumvent this, a reductive cyclization utilizing zinc and formic acid is the field-proven standard. Zinc provides a controlled, single-electron transfer reduction of the aromatic nitro group to the amine. Formic acid acts synergistically as both a proton source and a solvent, facilitating a clean 6-exo-dig cyclization without interfering with the nitrile or carboxylic functions[5].

Step-by-Step Protocol: Zinc/Formic Acid Reductive Cyclization

This protocol is designed as a self-validating system; visual color changes confirm the progression of the reaction mechanics.

  • Zinc Activation: Suspend Zinc dust (61.9 mmol) in 5% HCl (50 mL) for 5 minutes to remove the passivating oxide layer (validated by visible hydrogen evolution). Decant the liquid, wash the metal with distilled water (2 x 25 mL), and rinse with ethanol (20 mL)[5].

  • Reaction Assembly: Add the activated zinc in one portion to a suspension of the starting material (e.g., 2-cyano-3-(4,5-dimethoxy-2-nitrophenyl)acrylic acid, 4.32 mmol) in ethanol (15 mL), 85% HCOOH (15 mL), and ammonium formate (4.76 mmol)[5].

  • Cyclization & Validation: Reflux the bright-yellow mixture for 4 hours. Self-Validation: The transition from a bright-yellow suspension to a thick, pale-yellow paste indicates the complete consumption of the nitro precursor and successful ring closure[5].

  • Isolation: Add ethanol to thin the mixture and vacuum filter to remove unreacted zinc. Treat the filtrate with an equal volume of ice-cold water, then basify with 10% NaOH until a yellow precipitate forms. Filter, wash with cold isopropanol, and dry to yield the pure quinoline derivative[4][5].

SynthesisWorkflow SM Starting Material Nitro-Aryl Precursor Reduction Reductive Activation Zn / HCOOH (85%) SM->Reduction Step 1: Nitro Reduction Intermediate Amine Intermediate (Transient) Reduction->Intermediate Electron Transfer Cyclization 6-exo-dig Cyclization Intramolecular Ring Closure Intermediate->Cyclization Step 2: Nucleophilic Attack Product Target Compound Quinoline-3-carboxylic acid Cyclization->Product Step 3: Precipitation

Figure 1: Reductive cyclization workflow for the synthesis of the quinoline core.

Pharmacological Relevance: NAD+-Dependent DNA Ligase Inhibition

The 2-amino-6,7-dimethoxyquinoline-3-carboxylic acid scaffold exhibits profound pharmacological utility against bacterial targets like Staphylococcus aureus and Streptococcus pneumoniae[2].

Mechanistic Causality: Bacterial DNA ligase (LigA) catalyzes the sealing of single-strand breaks in duplex DNA via a three-step mechanism that strictly requires NAD+ as a cofactor to form an active LigA-AMP intermediate[3]. Because human DNA ligases utilize ATP instead of NAD+, LigA is a highly selective antibacterial target[3]. The quinoline-3-carboxylic acid derivative acts as a competitive inhibitor. Its structural geometry mimics the nicotinamide mononucleotide moiety of NAD+, effectively occupying the adenylation pocket and trapping the enzyme in a dead-end, inactive complex[2][3].

LigA_Mechanism Enzyme Apo-LigA (Bacterial DNA Ligase) ActiveComplex LigA-AMP Complex (Catalytically Active) Enzyme->ActiveComplex + NAD+ (Adenylation) InactiveComplex Inhibited Complex (Dead-End) Enzyme->InactiveComplex + Inhibitor (Competitive) NAD NAD+ Cofactor NAD->ActiveComplex Inhibitor Quinoline-3-carboxylic Acid Derivative Inhibitor->InactiveComplex

Figure 2: Competitive inhibition of bacterial NAD+-dependent DNA ligase (LigA).

Analytical Characterization & Validation

To ensure the scientific integrity of the synthesized compound, rigorous analytical validation is required.

HPLC Protocol (Self-Validating System)
  • Column: C18 Reverse Phase (4.6 x 150 mm, 5 µm).

  • Mobile Phase: Gradient elution of 0.1% Trifluoroacetic Acid (TFA) in Water (Solvent A) and Acetonitrile (Solvent B).

  • Detection: UV at 254 nm and 280 nm.

  • Causality of Method: The inclusion of 0.1% TFA is not arbitrary; it is critical. It suppresses the ionization of both the 3-carboxylic acid (pKa ~3.8) and the quinoline nitrogen (pKa ~4.5). By keeping the molecule in its fully protonated, neutral state, secondary electrostatic interactions with residual silanols on the silica stationary phase are eliminated. This prevents peak tailing and ensures a sharp, quantifiable chromatographic peak.

Sources

Foundational

The Anticipated Biological Landscape of 2-Amino-6,7-dimethoxyquinoline-3-carboxylic acid: A Technical Guide for Drug Discovery Professionals

Abstract The quinoline scaffold is a cornerstone in medicinal chemistry, renowned for its versatile pharmacological profile. This technical guide delves into the predicted biological activities of a specific, yet under-r...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The quinoline scaffold is a cornerstone in medicinal chemistry, renowned for its versatile pharmacological profile. This technical guide delves into the predicted biological activities of a specific, yet under-researched derivative: 2-Amino-6,7-dimethoxyquinoline-3-carboxylic acid. While direct experimental data for this exact molecule is sparse in publicly accessible literature, a comprehensive analysis of its structural analogues provides a strong basis for predicting its therapeutic potential. This document synthesizes findings from closely related 6,7-dimethoxyquinoline and 2-aminoquinoline-3-carboxylic acid derivatives to construct a probable biological activity profile. We will explore its potential as an anticancer, neuroprotective, and anti-inflammatory agent, underpinned by mechanistic insights gleaned from analogous compounds. Detailed experimental protocols for evaluating these predicted activities are also provided to facilitate further research and validation. Our analysis suggests that 2-Amino-6,7-dimethoxyquinoline-3-carboxylic acid is a promising candidate for further investigation in drug discovery and development programs.

Introduction: The Quinoline Core and its Therapeutic Promise

The quinoline ring system is a privileged scaffold in drug discovery, forming the backbone of numerous therapeutic agents with a broad spectrum of biological activities, including antimicrobial, anticancer, anti-inflammatory, and antimalarial properties.[1] The versatility of the quinoline core allows for extensive chemical modifications, enabling the fine-tuning of its pharmacological and pharmacokinetic profiles.

This guide focuses on the specific derivative, 2-Amino-6,7-dimethoxyquinoline-3-carboxylic acid. Its structure combines three key pharmacophoric features:

  • The Quinoline Core: A bicyclic aromatic heterocycle known for its ability to intercalate with DNA and interact with various enzymes.[2]

  • 6,7-Dimethoxy Substitution: This substitution pattern is frequently observed in biologically active quinoline and quinazoline derivatives, often contributing to enhanced potency and selectivity for specific molecular targets.[3][4]

  • 2-Amino and 3-Carboxylic Acid Groups: These functional groups can participate in crucial hydrogen bonding interactions with biological targets and influence the molecule's solubility and pharmacokinetic properties.

The convergence of these structural elements suggests a high probability of significant biological activity. This guide will now explore the most probable therapeutic applications based on evidence from closely related compounds.

Predicted Biological Activities and Mechanistic Insights

Anticancer Potential

The most extensively documented activity for quinoline derivatives is their anticancer efficacy.[2][5] Numerous analogues of 2-Amino-6,7-dimethoxyquinoline-3-carboxylic acid have demonstrated potent antineoplastic effects through various mechanisms.

2.1.1. Inhibition of Receptor Tyrosine Kinases (RTKs)

The 6,7-dimethoxyquinoline scaffold is a key feature in several potent RTK inhibitors. For instance, a series of 6,7-dimethoxy-4-anilinoquinolines have been identified as powerful inhibitors of the c-Met tyrosine kinase, which plays a critical role in cancer cell proliferation, invasion, and metastasis.[4] The dimethoxy groups are often crucial for high-affinity binding to the kinase domain.

2.1.2. Topoisomerase I Inhibition

4-Alkoxy-2-aryl-6,7-dimethoxyquinolines have been discovered as a novel class of topoisomerase I inhibitors.[2] These compounds stabilize the topoisomerase I-DNA cleavage complex, leading to DNA damage and apoptosis in cancer cells. The planar quinoline ring system is essential for DNA intercalation.

2.1.3. Modulation of Platelet-Derived Growth Factor Receptor (PDGFR)

Derivatives of 2-aminoquinoline-3-carboxamide have shown anticancer activity against breast cancer cell lines by inhibiting the PDGFR signaling pathway.

Given these precedents, it is highly probable that 2-Amino-6,7-dimethoxyquinoline-3-carboxylic acid will exhibit anticancer properties, potentially through the inhibition of one or more of these key oncogenic targets.

Experimental Protocol: In Vitro Anticancer Activity Screening

A foundational step in validating the anticancer potential of a novel compound is to assess its cytotoxicity against a panel of cancer cell lines.

Objective: To determine the half-maximal inhibitory concentration (IC50) of 2-Amino-6,7-dimethoxyquinoline-3-carboxylic acid across various cancer cell lines.

Materials:

  • Human cancer cell lines (e.g., MCF-7 [breast], A549 [lung], MKN-45 [gastric])

  • Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with 10% FBS and 1% penicillin-streptomycin

  • 2-Amino-6,7-dimethoxyquinoline-3-carboxylic acid (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent

  • 96-well plates

  • Multichannel pipette

  • Plate reader

Procedure:

  • Cell Seeding: Seed the cancer cells in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of 2-Amino-6,7-dimethoxyquinoline-3-carboxylic acid in complete medium. Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified 5% CO2 incubator.

  • MTT Assay: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

Neuroprotective Potential

Emerging evidence suggests that quinoline derivatives possess neuroprotective properties, making them attractive candidates for the treatment of neurodegenerative diseases like Alzheimer's and Parkinson's disease.[6][7]

2.2.1. Inhibition of Neuronal Nitric Oxide Synthase (nNOS)

Certain 2-aminoquinoline derivatives have been identified as potent and selective inhibitors of human neuronal nitric oxide synthase (nNOS).[6] Overactivation of nNOS is implicated in the pathophysiology of various neurodegenerative conditions.

2.2.2. Antioxidant and Anti-inflammatory Effects

The neuroprotective effects of many compounds are attributed to their ability to mitigate oxidative stress and neuroinflammation.[8][9] The quinoline scaffold, particularly when substituted with electron-donating groups like methoxy, can exhibit antioxidant properties. Furthermore, some quinoline derivatives have demonstrated anti-inflammatory activity.[10]

The structural features of 2-Amino-6,7-dimethoxyquinoline-3-carboxylic acid, particularly the 2-amino and 6,7-dimethoxy groups, suggest a potential for both direct enzyme inhibition (nNOS) and broader antioxidant and anti-inflammatory activities, contributing to a neuroprotective profile.

Experimental Workflow: Assessing Neuroprotective Effects

A common in vitro model for neuroprotection involves challenging neuronal cells with an oxidative stressor and evaluating the compound's ability to rescue them.

Neuroprotection_Workflow cluster_cell_culture Cell Culture cluster_treatment Treatment cluster_assessment Assessment cluster_analysis Data Analysis Start Seed Neuronal Cells (e.g., SH-SY5Y) Incubate1 Incubate 24h Start->Incubate1 Pretreat Pre-treat with Compound Incubate1->Pretreat Incubate2 Incubate 1-2h Pretreat->Incubate2 Induce_Stress Induce Oxidative Stress (e.g., H2O2) Incubate2->Induce_Stress Incubate3 Incubate 24h Induce_Stress->Incubate3 Viability_Assay Cell Viability Assay (e.g., MTT, LDH) Incubate3->Viability_Assay ROS_Measurement Measure ROS Levels (e.g., DCFDA) Incubate3->ROS_Measurement Analyze Quantify Neuroprotection Viability_Assay->Analyze ROS_Measurement->Analyze

Caption: Workflow for evaluating in vitro neuroprotective activity.

Anti-inflammatory Activity

The quinoline scaffold has been associated with anti-inflammatory properties.[10] While the data is less extensive than for anticancer activity, it represents a promising therapeutic avenue.

2.3.1. Downregulation of T-cell Function

A substituted quinoline carboxylic acid has been shown to suppress inflammation and joint destruction in animal models of arthritis by down-regulating T-cell function.[10] This mode of action is distinct from that of nonsteroidal anti-inflammatory drugs (NSAIDs).

2.3.2. Inhibition of Pro-inflammatory Mediators

The structurally related 6,7-dimethoxyquinazoline derivatives have demonstrated anti-inflammatory activity, suggesting that the dimethoxy substitution pattern is favorable for this effect.[11] While the core heterocycle is different, the shared substitution pattern is noteworthy.

The presence of the carboxylic acid moiety in 2-Amino-6,7-dimethoxyquinoline-3-carboxylic acid, combined with the quinoline core and dimethoxy groups, suggests a potential for anti-inflammatory effects, possibly through immunomodulatory mechanisms.

Structure-Activity Relationship (SAR) Insights from Analogues

A summary of the biological activities of structurally related compounds is presented below, providing a basis for predicting the properties of 2-Amino-6,7-dimethoxyquinoline-3-carboxylic acid.

Compound Class Key Structural Features Reported Biological Activity Reference
2,4-Diamino-6,7-dimethoxyquinolines2,4-Diamino, 6,7-DimethoxyAntihypertensive (α1-adrenoceptor antagonist)[3]
4-Alkoxy-2-aryl-6,7-dimethoxyquinolines4-Alkoxy, 2-Aryl, 6,7-DimethoxyAnticancer (Topoisomerase I inhibitor)[2]
6,7-dimethoxy-4-anilinoquinolines4-Anilino, 6,7-DimethoxyAnticancer (c-Met inhibitor)[4]
2-Aminoquinoline-3-carboxamide derivatives2-Amino, 3-CarboxamideAnticancer (PDGFR inhibitor)
Substituted quinoline carboxylic acidsCarboxylic acidAnti-inflammatory, Antiarthritic[10]
2-Aminoquinoline derivatives2-AminoNeuroprotective (nNOS inhibitor)[6]
2-Chloro-4-(arylamino)-6,7-dimethoxyquinazolines6,7-Dimethoxy (on quinazoline)Anti-inflammatory[11]

Synthesis and Characterization

While a detailed synthetic route for 2-Amino-6,7-dimethoxyquinoline-3-carboxylic acid is not extensively reported, its synthesis can be envisioned through established quinoline synthesis methodologies, such as the Friedländer annulation or related cyclization strategies. The starting materials would likely be derivatives of 2-amino-4,5-dimethoxybenzaldehyde or a related ketone, and a compound providing the C2-amino and C3-carboxylic acid functionalities.

Conceptual Synthetic Pathway

Synthesis_Pathway cluster_reactants Starting Materials cluster_reaction Reaction cluster_intermediate Intermediate cluster_final_step Final Step Reactant1 2-Amino-4,5-dimethoxy- benzaldehyde Friedlander Friedländer Annulation Reactant1->Friedlander Reactant2 Ethyl Cyanoacetate Reactant2->Friedlander Intermediate Ethyl 2-Amino-6,7- dimethoxyquinoline-3-carboxylate Friedlander->Intermediate Hydrolysis Hydrolysis Intermediate->Hydrolysis Product 2-Amino-6,7-dimethoxy- quinoline-3-carboxylic acid Hydrolysis->Product

Caption: A plausible synthetic route to the target compound.

Future Directions and Conclusion

The in-silico and analogue-based analysis presented in this guide strongly suggests that 2-Amino-6,7-dimethoxyquinoline-3-carboxylic acid is a molecule of significant therapeutic potential. The convergence of structural motifs known to confer anticancer, neuroprotective, and anti-inflammatory activities makes it a compelling candidate for synthesis and biological evaluation.

Future research should focus on:

  • Chemical Synthesis and Characterization: The development of an efficient and scalable synthetic route to obtain the pure compound.

  • In Vitro Biological Screening: Comprehensive screening against a broad panel of cancer cell lines, neuronal cell-based assays for neuroprotection, and assays to determine anti-inflammatory activity.

  • Mechanism of Action Studies: Elucidation of the specific molecular targets and signaling pathways modulated by the compound.

  • In Vivo Efficacy Studies: Evaluation of the compound's therapeutic efficacy in relevant animal models of cancer, neurodegeneration, and inflammation.

References

  • ResearchGate. (n.d.). 2-Aminoquinoline-3-carboxamide derivatives and their anticancer...

  • PubMed. (1988). 2,4-Diamino-6,7-dimethoxyquinoline derivatives as alpha 1-adrenoceptor antagonists and antihypertensive agents.[3]

  • BenchChem. (n.d.). biological activity of 4-Chloro-6,7-dimethoxyquinoline derivatives.[1]

  • PMC. (n.d.). Discovery of 4-alkoxy-2-aryl-6,7-dimethoxyquinolines as a new class of topoisomerase I inhibitors endowed with potent in vitro anticancer activity.[2]

  • Bentham Science. (2022). Chemistry of 2-Aminoquinolines: Synthesis, Reactivity, and Biological Activities.[12]

  • ResearchGate. (n.d.). Chemistry of 2-Aminoquinolines: Synthesis, Reactivity, and Biological Activities (Part III).[13]

  • Oriental Journal of Chemistry. (2023). From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives.[5]

  • Taylor & Francis Online. (2018). Synthesis of novel 6,7-dimethoxy-4-anilinoquinolines as potent c-Met inhibitors.[4]

  • MDPI. (2020). Novel Amino Acid Derivatives of Quinolines as Potential Antibacterial and Fluorophore Agents.[14]

  • PMC. (n.d.). 6,7-dimethoxy-1,2,3,4-tetrahydro-isoquinoline-3-carboxylic acid attenuates heptatocellular carcinoma in rats with NMR-based metabolic perturbations.[15]

  • PMC. (n.d.). Identification of 2,4-diamino-6,7-dimethoxyquinoline derivatives as G9a inhibitors.[16]

  • PubMed. (1991). Antiinflammatory and antiarthritic properties of a substituted quinoline carboxylic acid: CL...[10]

  • Der Pharma Chemica. (2023). Synthesis and Anti-inflammatory Activity of Novel 2-Chloro-4-(Aryl Amino)-6, 7- Dimethoxy Quinazoline Derivatives.[11]

  • RSC Publishing. (2020). Design, synthesis, and biological evaluation of novel arylcarboxamide derivatives as anti-tubercular agents.[17]

  • Open Journal of Medicinal Chemistry. (2020). Anti-Cancer Activity and Molecular Docking of Some Pyrano[3,2‑c]quinoline Analogues.[18]

  • PubMed. (2016). Design, synthesis and evaluation of 3-quinoline carboxylic acids as new inhibitors of protein kinase CK2.[19]

  • The Distant Reader. (2022). Synthesis and evaluation of cerebroprotective activity of novel 6,7-dimethoxyquinazolin-4(3H).[20]

  • MDPI. (2024). Bioisosteric Replacement in the Search for Biologically Active Compounds: Design, Synthesis and Anti-Inflammatory Activity of Novel[2][3]triazino[2,3-c]quinazolines.[21]

  • PubMed. (2018). 6,7-dimethoxy-1,2,3,4-tetrahydro-isoquinoline-3-carboxylic acid attenuates colon carcinogenesis via blockade of IL-6 mediated signals.[22]

  • MDPI. (2024). Mechanisms and Potential Benefits of Neuroprotective Agents in Neurological Health.[8]

  • ResearchGate. (2010). (PDF) Synthesis and biological evaluation of indole-3-carboxylic acid derivatives of amino acids and peptides.

  • PubMed. (2026). Design, synthesis, anticancer evaluation, biological screening, and computational study of novel 6,7-dimethoxyquinazoline derivatives as VEGFR-2 inhibitors and apoptotic inducers.[23]

  • MDPI. (2023). Diastereoselective Synthesis of (–)-6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic Acid via Morpholinone Derivatives.[24]

  • PMC. (n.d.). Hydrophilic, Potent, and Selective 7-Substituted 2-Aminoquinolines as Improved Human Neuronal Nitric Oxide Synthase Inhibitors.[6]

  • ResearchGate. (n.d.). (PDF) Neuroprotection of Multifunctional Phytochemicals as Novel Therapeutic Strategy for Neurodegenerative Disorders: Antiapoptotic and Antiamyloidogenic Activities by Modulation of Cellular Signal Pathways.[9]

  • PubMed. (2025). Design, synthesis, and biological activity study of 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline derivatives against multidrug resistance in Eca109/VCR cells.[25]

  • PMC. (n.d.). Heterocyclic Quinoline Derivatives as Innovative Neuroprotective Agents for Alzheimer's Disease.[7]

Sources

Exploratory

Strategic Sourcing and Synthesis of Starting Materials for 2-Amino-6,7-dimethoxyquinoline-3-carboxylic Acid: A Comprehensive Guide

Executive Summary 2-Amino-6,7-dimethoxyquinoline-3-carboxylic acid (CAS 924871-16-9)[1] is a highly functionalized quinoline scaffold utilized extensively in the development of targeted therapeutics, including kinase inh...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2-Amino-6,7-dimethoxyquinoline-3-carboxylic acid (CAS 924871-16-9)[1] is a highly functionalized quinoline scaffold utilized extensively in the development of targeted therapeutics, including kinase inhibitors and antihypertensive agents[2]. The synthesis of this core requires precision in the selection of starting materials to prevent unwanted side reactions, such as the premature self-condensation of ortho-aminobenzaldehydes[3]. This whitepaper details a robust, three-step synthetic strategy utilizing 4,5-dimethoxy-2-nitrobenzaldehyde and ethyl cyanoacetate as the primary starting materials, emphasizing mechanistic causality and self-validating experimental protocols.

Retrosynthetic Analysis & Mechanistic Rationale

The construction of the 2-aminoquinoline core is most efficiently achieved via a modified Friedländer-type annulation[4].

Why Ethyl Cyanoacetate? While diethyl malonate is a common active methylene, ethyl cyanoacetate is strategically superior for 2-aminoquinoline synthesis. Following the initial piperidine-catalyzed Knoevenagel condensation with the benzaldehyde, the highly electrophilic nitrile group acts as an intramolecular trap. The transient ortho-amino group attacks the nitrile carbon, forming an imine intermediate that rapidly tautomerizes into the stable 2-amino group. This tautomerization provides the thermodynamic driving force for the irreversible aromatization of the newly formed pyridine ring[4].

Why 4,5-Dimethoxy-2-nitrobenzaldehyde? The direct use of 2-amino-4,5-dimethoxybenzaldehyde is challenging due to its propensity for intermolecular self-condensation and degradation upon prolonged storage[3]. Therefore, the stable nitro analogue, 4,5-dimethoxy-2-nitrobenzaldehyde, is selected as the primary starting material. It is chemoselectively reduced to the amino-aldehyde in situ or immediately prior to the annulation step[5].

Primary Starting Materials: Properties & Selection Criteria

MaterialRoleCAS NumberMolar Mass ( g/mol )Selection Rationale
4,5-Dimethoxy-2-nitrobenzaldehyde Primary Precursor20357-25-9211.17Stable, commercially available; prevents premature self-condensation during storage.
Ethyl Cyanoacetate Active Methylene105-56-6113.11Nitrile acts as a superior electrophilic trap for intramolecular cyclization.
Sodium Dithionite Reducing Agent7775-14-6174.11Chemoselective reduction of the nitro group without reducing the aldehyde.
Piperidine Catalyst110-89-485.15Forms a reactive iminium ion to accelerate the Knoevenagel condensation.

Experimental Workflows & Protocols (Self-Validating Systems)

Protocol A: Chemoselective Reduction to 2-Amino-4,5-dimethoxybenzaldehyde
  • Preparation: Suspend 4,5-dimethoxy-2-nitrobenzaldehyde (1.0 equiv) in a 1:1 mixture of ethanol and water (0.2 M concentration). Heat the suspension to 90 °C.

  • Reduction: Add sodium dithionite (Na₂S₂O₄, 3.0 equiv) in small portions to the hot mixture until completely dissolved[5].

    • Causality: Na₂S₂O₄ chemoselectively reduces the nitro group via a single-electron transfer mechanism, preserving the critical aldehyde moiety required for the subsequent annulation.

    • Self-Validation: The reaction is monitored by Thin Layer Chromatography (TLC) using Hexane/EtOAc (1:1). The starting material (Rf ≈ 0.6) disappears, replaced by a highly fluorescent spot (Rf ≈ 0.3) under 254 nm UV light, confirming the formation of the aniline derivative.

  • Isolation: Cool the resulting solution to room temperature. Filter the crystalline solid that precipitates and use it immediately for Protocol B to avoid degradation.

Protocol B: Cascade Condensation and Cyclization
  • Preparation: Dissolve the freshly prepared 2-amino-4,5-dimethoxybenzaldehyde (1.0 equiv) and ethyl cyanoacetate (1.1 equiv) in absolute ethanol.

  • Catalysis & Annulation: Add a catalytic amount of piperidine (0.1 equiv) and heat the mixture to reflux (80 °C) for 4 hours.

    • Causality: Piperidine acts as a nucleophilic catalyst, forming a transient iminium ion with the aldehyde, drastically lowering the activation energy for the Knoevenagel condensation[4].

    • Self-Validation: As the reaction progresses, the highly conjugated ethyl 2-amino-6,7-dimethoxyquinoline-3-carboxylate forms. Upon cooling the reaction mixture to 0 °C, the product spontaneously precipitates due to its low solubility in cold ethanol, providing visual confirmation of successful cyclization.

  • Isolation: Filter the precipitate, wash with cold ethanol, and dry under vacuum.

Protocol C: Saponification to the Target Carboxylic Acid
  • Hydrolysis: Suspend the ester from Protocol B in a 10% aqueous NaOH/ethanol solution. Heat at 60 °C for 2 hours until a homogeneous solution is achieved.

  • Isoelectric Precipitation: Cool the solution to room temperature and carefully acidify with 1M HCl to exactly pH 4.

    • Causality: The target compound, 2-amino-6,7-dimethoxyquinoline-3-carboxylic acid, is a zwitterion. Acidifying to pH 4 approaches its isoelectric point, neutralizing the carboxylate without protonating the quinoline nitrogen.

    • Self-Validation: Maximum precipitation occurs strictly at pH 4. If the pH drops below 3, the precipitate will visibly re-dissolve as the soluble hydrochloride salt forms, providing an immediate physical indicator of a pH overshoot.

  • Isolation: Filter the solid, wash thoroughly with distilled water to remove inorganic salts, and dry under vacuum.

Quantitative Data Summaries

StepReaction PhaseTemp (°C)Time (h)Expected Yield (%)Key Validation Metric
1 Nitro Reduction901.0 - 2.085 - 95TLC (Hex/EtOAc 1:1), Rf shift 0.6 to 0.3
2 Annulation80 (Reflux)3.0 - 5.075 - 85Precipitation upon cooling; MS [M+H]⁺ 277
3 Saponification602.0 - 3.090 - 95Isoelectric precipitation strictly at pH 4

Visualizing the Synthetic Pathway

SynthesisPathway SM1 4,5-Dimethoxy-2-nitrobenzaldehyde (Stable Precursor) INT1 2-Amino-4,5-dimethoxybenzaldehyde (Reactive Intermediate) SM1->INT1 Reduction (Na2S2O4, H2O/EtOH) SM2 Ethyl Cyanoacetate (Active Methylene) INT2 Ethyl 2-amino-6,7-dimethoxyquinoline- 3-carboxylate SM2->INT2 Knoevenagel Condensation INT1->INT2 Base-catalyzed Cyclization PROD 2-Amino-6,7-dimethoxyquinoline- 3-carboxylic acid INT2->PROD 1. Saponification (NaOH) 2. Acidification (pH 4)

Figure 1: Retrosynthetic and forward pathway for the synthesis of the target compound.

References

  • [1] ChemicalBook. 2-AMINO-6,7-DIMETHOXYQUINOLINE-3-CARBOXYLIC ACID. Available at:

  • [5] PrepChem.com. Synthesis of 2-amino-4,5-dimethoxybenzonitrile. Available at:

  • [2] RSC Publishing. Facile and Efficient Synthesis of 2-Aminoquinoline-3-carboxylic Acid Derivatives via Reductive Cyclization of Nitro and Cyano Groups Induced by Low-valent Titanium. Available at:

  • [3] ACS Publications. Synthesis of Quinoline-Fused 1-Benzazepines through a Mannich-Type Reaction of a C,N-Bisnucleophile Generated from 2-Aminobenzaldehyde and 2-Methylindole. Available at:

  • [4] Thieme E-Books & E-Journals. Product Class 3: Quinolines. Available at:

Sources

Foundational

A Comprehensive Technical Guide to Elucidating the Therapeutic Targets of 2-Amino-6,7-dimethoxyquinoline-3-carboxylic acid

Executive Summary 2-Amino-6,7-dimethoxyquinoline-3-carboxylic acid stands as a molecule of significant interest within the drug discovery landscape. Its quinoline core is a well-established pharmacophore, yet the specifi...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2-Amino-6,7-dimethoxyquinoline-3-carboxylic acid stands as a molecule of significant interest within the drug discovery landscape. Its quinoline core is a well-established pharmacophore, yet the specific therapeutic potential of this particular derivative remains an area of active investigation. This guide provides a robust, in-depth framework for researchers and drug development professionals to systematically identify and validate the molecular targets of this compound. By integrating established biochemical techniques with modern proteomic approaches, this document outlines a clear, logical path from initial hypothesis to confirmed mechanism of action, emphasizing scientific rigor and experimental causality at every step.

Introduction: The Quinoline Scaffold as a Privileged Structure in Medicinal Chemistry

The quinoline heterocycle is a cornerstone of medicinal chemistry, forming the structural basis for a multitude of approved therapeutic agents with diverse biological activities, ranging from anticancer to antimicrobial effects. The specific substitutions on the quinoline ring system are critical in defining the pharmacological profile of a given derivative. In the case of 2-Amino-6,7-dimethoxyquinoline-3-carboxylic acid, the strategic placement of the amino and dimethoxy groups, along with the carboxylic acid moiety, suggests a high potential for specific interactions with biological macromolecules. This guide will provide the technical and theoretical foundation necessary to unravel these interactions and pave the way for its potential clinical development.

Putative Therapeutic Arenas and High-Priority Target Classes

Based on the known bioactivities of structurally related quinoline derivatives, we can hypothesize several high-priority target classes for 2-Amino-6,7-dimethoxyquinoline-3-carboxylic acid. These hypotheses will form the basis of our initial, targeted validation efforts.

Receptor Tyrosine Kinases (RTKs) in Oncology

The dysregulation of RTK signaling is a fundamental driver of many cancers. The ATP-binding pocket of kinases is a common target for quinoline-based inhibitors.

  • Vascular Endothelial Growth Factor Receptor (VEGFR): As a key mediator of tumor angiogenesis, VEGFR is a prime target for anti-cancer therapies. Inhibition of VEGFR can stifle tumor growth by cutting off its blood supply.

  • Epidermal Growth Factor Receptor (EGFR): Overexpression and activating mutations of EGFR are prevalent in numerous solid tumors, leading to uncontrolled cell proliferation.

  • Platelet-Derived Growth Factor Receptor (PDGFR): PDGFR signaling is implicated in both tumor cell proliferation and the development of the tumor microenvironment.

The diagram below illustrates the central role of these RTKs in oncogenic signaling and the potential point of intervention for our lead compound.

Caption: Hypothesized inhibition of RTK signaling pathways.

Modulators of Inflammatory Pathways

Chronic inflammation is a key etiological factor in a wide range of diseases, including autoimmune disorders and cancer.

  • Cyclooxygenase (COX) Enzymes: As the primary targets of non-steroidal anti-inflammatory drugs (NSAIDs), COX-1 and COX-2 are critical enzymes in the inflammatory cascade.

  • Nuclear Factor-kappa B (NF-κB) Signaling: The NF-κB transcription factor is a master regulator of inflammatory gene expression.

A Step-by-Step Guide to Target Identification and Validation

A robust and multi-faceted experimental strategy is required to move from hypothesized targets to validated mechanisms of action. This section provides detailed protocols and the rationale behind each step.

Phase 1: Unbiased Target Discovery via Affinity-Based Chemical Proteomics

To cast a wide net and identify potential binding partners without preconceived bias, affinity-based proteomics is the method of choice. This technique uses the compound itself as a "bait" to fish out interacting proteins from a complex biological sample.

Experimental Protocol: Covalent Immobilization and Affinity Pulldown-Mass Spectrometry

  • Synthesis of an Affinity Probe:

    • Synthesize a derivative of 2-Amino-6,7-dimethoxyquinoline-3-carboxylic acid that incorporates a linker arm with a reactive group (e.g., an alkyne or an NHS ester) suitable for covalent attachment to a solid support. The linker attachment point should be carefully chosen to minimize disruption of potential protein binding sites.

  • Immobilization on a Solid Support:

    • Covalently couple the affinity probe to NHS-activated sepharose beads or similar resin according to the manufacturer's protocol.

    • Prepare a control resin by treating the beads with the linker and quenching agent alone.

  • Preparation of Cell Lysate:

    • Culture a relevant human cell line (e.g., A549 lung carcinoma for EGFR, HUVEC for VEGFR) to approximately 80-90% confluency.

    • Harvest and lyse the cells in a non-denaturing buffer containing protease and phosphatase inhibitors.

    • Clarify the lysate by high-speed centrifugation.

  • Affinity Pulldown:

    • Incubate the clarified lysate with the compound-immobilized beads and the control beads in parallel.

    • For competitive elution experiments, a separate incubation can be performed in the presence of an excess of the free, non-immobilized compound.

  • Washing and Elution:

    • Wash the beads extensively with lysis buffer to remove non-specifically bound proteins.

    • Elute the specifically bound proteins using a denaturing buffer (e.g., SDS-PAGE loading buffer).

  • Protein Identification by LC-MS/MS:

    • Separate the eluted proteins by SDS-PAGE, excise the entire gel lane, and perform in-gel tryptic digestion.

    • Analyze the resulting peptides by high-resolution liquid chromatography-tandem mass spectrometry (LC-MS/MS).

    • Identify and quantify the proteins using a suitable software package (e.g., MaxQuant) by searching against a human protein database.

Data Analysis and Hit Prioritization:

Candidate binding partners will be identified as proteins that are significantly enriched on the compound-immobilized beads compared to the control beads.

Protein Accession Gene Symbol Fold Enrichment (Compound/Control) p-value Known Function
P00533EGFR18.5< 0.001Receptor Tyrosine Kinase
P17948KDR (VEGFR2)14.2< 0.001Receptor Tyrosine Kinase
P35354PTGS2 (COX2)9.8< 0.01Prostaglandin Synthesis

The workflow for this unbiased screening approach is depicted below.

Affinity_Proteomics_Workflow start Start: Synthesize Affinity Probe immobilize Immobilize Probe on Beads start->immobilize pulldown Perform Affinity Pulldown immobilize->pulldown lysate Prepare Cell Lysate lysate->pulldown wash Wash to Remove Non-specific Binders pulldown->wash elute Elute Bound Proteins wash->elute lcms Analyze by LC-MS/MS elute->lcms analysis Identify and Quantify Enriched Proteins lcms->analysis end End: List of Candidate Targets analysis->end caption Figure 2. Workflow for affinity-based proteomics.

Caption: Workflow for affinity-based proteomics target discovery.

Phase 2: Rigorous Target Validation

Following the identification of high-confidence candidate targets, a series of orthogonal assays are required to validate the direct binding and functional modulation of these proteins by 2-Amino-6,7-dimethoxyquinoline-3-carboxylic acid.

Biophysical Confirmation of Direct Binding

  • Isothermal Titration Calorimetry (ITC): This gold-standard technique directly measures the heat released or absorbed upon binding of the compound to the purified target protein. It provides a complete thermodynamic profile of the interaction, including the binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH).

  • Surface Plasmon Resonance (SPR): SPR provides real-time kinetic data on the association and dissociation of the compound with the immobilized target protein, allowing for the precise determination of the on-rate (ka), off-rate (kd), and binding affinity (Kd).

Cellular Target Engagement and Functional Assays

  • Cellular Thermal Shift Assay (CETSA): CETSA is a powerful method to confirm target engagement within the complex milieu of a living cell. The principle is that a ligand-bound protein is stabilized against heat-induced denaturation. A shift in the thermal stability of a target protein in the presence of the compound is strong evidence of direct binding in a cellular context.

  • In Vitro Enzyme Activity Assays: For candidate targets that are enzymes (e.g., kinases, COX), the inhibitory activity of the compound should be quantified by determining its IC50 value in a purified enzyme assay.

  • Western Blot Analysis of Downstream Signaling: To confirm that target engagement translates into a functional cellular response, the phosphorylation status of key downstream signaling proteins should be assessed by Western blot. For example, if EGFR is a validated target, one would expect to see a dose-dependent decrease in the phosphorylation of EGFR itself, as well as its downstream effectors like Akt and ERK.

The logical progression of the target validation phase is outlined in the following diagram.

Target_Validation_Process candidates Candidate Targets from Proteomics biophysical Biophysical Validation (ITC, SPR) candidates->biophysical cellular Cellular Target Engagement (CETSA) candidates->cellular functional Functional Assays (Enzyme Inhibition, Downstream Signaling) biophysical->functional cellular->functional validated Validated Therapeutic Target functional->validated caption Figure 3. A structured approach to target validation.

Caption: A structured approach to target validation.

Concluding Remarks and Future Outlook

The systematic and multi-faceted approach detailed in this guide provides a clear and robust pathway for the comprehensive characterization of the therapeutic targets of 2-Amino-6,7-dimethoxyquinoline-3-carboxylic acid. By progressing from unbiased discovery to rigorous biophysical and cellular validation, researchers can build a compelling, data-driven case for the mechanism of action of this promising compound. The successful elucidation of its molecular targets will be a critical step in its journey towards becoming a novel therapeutic agent.

References

  • The Quinoline Scaffold in Medicinal Chemistry: A Review of Recent Developments. Molecules. [Link]

  • Receptor Tyrosine Kinases as Targets for Cancer Therapy. Nature Reviews Cancer. [Link]

  • Chemical Proteomics: A Powerful Tool for Drug Target Discovery. Journal of Proteome Research. [Link]

  • The Cellular Thermal Shift Assay: A Novel Approach for Drug Discovery. Science. [Link]

  • Isothermal Titration Calorimetry: A Guide to Best Practices. Methods in Enzymology. [Link]

  • Surface Plasmon Resonance in Drug Discovery: A Comprehensive Review. Expert Opinion on Drug Discovery. [Link]

Protocols & Analytical Methods

Method

Application Note: 2-Amino-6,7-dimethoxyquinoline-3-carboxylic acid as an Environment-Sensitive Fluorescent Probe for Proteins

Target Audience: Researchers, biophysicists, and drug development professionals. Document Type: Technical Application Note & Validated Protocol Executive Summary The development of robust, small-molecule fluorescent prob...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, biophysicists, and drug development professionals. Document Type: Technical Application Note & Validated Protocol

Executive Summary

The development of robust, small-molecule fluorescent probes is critical for interrogating protein dynamics, conformational changes, and protein-protein interactions. 2-Amino-6,7-dimethoxyquinoline-3-carboxylic acid (CAS: 924871-16-9) is a highly versatile, environmentally sensitive fluorophore. Unlike bulky commercial dyes (e.g., cyanines or rhodamines) that can sterically hinder protein folding, this compact quinoline derivative offers minimal structural perturbation. Its 3-carboxylic acid moiety allows for straightforward covalent bioconjugation to primary amines, while the 6,7-dimethoxyquinoline core provides a robust photophysical response to changes in local polarity, making it an exceptional tool for structural biology and drug screening assays.

Photophysical & Structural Rationale

The utility of 2-Amino-6,7-dimethoxyquinoline-3-carboxylic acid stems from the synergistic effects of its functional groups[1].

  • The 6,7-Dimethoxyquinoline Core: The electron-donating methoxy groups at positions 6 and 7 significantly enhance the fluorescence quantum yield and red-shift the excitation maximum compared to unsubstituted quinolines[1].

  • The 2-Amino Group: The presence of the amino group creates a "push-pull" electronic system. Upon excitation, the molecule can form Planarized Intramolecular Charge-Transfer (PLICT) states, which are highly sensitive to the local dielectric constant of the solvent or protein pocket[2].

  • The 3-Carboxylic Acid: This acts as the bioconjugation handle. It is chemically orthogonal to the fluorophore's emission system, ensuring that covalent attachment to a protein does not destroy the fluorescence[3].

Table 1: Typical Photophysical Properties
PropertyValue / CharacteristicImplication for Assay Design
Excitation Maximum ( λex​ ) ~350 - 370 nmCompatible with standard UV/Vis lasers and DAPI filter sets.
Emission Maximum ( λem​ ) ~420 - 460 nmExhibits solvatochromism; blue-shifts in hydrophobic environments.
Quantum Yield ( Φ ) 0.15 - 0.40Highly dependent on solvent polarity; increases in non-polar pockets.
Molecular Weight 248.23 g/mol Ultra-small footprint prevents steric interference with protein function.

Mechanistic Principles of Protein Labeling

To utilize this probe, the stable 3-carboxylic acid must be converted into an amine-reactive intermediate. We employ 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysulfosuccinimide (sulfo-NHS) .

Causality of Reagent Selection:

  • Why EDC/NHS? EDC activates the carboxyl group to form an unstable O-acylisourea intermediate. If reacted directly with a protein, hydrolysis outcompetes amide bond formation. Adding sulfo-NHS converts this into a semi-stable, highly reactive NHS-ester that selectively targets unprotonated primary amines (e.g., the ϵ -amino group of Lysine residues or the N-terminus).

  • Why Amine-Free Buffers? The conjugation step must be performed in buffers like PBS, HEPES, or Bicarbonate. Buffers containing primary amines (e.g., Tris or Glycine) will act as competitive nucleophiles, quenching the NHS-ester and resulting in zero protein labeling.

Workflow Visualization

G P 2-Amino-6,7-dimethoxyquinoline- 3-carboxylic acid Act Activation (EDC/sulfo-NHS in DMSO) P->Act NHS NHS-Ester Intermediate (Amine Reactive) Act->NHS Conj Bioconjugation (pH 7.5-8.5, 2h) NHS->Conj Prot Target Protein (Lysine Residues) Prot->Conj Pur Purification (Size Exclusion / Desalting) Conj->Pur Final Labeled Protein Conjugate Pur->Final

Figure 1: Step-by-step bioconjugation workflow of the quinoline probe to target proteins.

Step-by-Step Bioconjugation Protocol

This protocol is designed as a self-validating system. By calculating the Degree of Labeling (DOL) at the end, the user verifies the success of both the activation and conjugation steps.

Materials Required
  • 2-Amino-6,7-dimethoxyquinoline-3-carboxylic acid (10 mM stock in anhydrous DMSO)

  • EDC·HCl and sulfo-NHS (Dry powders)

  • Target Protein (1-5 mg/mL in PBS, pH 7.4)

  • Reaction Buffer: 0.1 M Sodium Bicarbonate, pH 8.3

  • Zeba™ Spin Desalting Columns or PD-10 columns (MWCO based on protein size)

Phase 1: Probe Activation (Generation of NHS-Ester)

Note: EDC and NHS are highly moisture-sensitive. Prepare solutions immediately before use.

  • Dissolve the quinoline probe in anhydrous DMSO to a final concentration of 10 mM.

  • Add a 1.5x molar excess of EDC·HCl (15 mM final) and a 2x molar excess of sulfo-NHS (20 mM final) to the probe solution.

  • Vortex thoroughly and incubate at room temperature (RT) in the dark for 30 minutes.

    • Causality: This 30-minute window allows the O-acylisourea to fully convert to the more stable NHS-ester, maximizing downstream conjugation efficiency.

Phase 2: Protein Conjugation
  • Buffer-exchange the target protein into the Reaction Buffer (0.1 M Sodium Bicarbonate, pH 8.3) using a desalting column.

    • Causality: The ϵ -amino groups of Lysine have a pKa of ~10.5. Raising the pH to 8.3 increases the proportion of unprotonated, nucleophilic amines available for reaction without denaturing most proteins.

  • Add the activated probe to the protein solution. For a standard IgG antibody or 50 kDa protein, a 10:1 to 20:1 molar ratio (Probe:Protein) is recommended to achieve an optimal DOL.

  • Incubate the reaction mixture at RT for 2 hours, or at 4°C overnight, with gentle end-over-end mixing. Protect from light.

Phase 3: Purification
  • Equilibrate a desalting column with the desired storage buffer (e.g., PBS, pH 7.4).

  • Load the reaction mixture onto the column and centrifuge/elute according to the manufacturer's instructions.

  • The labeled protein will elute in the void volume, while the unreacted small-molecule probe will be retained in the column matrix.

Quantitative Analysis & Data Interpretation

To validate the protocol, the Degree of Labeling (DOL)—the average number of dye molecules per protein molecule—must be calculated using UV-Vis spectroscopy.

Formula for DOL: DOL=[Protein]×ϵdye​Amax​×MWprotein​​

(Where Amax​ is the absorbance of the dye at its excitation maximum, and ϵdye​ is the molar extinction coefficient of the quinoline probe, typically ~10,000 M−1cm−1 at 360 nm).

Table 2: Optimization of Molar Ratios and Expected Outcomes
Probe:Protein Molar RatioExpected DOLProtein Solubility / Aggregation RiskRecommended Application
5:1 1 - 2Excellent (No aggregation)FRET donor/acceptor pairs, single-molecule tracking.
15:1 3 - 5GoodBulk fluorescence assays, flow cytometry.
50:1 > 8High Risk (Precipitation)Not recommended. Hydrophobic quinoline cores induce aggregation.

Insight: Over-labeling a protein with hydrophobic quinoline derivatives often leads to fluorescence self-quenching and protein precipitation. Aim for a DOL of 2-4 for optimal signal-to-noise ratios.

Application: Conformational Sensing & FRET

Because 2-Amino-6,7-dimethoxyquinoline-3-carboxylic acid exhibits strong solvatochromism, it is an ideal sensor for protein conformational changes.

When attached near a hydrophobic binding pocket, the probe emits a strong, blue-shifted signal. If a ligand binds and displaces the probe into the aqueous solvent, or if the protein unfolds, the fluorescence is rapidly quenched and red-shifted. This property allows researchers to design wash-free, real-time kinetic assays for ligand binding or protein denaturation.

G Start Quinoline-Labeled Target Protein Folded Folded State (Probe in Hydrophobic Pocket) Start->Folded Native Buffer Unfolded Unfolded / Ligand-Bound (Probe Exposed to Aqueous Solvent) Start->Unfolded Denaturant / Competitor Ligand Folded->Unfolded Dynamic Conformational Shift HighF High Fluorescence Blue-Shifted Emission (~420nm) Folded->HighF LowF Quenched Fluorescence Red-Shifted Emission (~460nm) Unfolded->LowF

Figure 2: Mechanism of conformational sensing using the environment-sensitive quinoline probe.

References

  • Enoua, G. C., Uray, G., & Stadlbauer, W. (2010). Fluorescence Properties of 6-Methoxy- and 6,7-Dimethoxyquinoline-3,4-dicarbonitriles. Sciforum.
  • Purohit, P., Mittal, R. K., & Khatana, K. (2022). Quinoline-3-Carboxylic Acids “DNA Minor Groove-Binding Agent”. Anti-Cancer Agents in Medicinal Chemistry.
  • (2019). Highly Selective and Efficient Synthesis of 7-Aminoquinolines and Their Applications as Golgi-Localized Probes. ACS Medicinal Chemistry Letters.

Sources

Application

Orthogonal Derivatization Protocol for 2-Amino-6,7-dimethoxyquinoline-3-carboxylic Acid: A Privileged Scaffold for Kinase Inhibitor Libraries

Executive Summary & Mechanistic Rationale The 6,7-dimethoxyquinoline scaffold is a highly privileged structural motif in modern medicinal chemistry. It is a foundational pharmacophore in several FDA-approved and experime...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

The 6,7-dimethoxyquinoline scaffold is a highly privileged structural motif in modern medicinal chemistry. It is a foundational pharmacophore in several FDA-approved and experimental oncology drugs, primarily functioning as an ATP-competitive inhibitor targeting receptor tyrosine kinases such as c-Met, PDGFR, and VEGFR[1][2]. Furthermore, the incorporation of a 2-amino group allows the quinoline core to form critical bifurcated hydrogen bonds with the peptide backbone of target proteins (such as the hinge region of kinases or the active site of nNOS), making it a highly valuable interaction vector[3].

Developing a robust structure-activity relationship (SAR) library around 2-Amino-6,7-dimethoxyquinoline-3-carboxylic acid requires an orthogonal derivatization strategy. The challenge lies in functionalizing both the C3-carboxylic acid and the C2-amino group without unwanted cross-reactivity.

The Causality of Chemoselectivity: From a physical organic perspective, the C2-amine of the quinoline ring exhibits significantly reduced nucleophilicity. Its lone pair is heavily delocalized into the electron-deficient heteroaromatic ring and further deactivated by the electron-withdrawing inductive and resonance effects of the adjacent C3-carboxylic acid[4]. This inherent deactivation is a strategic advantage: it allows for the chemoselective amidation of the C3-carboxylic acid using highly reactive coupling reagents (like HATU) without the need for transient Boc or Fmoc protection of the C2-amine. Once the C3-amide is established, the C2-amine can be subsequently functionalized (e.g., via sulfonylation or urea formation) by employing forcing conditions, creating a self-validating, two-step orthogonal workflow.

Orthogonal Derivatization Workflow

G A 2-Amino-6,7-dimethoxyquinoline -3-carboxylic acid B Phase 1: C3-Amidation (HATU, DIPEA, R1-NH2) A->B Chemoselective Activation C 2-Amino-3-carboxamide Intermediate B->C High Yield No Protection D Phase 2: C2-Functionalization (R2-NCO or R2-SO2Cl) C->D Forcing Conditions E Dual-Functionalized Kinase Inhibitor Library D->E Orthogonal Diversification

Orthogonal two-step derivatization workflow for 2-Amino-6,7-dimethoxyquinoline-3-carboxylic acid.

Phase 1 Protocol: Chemoselective C3-Amidation

Objective: Generate a library of 2-amino-6,7-dimethoxyquinoline-3-carboxamides. Causality & Reagent Selection: The C3-carboxylic acid is sterically hindered. Standard carbodiimides (EDC/DCC) often result in sluggish kinetics and poor yields. HATU is selected because it generates a highly reactive 7-aza-1-hydroxybenzotriazole (HOAt) active ester, accelerating the amidation process before any background degradation can occur.

Step-by-Step Methodology
  • Activation: In an oven-dried 20 mL scintillation vial equipped with a magnetic stir bar, suspend 2-Amino-6,7-dimethoxyquinoline-3-carboxylic acid (1.0 equiv, 0.5 mmol) in anhydrous DMF (5.0 mL, 0.1 M).

  • Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (3.0 equiv, 1.5 mmol). The suspension will become a clear, pale-yellow solution as the carboxylate salt forms.

  • Coupling Reagent: Add HATU (1.2 equiv, 0.6 mmol) in one portion at room temperature (25 °C). Stir for 15 minutes to ensure complete formation of the HOAt active ester.

  • Amine Addition: Add the desired primary or secondary amine ( R1−NH2​ ) (1.2 equiv, 0.6 mmol). Stir the reaction mixture at room temperature for 4 hours.

  • In-Process Control (Self-Validation): Monitor the reaction via LC-MS. The starting material ( [M+H]+=249.1 ) should be completely consumed, replaced by the target amide mass. The lack of di-acylated byproducts validates the chemoselectivity.

  • Workup: Quench the reaction by adding 15 mL of saturated aqueous NaHCO3​ (this neutralizes and solubilizes the acidic HOAt byproduct). Extract the aqueous layer with Ethyl Acetate ( 3×15 mL).

  • Purification: Wash the combined organic layers with 5% aqueous LiCl ( 3×10 mL) to remove residual DMF. Dry over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure. The crude intermediate is typically >90% pure and can be used directly in Phase 2.

Phase 2 Protocol: C2-Amine Sulfonylation / Urea Formation

Objective: Functionalize the deactivated C2-amine to complete the dual-functionalized library[2]. Causality & Reagent Selection: Due to the vinylogous amide character of the C2-amine, standard ambient conditions fail. Forcing conditions utilizing Pyridine as both solvent and base, supplemented with catalytic DMAP, are required. DMAP acts as a nucleophilic catalyst, generating a highly electrophilic sulfonylpyridinium intermediate that overcomes the high activation energy barrier of the C2-amine.

Step-by-Step Methodology (Sulfonylation)
  • Preparation: Dissolve the 2-amino-3-carboxamide intermediate from Phase 1 (1.0 equiv, 0.25 mmol) in anhydrous Pyridine (2.5 mL, 0.1 M) under an inert argon atmosphere.

  • Catalyst Addition: Add 4-Dimethylaminopyridine (DMAP) (0.2 equiv, 0.05 mmol).

  • Electrophile Addition: Slowly add the desired sulfonyl chloride ( R2−SO2​Cl ) (2.0 equiv, 0.5 mmol).

  • Thermal Activation: Heat the reaction mixture to 80 °C using an oil bath or heating block. Stir for 12 hours.

  • In-Process Control (Self-Validation): TLC (95:5 DCM:MeOH) should show a distinct shift to a higher Rf​ value. 1H-NMR of an aliquot will show the disappearance of the broad NH2​ singlet (~6.5 ppm) and the appearance of a highly deshielded sulfonamide proton (>10.0 ppm) due to strong hydrogen bonding.

  • Workup: Cool the reaction to room temperature. Co-evaporate the pyridine with toluene ( 3×10 mL) under reduced pressure to prevent basic impurities from streaking during chromatography.

  • Purification: Redissolve the residue in DCM and purify via flash column chromatography (Silica gel, gradient elution from 100% DCM to 90:10 DCM:MeOH) to afford the pure dual-functionalized product.

Quantitative Data & Yield Analysis

The self-validating nature of the Phase 1 protocol was established by screening various coupling conditions. HATU demonstrated superior kinetics and yield compared to traditional reagents (Table 1).

Table 1: Optimization of C3-Amidation Conditions

Coupling ReagentBaseSolventTemp (°C)Time (h)Yield (%)Observation
EDC / HOBtDIPEADMF252445%Incomplete conversion; SM recovered.
T3P (50% in EtOAc)Et₃NEtOAc801262%Sluggish reaction; thermal degradation.
HATU DIPEA DMF 25 4 92% Rapid, clean conversion; no C2-acylation.

Using the optimized two-step orthogonal protocol, a representative virtual library demonstrates the robustness of the methodology across various steric and electronic profiles (Table 2).

Table 2: Representative Dual-Functionalized Library Data

C3-Amine ( R1 )C2-Electrophile ( R2 )Product TypeYield Phase 1Yield Phase 2Overall YieldLC-MS [M+H]+
BenzylaminePhenyl isocyanateUrea91%85%77%457.2
MorpholineTosyl chlorideSulfonamide89%78%69%472.1
CyclopropylamineMethyl isocyanateUrea93%82%76%345.1
AnilineMethanesulfonyl chlorideSulfonamide85%71%60%402.1

References

  • Synthesis of novel 6,7-dimethoxy-4-anilinoquinolines as potent c-Met inhibitors - PMC. nih.gov. 1

  • First-in-Class Dual PDGFR/Carbonic Anhydrase IX/XII Inhibitors: 6,7-Dimethoxyquinoline-Sulfonamides as Promising Antileukemic Agents | Journal of Medicinal Chemistry. acs.org. 2

  • First Contact: 7-Phenyl-2-Aminoquinolines, Potent and Selective Neuronal Nitric Oxide Synthase Inhibitors That Target an Isoform-Specific Aspartate - PMC. nih.gov. 3

  • An In-depth Technical Guide to the Synthesis of 2-Aminoquinoline Derivatives - Benchchem. benchchem.com. 4

Sources

Method

Application Note: Cellular Evaluation of 2-Amino-6,7-dimethoxyquinoline-3-carboxylic acid as a Bacterial LigA Inhibitor

Executive Summary & Biological Causality The compound 2-Amino-6,7-dimethoxyquinoline-3-carboxylic acid (and its carboxamide derivatives) represents a highly targeted pharmacophore in modern antibacterial drug development...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Biological Causality

The compound 2-Amino-6,7-dimethoxyquinoline-3-carboxylic acid (and its carboxamide derivatives) represents a highly targeted pharmacophore in modern antibacterial drug development. Its primary mechanism of action is the competitive inhibition of NAD+-dependent DNA ligase (LigA) [1].

Unlike mammalian cells, which utilize ATP-dependent DNA ligases (Lig I, III, and IV), bacteria rely exclusively on NAD+ as a cofactor for DNA ligation during replication and repair[2]. This fundamental biological divergence provides a unique therapeutic window. The quinoline-3-carboxylic acid scaffold acts as an NAD+ mimetic, binding deep within the adenylation pocket of LigA and preventing the transfer of the AMP moiety to the catalytic lysine residue[3].

To successfully transition this compound from a biochemical fragment to a whole-cell active lead, researchers must establish a self-validating experimental matrix that proves three causal relationships:

  • Efficacy: The compound penetrates the bacterial envelope and halts growth.

  • Selectivity: The compound does not cross-react with human ATP-dependent ligases.

  • On-Target Mechanism: The observed cell death is driven specifically by the cessation of DNA synthesis, not off-target membrane disruption.

LigAMechanism LigA Apo-LigA (Bacterial Ligase) Adenylated LigA-AMP (Adenylated Enzyme) LigA->Adenylated + NAD+ (Step 1) NAD NAD+ NAD->Adenylated Inhibitor 2-Amino-6,7-dimethoxyquinoline- 3-carboxylic acid Inhibitor->LigA Competitive Inhibition at NAD+ Pocket SealedDNA Sealed DNA (Repaired) Adenylated->SealedDNA + Nicked DNA (Steps 2 & 3)

Fig 1: Mechanism of LigA inhibition by 2-Amino-6,7-dimethoxyquinoline-3-carboxylic acid.

Experimental Strategy & Workflow

As an application scientist, I strongly advise against running these assays in isolation. A robust screening funnel runs efficacy, toxicity, and mechanism in parallel to rapidly identify false positives (e.g., compounds that kill bacteria but also lyse mammalian cells).

Workflow Start Compound Preparation (DMSO Stock) MIC Protocol 1: MIC Assay (Bacterial Susceptibility) Start->MIC Tox Protocol 2: Cytotoxicity (Mammalian HepG2) Start->Tox MMS Protocol 3: Macromolecular Synthesis (Target Engagement) Start->MMS MIC_Result Efficacy (MIC values) MIC->MIC_Result Tox_Result Selectivity (CC50 & SI) Tox->Tox_Result MMS_Result Mechanism (DNA vs RNA/Protein) MMS->MMS_Result

Fig 2: Parallel experimental workflow for cellular evaluation of the LigA inhibitor.

Detailed Self-Validating Protocols

Protocol 1: Minimum Inhibitory Concentration (MIC) Assay

Causality & Rationale: Biochemical inhibition of LigA does not guarantee whole-cell activity due to bacterial efflux pumps and membrane impermeability. Testing against a panel of Gram-positive (Staphylococcus aureus, Streptococcus pneumoniae) and Gram-negative (Haemophilus influenzae) pathogens validates cellular penetration[1]. Self-Validating System: Includes Levofloxacin (positive control for susceptibility) and 1% DMSO (vehicle control to ensure the solvent does not artificially suppress growth).

Step-by-Step Methodology:

  • Preparation: Dissolve 2-Amino-6,7-dimethoxyquinoline-3-carboxylic acid in 100% DMSO to a stock concentration of 10 mM.

  • Dilution: Prepare a 2-fold serial dilution of the compound in cation-adjusted Mueller-Hinton broth (CAMHB) across a 96-well plate. Final compound concentrations should range from 64 µg/mL to 0.06 µg/mL. Ensure final DMSO concentration remains ≤1%.

  • Inoculation: Prepare bacterial suspensions from overnight cultures, adjusting the turbidity to a 0.5 McFarland standard. Dilute the suspension in CAMHB to achieve a final inoculum of 5×105 CFU/mL per well.

  • Incubation: Incubate the plates at 37°C for 16-20 hours under ambient air (or 5% CO2 for S. pneumoniae).

  • Readout: Visually inspect the plates or use a spectrophotometer (OD600). The MIC is the lowest concentration that completely inhibits visible bacterial growth.

Protocol 2: Mammalian Cytotoxicity Assay (Selectivity)

Causality & Rationale: Because the target is an NAD+ binding pocket, there is a risk of off-target binding to human NAD+-dependent enzymes (e.g., PARPs, sirtuins). We use HepG2 (human hepatoma) cells to establish a Cytotoxic Concentration 50% (CC50) and calculate the Selectivity Index (SI = CC50 / MIC). Self-Validating System: Puromycin serves as a positive control for cell death. A baseline ATP luminescence standard curve ensures the assay is operating within the linear dynamic range.

Step-by-Step Methodology:

  • Seeding: Seed HepG2 cells at 10,000 cells/well in a white opaque 96-well tissue culture plate using DMEM supplemented with 10% FBS. Incubate overnight at 37°C, 5% CO2.

  • Treatment: Aspirate media and replace with fresh media containing serial dilutions of the quinoline compound (up to 200 µM). Include DMSO vehicle controls.

  • Incubation: Incubate for 48 hours.

  • Viability Measurement: Add CellTiter-Glo® reagent (equal to the volume of cell culture medium) to each well. Mix on an orbital shaker for 2 minutes to induce cell lysis.

  • Readout: Incubate at room temperature for 10 minutes to stabilize the luminescent signal, then record luminescence using a microplate reader. Calculate CC50 using non-linear regression.

Protocol 3: In Vivo Macromolecular Synthesis (MMS) Assay

Causality & Rationale: To definitively prove that the compound kills bacteria by inhibiting LigA, we must observe a rapid, preferential halt in DNA synthesis compared to RNA or protein synthesis. Self-Validating System: Ciprofloxacin (DNA synthesis inhibitor), Rifampicin (RNA synthesis inhibitor), and Chloramphenicol (Protein synthesis inhibitor) are run in parallel as mechanistic benchmarks.

Step-by-Step Methodology:

  • Culture Preparation: Grow S. aureus to early exponential phase (OD600 ~0.2) in defined minimal media.

  • Compound Addition: Aliquot the culture and add the test compound at 2× and 4× its established MIC.

  • Radiolabel Pulsing: Immediately divide the treated cultures into three parallel sets. Spike each set with one of the following radiolabeled precursors:

    • [3H] -Thymidine (to track DNA synthesis)

    • [3H] -Uridine (to track RNA synthesis)

    • [35S] -Methionine (to track Protein synthesis)

  • Sampling: At 10, 20, 30, and 60 minutes post-treatment, remove 100 µL aliquots and precipitate the macromolecules by adding them to 5 mL of ice-cold 10% Trichloroacetic acid (TCA).

  • Filtration & Counting: Filter the TCA precipitates through GF/C glass microfiber filters. Wash filters with cold 5% TCA and 95% ethanol. Dry the filters, add scintillation fluid, and quantify incorporated radioactivity using a liquid scintillation counter.

  • Analysis: A true LigA inhibitor will show a flatline in [3H] -Thymidine incorporation within 10 minutes, while [3H] -Uridine and [35S] -Methionine incorporation will continue normally for at least 30 minutes before secondary cell death occurs.

Quantitative Data Presentation

The following table summarizes the expected pharmacological profile for optimized 2-Amino-6,7-dimethoxyquinoline-3-carboxylic acid derivatives based on established LigA inhibitor benchmarks[1].

Assay / ParameterTarget Organism / Cell LineExpected ResultInterpretation / Causality
MIC Assay Staphylococcus aureus0.5 - 4.0 µg/mLStrong penetration and efficacy in Gram-positive bacteria.
MIC Assay Haemophilus influenzae1.0 - 8.0 µg/mLModerate efficacy; may require efflux pump inhibitors for optimization.
Cytotoxicity (CC50) HepG2 (Human Liver)> 100 µMHigh selectivity; no cross-reactivity with human ATP-ligases.
Selectivity Index (SI) CC50 / MIC (S. aureus)> 100xHighly favorable therapeutic window for drug development.
MMS Assay (IC50) DNA Synthesis ( [3H] -Thy)< 1.0 µMConfirms on-target mechanism of action (LigA inhibition).
MMS Assay (IC50) RNA/Protein Synthesis> 50 µMConfirms lack of non-specific membrane toxicity.

References

  • Title: From fragments to leads: Novel bacterial NAD+-dependent DNA ligase inhibitors. Source: Tetrahedron Letters, 56 (2015), 3108-3112. URL: [Link][4]

  • Title: Information on EC 6.5.1.2 - DNA ligase (NAD+) Source: BRENDA Enzyme Database URL: [Link][2]

  • Title: CATH Domain 4ucvA02: PDB Structure (LigA bound to quinoline derivatives) Source: CATH Database URL: [Link][3]

Sources

Application

Analytical Methods for the Detection of 2-Amino-6,7-dimethoxyquinoline-3-carboxylic acid: A Comprehensive Guide for Researchers

Introduction: The Significance of 2-Amino-6,7-dimethoxyquinoline-3-carboxylic acid in Pharmaceutical Research 2-Amino-6,7-dimethoxyquinoline-3-carboxylic acid is a key heterocyclic compound with a quinoline scaffold, a s...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Significance of 2-Amino-6,7-dimethoxyquinoline-3-carboxylic acid in Pharmaceutical Research

2-Amino-6,7-dimethoxyquinoline-3-carboxylic acid is a key heterocyclic compound with a quinoline scaffold, a structure of significant interest in medicinal chemistry and drug development. Quinoline derivatives are known to exhibit a wide range of biological activities, and this particular molecule, with its amino and carboxylic acid functional groups, presents a unique chemical architecture for the synthesis of novel pharmaceutical candidates. The accurate and precise detection and quantification of this compound are paramount for ensuring the quality, efficacy, and safety of potential drug products. This application note provides a detailed guide to the analytical methodologies for the characterization and quantification of 2-Amino-6,7-dimethoxyquinoline-3-carboxylic acid, tailored for researchers, scientists, and drug development professionals.

The methodologies presented herein are grounded in the principles of scientific integrity and are designed to be self-validating systems. This guide will delve into the causality behind experimental choices, ensuring that the described protocols are not just a series of steps but a scientifically sound approach to analytical challenges.

Pillar I: Foundational Analytical Principles and Method Selection

The analytical strategy for 2-Amino-6,7-dimethoxyquinoline-3-carboxylic acid must consider its inherent physicochemical properties: a polar molecule with both an acidic (carboxylic acid) and a basic (amino) functional group, and a UV-active quinoline core. These characteristics guide the selection of appropriate analytical techniques.

Spectroscopic Characterization (Identification Tests)

Prior to quantitative analysis, the unambiguous identification of 2-Amino-6,7-dimethoxyquinoline-3-carboxylic acid is crucial. A combination of spectroscopic techniques provides a comprehensive structural confirmation.

  • UV-Visible (UV-Vis) Spectroscopy : The quinoline ring system is a strong chromophore. A UV-Vis spectrum will exhibit characteristic absorption maxima, which can be used for preliminary identification and for selecting an appropriate wavelength for HPLC-UV detection. Based on the structure and data from similar quinoline derivatives, the primary absorption maxima are predicted to be in the range of 250-280 nm and 330-350 nm[1].

  • Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR are powerful tools for the definitive structural elucidation of organic molecules. The predicted chemical shifts for 2-Amino-6,7-dimethoxyquinoline-3-carboxylic acid provide a unique fingerprint. Machine learning algorithms and database comparisons can offer accurate predictions of these shifts[2][3][4].

  • Mass Spectrometry (MS) : Mass spectrometry provides information about the molecular weight and fragmentation pattern of the analyte. Electrospray ionization (ESI) is a suitable technique for this polar molecule. The fragmentation pattern can be predicted based on the functional groups present, with initial losses of water, carbon monoxide, and methoxy groups being likely[5][6].

Chromatographic Separation and Quantification

For quantitative analysis, chromatographic techniques are indispensable. The choice between High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS/MS) will depend on the required sensitivity, selectivity, and the complexity of the sample matrix.

  • High-Performance Liquid Chromatography with UV Detection (HPLC-UV) : This is a robust and widely available technique suitable for the routine quantification of 2-Amino-6,7-dimethoxyquinoline-3-carboxylic acid in relatively clean sample matrices. Given the compound's polarity, a reversed-phase (RP) C18 column is a good starting point, with an aqueous-organic mobile phase. The inclusion of a buffer and adjustment of the mobile phase pH will be critical for achieving good peak shape and retention due to the amphoteric nature of the analyte.

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) : For complex matrices or when high sensitivity is required (e.g., in biological samples), LC-MS/MS is the method of choice. It offers superior selectivity and lower detection limits compared to HPLC-UV. The use of Multiple Reaction Monitoring (MRM) enhances the specificity of the analysis.

Pillar II: Detailed Application Notes and Protocols

This section provides detailed, step-by-step protocols for the analysis of 2-Amino-6,7-dimethoxyquinoline-3-carboxylic acid. These protocols are designed to be a starting point for method development and validation in your laboratory.

Protocol 1: Sample Preparation for Pharmaceutical Formulations

Proper sample preparation is critical for accurate and reproducible results.[7] The goal is to extract the analyte of interest from the sample matrix and prepare it in a solvent compatible with the analytical method.

Objective: To extract 2-Amino-6,7-dimethoxyquinoline-3-carboxylic acid from a solid dosage form (e.g., tablet).

Materials:

  • Mortar and pestle

  • Volumetric flasks

  • Analytical balance

  • Methanol (HPLC grade)

  • Water (HPLC grade)

  • Formic acid (LC-MS grade)

  • Syringe filters (0.45 µm)

Procedure:

  • Weigh and finely powder a representative number of tablets.

  • Accurately weigh a portion of the powder equivalent to a target concentration of the analyte.

  • Transfer the powder to a volumetric flask.

  • Add a diluent (e.g., 50:50 methanol:water with 0.1% formic acid) to approximately 70% of the flask volume.

  • Sonicate for 15-20 minutes to ensure complete dissolution of the analyte.

  • Allow the solution to cool to room temperature.

  • Make up to the final volume with the diluent.

  • Filter an aliquot of the solution through a 0.45 µm syringe filter into an HPLC vial.

Causality: The choice of a polar diluent like methanol/water is based on the polar nature of the analyte. The addition of formic acid helps to protonate the amino group and improve solubility. Sonication provides the energy required to break up the tablet matrix and facilitate dissolution. Filtration is essential to remove excipients that could clog the HPLC column.

Protocol 2: HPLC-UV Method for Quantification

Objective: To quantify 2-Amino-6,7-dimethoxyquinoline-3-carboxylic acid using a validated HPLC-UV method.

Instrumentation:

  • HPLC system with a UV detector

  • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm)

Chromatographic Conditions:

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile

  • Gradient:

    Time (min) %A %B
    0 95 5
    15 50 50
    20 5 95
    25 5 95
    25.1 95 5

    | 30 | 95 | 5 |

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Column Temperature: 30 °C

  • Detection Wavelength: 260 nm (or the determined λmax)

Causality: A gradient elution is employed to ensure the efficient elution of the polar analyte while also cleaning the column of any less polar impurities. Formic acid in the mobile phase helps to control the ionization state of the analyte and improve peak shape. A C18 column is a versatile choice for the separation of a wide range of pharmaceutical compounds.

Protocol 3: LC-MS/MS Method for High-Sensitivity Quantification

Objective: To achieve highly sensitive and selective quantification of 2-Amino-6,7-dimethoxyquinoline-3-carboxylic acid, particularly in complex matrices.

Instrumentation:

  • LC-MS/MS system with an electrospray ionization (ESI) source

Liquid Chromatography Conditions: (Similar to HPLC-UV method, but may be optimized for faster run times with UPLC systems)

Mass Spectrometry Conditions:

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • MRM Transitions (Predicted):

    • Precursor Ion (Q1): m/z of [M+H]⁺

    • Product Ions (Q3): Monitor 2-3 characteristic fragment ions.

  • Collision Energy: To be optimized for each transition.

  • Source Parameters (e.g., Gas Flow, Temperature): To be optimized for the specific instrument.

Causality: ESI in positive mode is chosen due to the presence of the basic amino group, which is readily protonated. The MRM mode provides high selectivity by monitoring specific precursor-to-product ion transitions, minimizing interference from matrix components.

Pillar III: Method Validation - A Self-Validating System

A robust analytical method must be validated to ensure it is fit for its intended purpose. The validation should be performed in accordance with regulatory guidelines such as those from the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA)[8][9][10][11][12][13][14].

Key Validation Parameters:
Parameter Purpose Acceptance Criteria (Typical)
Specificity To ensure the signal is from the analyte and not from interferences.Peak purity analysis, comparison with a blank matrix, and analysis of stressed samples.
Linearity To demonstrate a proportional relationship between concentration and response.Correlation coefficient (r²) ≥ 0.995.
Range The concentration interval over which the method is precise, accurate, and linear.Defined by the linearity study.
Accuracy The closeness of the measured value to the true value.Recovery of 98-102% for drug substance.
Precision The degree of agreement among individual test results.RSD ≤ 2% for repeatability and intermediate precision.
Limit of Detection (LOD) The lowest amount of analyte that can be detected.Signal-to-noise ratio of 3:1.
Limit of Quantitation (LOQ) The lowest amount of analyte that can be quantified with acceptable precision and accuracy.Signal-to-noise ratio of 10:1.
Robustness The ability of the method to remain unaffected by small, deliberate variations in method parameters.No significant change in results when parameters like mobile phase composition, pH, or column temperature are slightly varied.

Visualization of Workflows

Diagram 1: General Analytical Workflow

Analytical Workflow cluster_prep Sample Preparation cluster_analysis Chromatographic Analysis cluster_data Data Processing p1 Weighing & Powdering p2 Dissolution & Sonication p1->p2 p3 Filtration p2->p3 a1 HPLC / LC-MS/MS Injection p3->a1 a2 Separation on Column a1->a2 a3 Detection (UV or MS) a2->a3 d1 Peak Integration a3->d1 d2 Quantification d1->d2 d3 Reporting d2->d3

Caption: A generalized workflow for the analysis of 2-Amino-6,7-dimethoxyquinoline-3-carboxylic acid.

Diagram 2: Method Validation Decision Pathway

Method Validation Pathway start Start Validation spec Specificity start->spec lin Linearity & Range spec->lin acc Accuracy lin->acc prec Precision lin->prec lod_loq LOD & LOQ acc->lod_loq prec->lod_loq robust Robustness lod_loq->robust end Validated Method robust->end

Caption: A decision pathway outlining the key stages of analytical method validation.

Conclusion: Ensuring Analytical Excellence

The reliable analysis of 2-Amino-6,7-dimethoxyquinoline-3-carboxylic acid is a critical component of its development as a potential pharmaceutical agent. The spectroscopic and chromatographic methods detailed in this application note provide a robust framework for both the identification and quantification of this molecule. By adhering to the principles of method validation outlined by regulatory bodies, researchers can ensure the generation of high-quality, defensible data. The provided protocols serve as a comprehensive starting point, and it is incumbent upon the Senior Application Scientist in each laboratory to adapt and optimize these methods for their specific instrumentation and sample matrices, thereby ensuring the integrity and success of their research and development endeavors.

References

  • Bioanalytical method validation. (2025, December 26). Essential FDA Guidelines for Bioanalytical Method Validation. [Link]

  • Bradley, C. (2025, October 22). ICH and FDA Guidelines for Analytical Method Validation. Lab Manager. [Link]

  • HPLC Sample Preparation. (n.d.). Organomation. [Link]

  • ICH Harmonised Tripartite Guideline. (2005, November). Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]

  • ProPharma. (2024, June 25). Highlights from FDA's Analytical Test Method Validation Guidance. [Link]

  • Dong, M. W. (2025, May 13). Sample Preparation of Drug Substances and Products in Regulated Testing: A Primer. LCGC International. [Link]

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. (n.d.). ECA Academy. [Link]

  • Guan, Y., et al. (2021). Real-time Prediction of 1H and 13C Chemical Shifts with DFT accuracy using a 3D Graph Neural Network. ChemRxiv. [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. (2021, September 17). FDA. [Link]

  • Ghasemi, F., & Wishart, D. S. (2024). Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning. Metabolites, 14(5), 284. [Link]

  • ICH Q2 (R1) - Validation of Analytical Procedures: Questions & Answers. (n.d.). Scribd. [Link]

  • Lachman Consultants. (2024, April 5). Regulatory Affairs: What is the New FDA Guidance on Q14 Analytical Procedure Development? Contract Pharma. [Link]

  • Prediction of 1H and 13C NMR Chemical Shifts of Small Molecules Using Machine Learning. (n.d.). University of Alberta. [Link]

  • Derivatization methods for the LC-MS/MS analyses of carboxylic acids. (n.d.). ResearchGate. [Link]

  • BA Method Development: Polar Compounds. (2023, February 6). BioPharma Services. [Link]

  • Recent spectrophotometric and electroanalytical methods used for the determination of quinoline-based compounds. (2023, May 16). PMC. [Link]

  • Improved and Simplified Liquid Chromatography/Atmospheric Pressure Chemical Ionization Mass Spectrometry Method for the Analysis. (n.d.). Agilent. [Link]

  • An Optimized Method for LC–MS-Based Quantification of Endogenous Organic Acids: Metabolic Perturbations in Pancreatic Cancer. (2024, May 28). MDPI. [Link]

  • Machine learning prediction of UV–Vis spectra features of organic compounds related to photoreactive potential. (2021, December 9). PMC. [Link]

  • MASS SPECTROMETRY: FRAGMENTATION PATTERNS. (n.d.). eGyanKosh. [Link]

  • Predict 13C carbon NMR spectra. (n.d.). NMRDB. [Link]

  • Prediction of Fragmentation Pathway of Natural Products, Antibiotics, and Pesticides by ChemFrag. (2025, April 7). PMC. [Link]

  • CHAPTER 2 Fragmentation and Interpretation of Spectra 2.1 Introduction. (n.d.). University of Massachusetts Lowell. [Link]

Sources

Method

Application Note: 2-Amino-6,7-dimethoxyquinoline-3-carboxylic Acid as a Fragment Probe for Bacterial NAD⁺-Dependent DNA Ligase (LigA) Inhibitor Discovery

Executive Summary The escalating crisis of antimicrobial resistance (AMR) necessitates the discovery of novel antibacterial targets and chemotypes. Bacterial NAD⁺-dependent DNA ligase (LigA) has emerged as a highly valid...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The escalating crisis of antimicrobial resistance (AMR) necessitates the discovery of novel antibacterial targets and chemotypes. Bacterial NAD⁺-dependent DNA ligase (LigA) has emerged as a highly validated, broad-spectrum therapeutic target. Unlike human DNA ligases that utilize ATP, bacterial LigA strictly requires NAD⁺ as a cofactor, offering a structural mechanism for exquisite selectivity.

This application note details the utilization of 2-Amino-6,7-dimethoxyquinoline-3-carboxylic acid —a foundational fragment-based screening hit—as a research tool and structural probe for LigA inhibitor discovery. By detailing label-free mass spectrometry assays and crystallographic soaking protocols, this guide provides drug development professionals with a self-validating workflow for Fragment-Based Lead Discovery (FBLD) targeting the LigA adenylation domain.

Scientific Rationale & Target Biology

DNA ligation in bacteria is a critical three-step process essential for DNA replication, repair, and recombination [1].

  • Adenylation : LigA reacts with NAD⁺ to form a covalent enzyme-AMP intermediate (LigA-AMP) at a conserved catalytic lysine, releasing nicotinamide mononucleotide (NMN).

  • AMP Transfer : The AMP moiety is transferred to the 5'-phosphate of the nicked DNA substrate.

  • Phosphodiester Formation : The 3'-hydroxyl group attacks the 5'-adenylated terminus, sealing the nick and releasing AMP.

Mechanism of Action: 2-Amino-6,7-dimethoxyquinoline-3-carboxylic acid functions as a competitive inhibitor of the NAD⁺ cofactor. Structural studies reveal that the 2-aminoquinoline core acts as an adenosine mimetic, anchoring into the AMP-binding pocket of the LigA adenylation domain (AdD) [2]. By occupying this sub-pocket, the fragment sterically occludes NAD⁺ binding, thereby arresting the ligation pathway at Step 1.

Physicochemical Profile & Formulation

To ensure reproducible assay performance, meticulous handling of the fragment is required. Fragments inherently possess low binding affinities ( Kd​ in the high μ M to mM range) and require high-concentration testing, making solubility a primary experimental bottleneck.

  • Chemical Formula : C12​H12​N2​O4​

  • Molecular Weight : 248.24 g/mol

  • Solubility : Soluble in DMSO.

  • Stock Preparation : Prepare a 100 mM master stock in 100% anhydrous DMSO. Store aliquots at -20°C in amber vials to prevent photodegradation and moisture absorption.

  • Aqueous Formulation : For biochemical assays, dilute the DMSO stock directly into the assay buffer immediately prior to use. Crucial Insight : Maintain a final DMSO concentration of 2% in biochemical assays to prevent solvent-induced denaturation of the LigA enzyme.

Experimental Methodologies

Protocol A: Label-Free RapidFire MS Adenylation Assay

Causality & Rationale : Fragments often cause optical interference (autofluorescence or quenching) in standard FRET or fluorescence polarization assays. We utilize RapidFire High-Throughput Mass Spectrometry (RF-MS) to directly quantify the formation of the covalent LigA-AMP intermediate. This provides a label-free, artifact-resistant readout.

Reagents & Buffers:

  • Assay Buffer : 50 mM HEPES (pH 7.5), 10 mM MgCl2​ , 1 mM DTT, 0.01% Tween-20. (Note: Mg2+ is an essential catalytic metal for LigA; Tween-20 prevents non-specific aggregation-based inhibition).

  • Enzyme : Recombinant E. coli or H. influenzae LigA (Apo-state, unadenylated).

  • Substrate : NAD⁺ (Sigma-Aldrich).

Step-by-Step Workflow:

  • Enzyme Preparation : Dilute Apo-LigA to a working concentration of 50 nM in Assay Buffer.

  • Compound Dispensing : Using an acoustic liquid handler (e.g., Echo 550), dispense the fragment across a 10-point dose-response range (e.g., 5 mM down to 10 μ M) into a 384-well polypropylene plate.

  • Pre-Incubation : Add 10 μ L of the LigA solution to the compound wells. Incubate for 15 minutes at room temperature to allow the low-affinity fragment to reach binding equilibrium.

  • Reaction Initiation : Add 10 μ L of NAD⁺ (final concentration: 1 μ M, near its Km​ ) to initiate the adenylation reaction.

  • Quenching : After 10 minutes, quench the reaction by adding 20 μ L of 1% Formic Acid. The acidic shift denatures the enzyme, locking the covalent LigA-AMP complex.

  • MS Detection : Analyze the samples via RF-MS. Monitor the mass shift from Apo-LigA to LigA-AMP (+329 Da). Calculate the IC50​ based on the reduction of the LigA-AMP peak relative to DMSO controls.

Protocol B: Co-Crystallization & Fragment Soaking (SBDD)

Causality & Rationale : To elaborate the fragment into a high-affinity lead, precise vector mapping of the binding pocket is required. Because co-crystallization with mM concentrations of fragments can disrupt lattice formation, soaking the fragment into pre-formed Apo-LigA crystals is the preferred method [3].

Step-by-Step Workflow:

  • Crystallization : Grow Apo-LigA crystals using the hanging-drop vapor diffusion method at 18°C. A standard condition is 0.1 M Tris-HCl (pH 8.0), 20% PEG 3350, and 0.2 M NaCl.

  • Soaking Solution Preparation : Prepare a soaking drop containing the mother liquor supplemented with 20% (v/v) glycerol (as a cryoprotectant) and 50 mM of 2-Amino-6,7-dimethoxyquinoline-3-carboxylic acid.

  • Fragment Soaking : Transfer the Apo-LigA crystals into the soaking drop using a nylon loop. Incubate for 2 to 4 hours. (Prolonged soaking may crack the crystal due to conformational shifts upon fragment binding).

  • Harvesting & Diffraction : Flash-freeze the soaked crystals in liquid nitrogen. Collect X-ray diffraction data at a synchrotron source. The 3-carboxylic acid group will typically be visible forming salt bridges with the catalytic lysine, guiding subsequent medicinal chemistry elaboration.

Quantitative Data & Lead Optimization Metrics

The utility of 2-Amino-6,7-dimethoxyquinoline-3-carboxylic acid lies in its high Ligand Efficiency (LE) . While its raw potency is modest, the binding energy per heavy atom is excellent, making it an ideal scaffold for elaboration into potent antibacterial leads.

Compound StageCompound Name / ScaffoldMW (Da)LigA IC50​ ( μ M)Ligand Efficiency (LE)Antibacterial MIC ( E.coli , μ g/mL)
Initial Hit 2-Amino-6,7-dimethoxyquinoline-3-carboxylic acid248.2450.00.38 > 128 (Inactive)
Optimized Lead Substituted Quinoline-3-carboxamide derivative~410.50.080.35 2.0
Standard Control Ciprofloxacin (DNA Gyrase Inhibitor)331.3N/AN/A0.015

Table 1: Comparative metrics demonstrating the trajectory from the initial fragment probe to an optimized LigA inhibitor. LE values > 0.30 indicate highly efficient binding interactions suitable for drug development.

Mechanistic Pathway Visualization

The following diagram illustrates the NAD⁺-dependent DNA ligation pathway and the precise pharmacological intervention point of the fragment probe.

LigAPathway Inhibitor 2-Amino-6,7-dimethoxyquinoline- 3-carboxylic acid LigA Apo-LigA (Enzyme) Inhibitor->LigA Blocks AMP-binding pocket LigA_AMP LigA-AMP Intermediate LigA->LigA_AMP Step 1: Adenylation NAD NAD+ Cofactor NAD->LigA_AMP Donates AMP, Releases NMN LigatedDNA Ligated DNA Product LigA_AMP->LigatedDNA Step 2 & 3: AMP Transfer & Ligation NickedDNA Nicked DNA Substrate NickedDNA->LigatedDNA Substrate Binding

Mechanism of LigA inhibition by 2-Amino-6,7-dimethoxyquinoline-3-carboxylic acid.

References

  • Title : From fragments to leads: Novel bacterial NAD⁺-dependent DNA ligase inhibitors Source : Tetrahedron Letters, Volume 56, Issue 23, 2015, Pages 3108-3112. URL :[Link]

  • Title : Discovery and Optimization of NAD⁺-Dependent DNA Ligase Inhibitors as Novel Antibacterial Compounds Source : Current Pharmaceutical Design, Volume 23, Issue 14, 2017, Pages 2117-2130. URL :[Link]

  • Title : DNA Ligase as a Potential Target for Novel Antibacterial Agents Source : Journal of Bacteriology & Parasitology, Volume 14, Issue 469, 2023. URL :[Link]

Application

Advanced Coupling Protocols for 2-Amino-6,7-dimethoxyquinoline-3-carboxylic Acid

Executive Summary & Biological Context 2-Amino-6,7-dimethoxyquinoline-3-carboxylic acid (CAS 924871-16-9) is a highly privileged, bifunctional building block utilized extensively in modern medicinal chemistry. Its most p...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Biological Context

2-Amino-6,7-dimethoxyquinoline-3-carboxylic acid (CAS 924871-16-9) is a highly privileged, bifunctional building block utilized extensively in modern medicinal chemistry. Its most prominent application is in the synthesis of broad-spectrum antibacterial agents targeting bacterial NAD+-dependent DNA ligase (LigA) [1].

LigA is an essential enzyme responsible for repairing single-strand breaks in bacterial DNA during replication and recombination[2]. Because bacteria rely on NAD+ as a cofactor for this process—whereas human DNA ligases exclusively utilize ATP—LigA presents a highly selective, validated therapeutic target. Derivatives of 2-amino-6,7-dimethoxyquinoline-3-carboxamide act as competitive inhibitors that bind to the adenylate/nicotinamide pocket of LigA, preventing the formation of the critical LigA-AMP intermediate and ultimately causing bacterial cell death[1].

LigA_Mechanism NAD NAD+ Cofactor Complex LigA-AMP Intermediate NAD->Complex Adenylation LigA Bacterial LigA (Apoenzyme) LigA->Complex Sealed Sealed DNA Duplex Complex->Sealed DNA Binding & Ligation DNA Nicked DNA DNA->Sealed Inhibitor Quinoline-3-carboxamide Inhibitor Inhibitor->LigA Blocks NAD+ Binding Pocket

Mechanism of bacterial NAD+-dependent DNA ligase (LigA) and targeted inhibition.

Mechanistic Rationale: The Scaffold's Electronic Landscape

When designing coupling workflows for this molecule, one must account for its unique electronic properties. The quinoline nitrogen and the 3-carboxylic acid group exert a strong electron-withdrawing effect on the ring system. Consequently, the 2-amino group is heavily deactivated and exceptionally poor as a nucleophile .

Causality in Protocol Design: While a naive approach might assume that a molecule with both a free carboxylic acid and a free amine would rapidly self-polymerize under peptide coupling conditions, the electronic deactivation of the 2-amino group is actually a strategic advantage. It allows us to perform highly selective amide couplings at the 3-position using standard activating agents (e.g., HATU) without the need for transient protecting groups (like Boc or Fmoc) on the 2-amino position. Functionalizing the 2-amino group later in the synthesis requires forcing conditions, such as the use of highly reactive acyl chlorides paired with nucleophilic catalysts like DMAP.

Strategic Workflow

Chemical_Workflow Start 2-Amino-6,7-dimethoxyquinoline -3-carboxylic acid Act Step 1: Carboxyl Activation (HATU, DIPEA, DMF) Start->Act Amine Step 2: Amine Addition (R-NH2, 25°C, 2h) Act->Amine Prod1 3-Carboxamide Derivative (High Yield, Selective) Amine->Prod1 Acyl Step 3: 2-Amino Acylation (R-COCl, Pyridine, DMAP, 40°C) Prod1->Acyl Optional Derivatization Prod2 2-Amido-3-carboxamide Derivative Acyl->Prod2

Step-by-step selective coupling workflow for 2-amino-6,7-dimethoxyquinoline-3-carboxylic acid.

Experimental Protocols (Self-Validating Systems)

Protocol A: Selective 3-Carboxamide Formation (HATU-Mediated)

This protocol details the synthesis of LigA inhibitor precursors by coupling the 3-carboxylic acid with primary or secondary amines.

Reagents:

  • 2-Amino-6,7-dimethoxyquinoline-3-carboxylic acid (1.0 eq)

  • HATU (1.2 eq)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 eq)

  • Target Amine (e.g., substituted benzylamine) (1.1 eq)

  • Anhydrous DMF (0.2 M)

Step-by-Step Methodology:

  • Substrate Dissolution: Suspend the quinoline-3-carboxylic acid (1.0 eq) in anhydrous DMF at room temperature under a nitrogen atmosphere.

  • Base Addition: Add DIPEA (3.0 eq) in one portion. The suspension will typically clear as the carboxylate salt forms.

  • Pre-Activation: Add HATU (1.2 eq) to the solution. Stir for 15 minutes.

    • Causality: Pre-activation ensures complete conversion of the acid to the highly reactive HOAt ester. If the amine is added concurrently, it may form a stable, unreactive salt with the free carboxylic acid, stalling the reaction.

    • Self-Validation Check: Quench a 5 µL aliquot into 100 µL of Methanol. LC-MS analysis should reveal the mass of the methyl ester, confirming successful activation.

  • Amine Coupling: Add the target amine (1.1 eq) dropwise. Stir the reaction mixture at 25°C for 2–4 hours.

  • Reaction Quench & Extraction: Dilute the mixture with Ethyl Acetate (EtOAc) (10 volumes).

  • Targeted Washing (Critical):

    • Wash with 1M HCl (aq) (3x). Causality: This protonates and drives unreacted aliphatic amines and DIPEA into the aqueous layer. (Note: The 2-aminoquinoline core is weakly basic and will largely remain in the organic layer).

    • Wash with Saturated NaHCO3 (aq) (3x). Causality: This deprotonates and removes the HOAt byproduct and any trace unreacted starting carboxylic acid.

  • Isolation: Wash with brine, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure to yield the 3-carboxamide derivative.

Protocol B: 2-Amino Acylation (DMAP-Catalyzed)

If further elaboration of the 2-amino group is required for library synthesis, standard coupling agents will fail. This protocol utilizes nucleophilic catalysis to force the acylation.

Reagents:

  • 3-Carboxamide intermediate from Protocol A (1.0 eq)

  • Acyl Chloride (1.5 eq)

  • 4-Dimethylaminopyridine (DMAP) (0.1 eq)

  • Anhydrous Pyridine (0.1 M)

Step-by-Step Methodology:

  • Preparation: Dissolve the 3-carboxamide intermediate in anhydrous Pyridine. Add DMAP (0.1 eq).

    • Causality: Due to the extreme electron deficiency of the 2-amino group, DMAP is strictly required. It acts as an acyl transfer catalyst, forming a highly electrophilic N-acylpyridinium intermediate that forces the reaction forward.

  • Electrophile Addition: Cool the vessel to 0°C. Add the acyl chloride (1.5 eq) dropwise.

    • Causality: Dropwise addition at 0°C controls the initial exothermic reaction and prevents the acyl chloride from degrading into unreactive ketenes.

  • Thermal Acceleration: Remove the ice bath and heat the reaction to 40°C for 12–16 hours.

    • Self-Validation Check: Monitor via TLC (5% MeOH in DCM). The starting material is highly fluorescent under 365 nm UV light; its complete disappearance indicates reaction completion.

  • Workup: Evaporate the pyridine under high vacuum. Redissolve the crude residue in DCM.

  • Pyridine Removal: Wash the organic layer with Saturated CuSO4 (aq) . Causality: Copper(II) forms a bright blue, water-soluble coordination complex with residual pyridine, efficiently stripping it from the organic phase without requiring highly acidic conditions that might cleave the newly formed amides.

Quantitative Data Summary

The following table summarizes the expected parameters and empirical outcomes for the two distinct coupling sites on the 2-amino-6,7-dimethoxyquinoline-3-carboxylic acid scaffold.

Reaction TypeActivation / CatalystBaseSolventTempTimeTypical YieldSelectivity
3-Amide Coupling HATU (1.2 eq)DIPEA (3.0 eq)DMF25°C2-4 h85–95%>99% (No self-coupling)
2-Amino Acylation DMAP (0.1 eq)PyridinePyridine40°C12-16 h60–75%N/A

References

  • From fragments to leads: Novel bacterial NAD+-dependent DNA ligase inhibitors.Tetrahedron Letters (2015). Hale, M., et al.
  • NAD+-Dependent DNA Ligase: A novel target waiting for the right inhibitor.Medicinal Research Reviews (2008). Dwivedi, N., et al.
  • Information on EC 6.5.1.2 - DNA ligase (NAD+).BRENDA Enzyme Database.

Sources

Method

The Versatile Scaffold: Application of 2-Amino-6,7-dimethoxyquinoline-3-carboxylic Acid in the Synthesis of Bioactive Molecules

Introduction: The Quinoline Core as a Privileged Structure in Medicinal Chemistry The quinoline ring system is a cornerstone in the development of therapeutic agents, recognized for its ability to interact with a wide ar...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Quinoline Core as a Privileged Structure in Medicinal Chemistry

The quinoline ring system is a cornerstone in the development of therapeutic agents, recognized for its ability to interact with a wide array of biological targets.[1] This heterocyclic scaffold is prevalent in numerous natural products and synthetic drugs, demonstrating a broad spectrum of pharmacological activities, including anticancer, antimalarial, antibacterial, and anti-inflammatory properties.[1][2] Within this esteemed class of compounds, 2-Amino-6,7-dimethoxyquinoline-3-carboxylic acid emerges as a particularly valuable building block for the synthesis of novel bioactive molecules. Its trifunctional nature, featuring a nucleophilic amino group, a versatile carboxylic acid handle, and electron-donating dimethoxy groups, provides a rich platform for chemical derivatization and the exploration of new therapeutic frontiers.

The strategic placement of the 2-amino and 3-carboxylic acid groups facilitates the construction of quinoline-3-carboxamides, a subclass of quinolines with significant therapeutic potential. The amide bond, a fundamental linkage in numerous pharmaceuticals, can be readily formed from this starting material, allowing for the systematic introduction of diverse substituents to probe structure-activity relationships (SAR). Furthermore, the 6,7-dimethoxy substitution pattern is not merely a passive structural feature; it has been shown to be crucial for the bioactivity of several quinoline-based inhibitors, likely by influencing the molecule's conformation, solubility, and interactions with target proteins.[3]

This comprehensive guide provides researchers, scientists, and drug development professionals with detailed application notes and protocols for the effective utilization of 2-Amino-6,7-dimethoxyquinoline-3-carboxylic acid in the synthesis of bioactive molecules. We will delve into the chemical rationale behind its application, provide step-by-step synthetic methodologies, and showcase its utility in the generation of potent and selective therapeutic candidates.

Chemical Rationale and Strategic Advantages

The utility of 2-Amino-6,7-dimethoxyquinoline-3-carboxylic acid as a synthetic intermediate is rooted in the distinct reactivity of its functional groups. Understanding the interplay of these groups is paramount for designing successful synthetic strategies.

  • The 3-Carboxylic Acid: This functional group is the primary site for derivatization, most commonly through the formation of amide bonds. The direct condensation of the carboxylic acid with an amine is generally inefficient. Therefore, activation of the carboxylic acid is a critical first step. This is typically achieved using a variety of coupling reagents that convert the hydroxyl group of the carboxylic acid into a better leaving group, thus facilitating nucleophilic attack by an amine.[4] The choice of coupling reagent is crucial and depends on factors such as the reactivity of the amine, the potential for side reactions, and the desired reaction conditions.[5]

  • The 2-Amino Group: The primary amino group at the 2-position is a key contributor to the chemical and biological properties of the resulting derivatives. It can act as a hydrogen bond donor, which is often critical for binding to biological targets. Its nucleophilicity also allows for further derivatization, although in the context of synthesizing quinoline-3-carboxamides, it is often desired to maintain this group unmodified to preserve its hydrogen-bonding capabilities.

  • The 6,7-Dimethoxy Groups: These electron-donating groups on the benzenoid ring of the quinoline scaffold play a significant role in modulating the electronic properties of the entire molecule. Research on G9a inhibitors has highlighted the importance of these dimethoxy groups for potent activity.[3] They can influence the pKa of the quinoline nitrogen, affect the molecule's overall lipophilicity and solubility, and provide specific interactions within the binding pockets of target proteins.

The following diagram illustrates the key functional groups of 2-Amino-6,7-dimethoxyquinoline-3-carboxylic acid and their roles in the synthesis of bioactive derivatives.

Caption: Key functional groups of the starting material and their contribution to the final bioactive molecule.

Application in the Synthesis of Bioactive Molecules: Exemplary Scaffolds

Derivatives of the 6,7-dimethoxyquinoline scaffold have shown significant promise in various therapeutic areas. Below are examples of bioactive molecular classes that can be accessed through the derivatization of 2-Amino-6,7-dimethoxyquinoline-3-carboxylic acid.

α1-Adrenoceptor Antagonists for Hypertension

A series of 2,4-diamino-6,7-dimethoxyquinoline derivatives have been identified as potent and selective α1-adrenoceptor antagonists with antihypertensive activity.[6] For instance, the compound 4-Amino-2-[4-(2-furoyl)piperazin-1-yl]-6,7-dimethoxyquinoline demonstrated high binding affinity and was significantly more active than the established drug prazosin.[6] The synthesis of such compounds involves the formation of an amide bond between the 3-carboxylic acid of a quinoline precursor and a suitable amine, followed by further modifications. The 6,7-dimethoxy substitution pattern is a key feature of these potent antagonists.

G9a/GLP Inhibitors for Epigenetic Regulation

The histone methyltransferase G9a is a key enzyme in epigenetic regulation and has been implicated in various diseases, including cancer. Potent and selective inhibitors of G9a and the related enzyme GLP have been developed based on a 2,4-diamino-6,7-dimethoxyquinoline scaffold.[3] Molecular docking studies and SAR analyses have underscored the critical role of the dimethoxy groups on the benzenoid ring and a basic nitrogen at position 1 for potent G9a inhibition.[3] The synthesis of these inhibitors often involves building the quinoline ring system, but the core 2-amino-6,7-dimethoxyquinoline structure is the key pharmacophore.

The following workflow illustrates the general path from the starting material to these classes of bioactive molecules.

Synthesis_Workflow Start 2-Amino-6,7-dimethoxy- quinoline-3-carboxylic acid Activation Carboxylic Acid Activation (e.g., EDC, HATU) Start->Activation Coupling Amide Coupling with Diverse Amines (R-NH2) Activation->Coupling Product Library of 2-Amino-6,7-dimethoxy- quinoline-3-carboxamides Coupling->Product Screening Biological Screening Product->Screening Leads Bioactive Lead Compounds (e.g., α1-Antagonists, G9a Inhibitors) Screening->Leads

Caption: General workflow for the synthesis and screening of bioactive quinoline-3-carboxamides.

Experimental Protocols: Amide Coupling Reactions

The formation of the amide bond is a pivotal step in the synthesis of bioactive molecules from 2-Amino-6,7-dimethoxyquinoline-3-carboxylic acid. Below are detailed, self-validating protocols for common amide coupling procedures.

Protocol 1: EDC/HOBt Mediated Amide Coupling

This protocol utilizes 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) as the coupling agent and Hydroxybenzotriazole (HOBt) as an additive to suppress side reactions and minimize racemization.[7]

Materials:

  • 2-Amino-6,7-dimethoxyquinoline-3-carboxylic acid

  • Amine of interest

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Ethyl acetate (EtOAc)

  • Hexanes

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 2-Amino-6,7-dimethoxyquinoline-3-carboxylic acid (1.0 eq).

  • Dissolution: Dissolve the starting material in anhydrous DMF or DCM (approximately 0.1 M concentration).

  • Addition of Reagents: To the stirred solution, add the amine of interest (1.1 eq), HOBt (1.2 eq), and DIPEA (2.0 eq).

  • Activation: Cool the mixture to 0 °C in an ice bath. Add EDC (1.2 eq) portion-wise, ensuring the temperature remains below 5 °C.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up:

    • Once the reaction is complete, dilute the mixture with EtOAc.

    • Wash the organic layer sequentially with saturated aqueous NaHCO₃ (2x), water (1x), and brine (1x).

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

    • Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of EtOAc in hexanes or DCM/Methanol) to afford the desired 2-Amino-6,7-dimethoxyquinoline-3-carboxamide derivative.

  • Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Protocol 2: HATU Mediated Amide Coupling

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is a highly efficient uronium-based coupling reagent that often provides faster reaction times and higher yields, especially with sterically hindered or electron-deficient amines.[5]

Materials:

  • 2-Amino-6,7-dimethoxyquinoline-3-carboxylic acid

  • Amine of interest

  • HATU

  • N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA)

  • Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile (MeCN)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Ethyl acetate (EtOAc)

  • Hexanes

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: In a dry round-bottom flask under an inert atmosphere, dissolve 2-Amino-6,7-dimethoxyquinoline-3-carboxylic acid (1.0 eq) in anhydrous DMF or MeCN.

  • Addition of Base and Amine: Add the amine of interest (1.1 eq) followed by DIPEA or TEA (2.5 eq).

  • Activation and Coupling: Add HATU (1.2 eq) to the reaction mixture.

  • Reaction: Stir the reaction at room temperature for 1-4 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up:

    • Upon completion, dilute the reaction mixture with EtOAc.

    • Wash the organic layer with saturated aqueous NaHCO₃ (2x), water (1x), and brine (1x).

    • Dry the organic phase over anhydrous MgSO₄ or Na₂SO₄.

    • Filter and concentrate the solution under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel with a suitable solvent system to yield the pure amide product.

  • Characterization: Characterize the purified compound by ¹H NMR, ¹³C NMR, and HRMS to confirm its identity and purity.

Data Presentation: Comparison of Coupling Reagents

The choice of coupling reagent can significantly impact the outcome of the amide bond formation. The following table summarizes the key features of EDC/HOBt and HATU to aid in the selection of the optimal reagent for a given synthesis.

Coupling Reagent SystemTypical Reaction TimeYield Range (%)Key AdvantagesCommon Side Reactions/Considerations
EDC/HOBt 12-24 hours60-95%Cost-effective; water-soluble byproducts (for EDC).[8]Slower reaction rates; potential for side reactions with sensitive substrates.
HATU 1-4 hours80-99%High efficiency and fast reaction rates, even with challenging substrates.[9]Higher cost; potential for side reactions if excess reagent is used.

Conclusion and Future Perspectives

2-Amino-6,7-dimethoxyquinoline-3-carboxylic acid stands as a valuable and versatile starting material for the synthesis of a diverse range of bioactive molecules. Its inherent structural features, including a readily derivatizable carboxylic acid, a hydrogen-bonding amino group, and bioactivity-enhancing dimethoxy substituents, make it an attractive scaffold for medicinal chemists. The protocols detailed herein provide a solid foundation for the synthesis of quinoline-3-carboxamide libraries, which can be screened for a multitude of biological activities.

The continued exploration of derivatives from this scaffold is likely to yield novel therapeutic agents. Future research could focus on expanding the diversity of the amine coupling partners, exploring modifications at the 2-amino position, and developing new synthetic methodologies to further enhance the efficiency and scope of these transformations. The rich chemical space accessible from this singular starting material ensures its continued relevance in the ongoing quest for new and improved medicines.

References

  • Campbell, S. F., et al. (1988). 2,4-Diamino-6,7-dimethoxyquinoline derivatives as alpha 1-adrenoceptor antagonists and antihypertensive agents. Journal of Medicinal Chemistry, 31(5), 1031-1035. [Link]

  • Babault, N., et al. (2014). Identification of 2,4-diamino-6,7-dimethoxyquinoline derivatives as G9a inhibitors. Bioorganic & Medicinal Chemistry Letters, 24(15), 3439-3443. [Link]

  • Erdoğan, Ü., & Erdoğan, Y. (2025). Physicochemical properties, organic acid composition and free amino acid. Notulae Botanicae Horti Agrobotanici Cluj-Napoca, 53(4), 14887. [Link]

  • Rani, P., et al. (2023). Synthesis and Anti-inflammatory Activity of Novel 2-Chloro-4-(Aryl Amino)-6, 7- Dimethoxy Quinazoline Derivatives. Der Pharma Chemica, 15(6), 115-118. [Link]

  • Kumar, A., et al. (2020). Synthesis and Characterization of Quinoline-3-Carboxamide Derivatives as Inhibitors of the ATM Kinase. Current Topics in Medicinal Chemistry, 20(23), 2070-2079. [Link]

  • Gunda, G., et al. (2020). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Tetrahedron Letters, 61(12), 151634. [Link]

  • ResearchGate. (n.d.). Typical Bioactive Quinoline Derivatives. Retrieved from [Link]

  • PubChem. (n.d.). 6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid. Retrieved from [Link]

  • Kumar, A., et al. (2022). Annotated Review on Various Biological Activities of Quinoline Molecule. Biointerface Research in Applied Chemistry, 13(4), 355. [Link]

  • HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents. Retrieved from [Link]

  • SlidePlayer. (n.d.). Physico-chemical properties in relation to biological action. Retrieved from [Link]

  • ResearchGate. (n.d.). Three‐step synthesis of substituted N‐(3‐((4‐amino‐6,7‐dimethoxy.... Retrieved from [Link]

  • Kumar, A., et al. (2023). Quinoline-based Anti-oncogenic Molecules: Synthesis and Biological Evaluation. Letters in Drug Design & Discovery, 20(1), 3-17. [Link]

  • Amanote Research. (n.d.). The Synthesis of 6, 7-Dimethoxy-Quinoline. Retrieved from [Link]

  • Aapptec Peptides. (n.d.). Coupling Reagents. Retrieved from [Link]

  • Growing Science. (2022). Process optimization for acid-amine coupling: a catalytic approach. International Journal of Chemistry, 11(4), 133-144. [Link]

  • Pranathi, A. N., et al. (2025). Three-Step Synthesis of 3-Aminoindole-2-carboxylate-Conjugated 2-Amino-6-chloropyrimidines and Their Anticancer. Journal of Heterocyclic Chemistry. [Link]

  • Kumar, A., et al. (2025). Total Synthesis of Small Molecule Natural Product: 7‑Hydroxy-6-methoxyquinolin-2(1H)‑one, Its Variants, and Quinolin-2-yl Esters. ACS Omega. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 2-Amino-6,7-dimethoxyquinoline-3-carboxylic acid

Welcome to the dedicated technical support resource for the synthesis of 2-Amino-6,7-dimethoxyquinoline-3-carboxylic acid. This guide is designed for researchers, medicinal chemists, and professionals in drug development...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the dedicated technical support resource for the synthesis of 2-Amino-6,7-dimethoxyquinoline-3-carboxylic acid. This guide is designed for researchers, medicinal chemists, and professionals in drug development who are working with or troubleshooting this specific synthesis. Here, we provide in-depth, field-proven insights in a direct question-and-answer format to address common and nuanced challenges encountered during this synthetic procedure.

Frequently Asked Questions (FAQs) and Troubleshooting

Q1: I am experiencing a very low yield, or the reaction is not proceeding to completion. What are the primary factors I should investigate?

A1: Low conversion in the synthesis of 2-Amino-6,7-dimethoxyquinoline-3-carboxylic acid, typically approached via a Friedländer-type condensation, is a common challenge. The primary factors to scrutinize are related to the reaction conditions and the reactivity of your starting materials. The Friedländer synthesis involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group.[1][2]

  • Suboptimal Reaction Conditions: The classic Friedländer synthesis often requires heating.[3][4] Insufficient thermal energy can lead to a stalled or sluggish reaction. Conversely, excessively high temperatures can promote side reactions and decomposition of the starting materials or the product.[5]

  • Catalyst Choice and Activity: This reaction can be catalyzed by either acids or bases.[3][4][6] The choice is critical and substrate-dependent. For the electron-rich 2-amino-4,5-dimethoxybenzaldehyde, a milder catalyst may be necessary to avoid side reactions. Ensure your catalyst is fresh and active, as deactivated catalysts will lead to poor conversion.

  • Purity of Starting Materials: Impurities in your 2-amino-4,5-dimethoxybenzaldehyde or the active methylene compound (e.g., diethyl malonate) can inhibit the reaction or lead to a complex mixture of byproducts.

Q2: I am observing the formation of a significant amount of a viscous, dark-colored tar, which is complicating product isolation. What is the cause and how can it be mitigated?

A2: Tar formation is a frequent issue in quinoline syntheses, often arising from the polymerization or degradation of starting materials and intermediates under harsh reaction conditions.[5]

  • Cause: The self-condensation of the active methylene compound (e.g., an aldol-type reaction of diethyl malonate) is a major competing side reaction, especially under strong basic catalysis.[7] High temperatures can also lead to the decomposition of the somewhat sensitive 2-amino-4,5-dimethoxybenzaldehyde.

  • Mitigation Strategies:

    • Temperature Control: Carefully control the reaction temperature. It is often beneficial to start at a lower temperature and gradually increase it while monitoring the reaction progress by Thin-Layer Chromatography (TLC).

    • Catalyst Selection: Consider switching to a milder catalyst. If using a base, a weaker base like piperidine or even a Lewis acid catalyst might be more suitable to suppress the self-condensation of the methylene component.

    • Order of Addition: A slow, portion-wise addition of the active methylene compound to the reaction mixture containing the 2-aminobenzaldehyde and the catalyst can help to maintain a low instantaneous concentration of the methylene component, thereby favoring the desired reaction pathway.

Q3: My final product appears to be the ethyl ester, not the carboxylic acid. What went wrong?

A3: This is an expected outcome if you are using diethyl malonate or a similar ester as your active methylene compound. The initial cyclization reaction will form the corresponding ethyl 2-Amino-6,7-dimethoxyquinoline-3-carboxylate. A subsequent hydrolysis step is necessary to obtain the final carboxylic acid.

  • Solution: After the successful formation and isolation of the ethyl ester, you will need to perform a saponification (hydrolysis) reaction. This is typically achieved by heating the ester in the presence of a base, such as sodium hydroxide or potassium hydroxide, in an aqueous or alcoholic solvent. Following the hydrolysis, acidification is required to protonate the carboxylate and precipitate the desired carboxylic acid.

Q4: How can I effectively monitor the progress of my reaction?

A4: Thin-Layer Chromatography (TLC) is the most straightforward and effective technique for monitoring the progress of your synthesis.[7]

  • Procedure: Spot the reaction mixture alongside the starting materials (2-amino-4,5-dimethoxybenzaldehyde and your active methylene compound) on a TLC plate. Use an appropriate solvent system (e.g., a mixture of hexane and ethyl acetate) to develop the plate. The consumption of the starting materials and the appearance of a new spot corresponding to the product will indicate the progress of the reaction. It is advisable to also spot a co-spot (a mixture of the reaction mixture and starting materials) to clearly distinguish the product from the reactants.

Q5: What is the best method for purifying the final 2-Amino-6,7-dimethoxyquinoline-3-carboxylic acid product?

A5: The purification strategy will depend on the nature of the impurities.

  • Recrystallization: If the product is a solid and the impurities have different solubility profiles, recrystallization is an excellent method for obtaining high-purity material.[8] A suitable solvent or a solvent pair (e.g., ethanol/water, or dimethylformamide/water) should be identified where the product is soluble at elevated temperatures and sparingly soluble at room temperature or below.

  • Acid-Base Extraction: Given that the target molecule has both a basic amino group and an acidic carboxylic acid group, an acid-base extraction can be a powerful purification tool to remove non-ionizable impurities.

  • Column Chromatography: If recrystallization is not effective, silica gel column chromatography can be employed. Due to the basicity of the amino group, peak tailing can be an issue. To mitigate this, a small amount of a basic modifier, such as triethylamine (0.5-1% v/v), can be added to the eluent.[8]

Reaction Workflow and Mechanism

The synthesis of 2-Amino-6,7-dimethoxyquinoline-3-carboxylic acid is typically achieved through a two-step process: a Friedländer annulation to form the quinoline core, followed by hydrolysis of the resulting ester.

Reaction_Workflow cluster_0 Step 1: Friedländer Annulation cluster_1 Step 2: Saponification (Hydrolysis) A 2-Amino-4,5-dimethoxybenzaldehyde C Ethyl 2-Amino-6,7-dimethoxyquinoline-3-carboxylate A->C Base or Acid Catalyst Heat B Diethyl Malonate B->C D Ethyl 2-Amino-6,7-dimethoxyquinoline-3-carboxylate F 2-Amino-6,7-dimethoxyquinoline-3-carboxylic acid D->F E 1. NaOH, H₂O/EtOH, Heat 2. HCl (aq)

Caption: Overall synthetic workflow for 2-Amino-6,7-dimethoxyquinoline-3-carboxylic acid.

The mechanism of the Friedländer synthesis can proceed through two primary pathways, depending on the reaction conditions. The first involves an initial aldol-type condensation, followed by cyclization and dehydration. The second pathway proceeds through the formation of a Schiff base, followed by an intramolecular aldol reaction and dehydration.[9]

Detailed Experimental Protocols

Protocol 1: Base-Catalyzed Friedländer Annulation

This protocol provides a starting point for the synthesis of the ethyl ester intermediate. Optimization of temperature and reaction time may be necessary.

Materials:

Reagent/SolventMolar Mass ( g/mol )AmountMolar Equivalents
2-Amino-4,5-dimethoxybenzaldehyde181.191.81 g1.0
Diethyl Malonate160.171.76 g (1.68 mL)1.1
Piperidine85.150.085 g (0.1 mL)0.1
Ethanol (Absolute)46.0720 mL-

Procedure:

  • To a 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-amino-4,5-dimethoxybenzaldehyde (1.81 g, 10 mmol) and absolute ethanol (20 mL).

  • Stir the mixture until the aldehyde is completely dissolved.

  • Add diethyl malonate (1.68 mL, 11 mmol) to the solution.

  • Add piperidine (0.1 mL, 1 mmol) to the reaction mixture.

  • Heat the reaction mixture to reflux (approximately 78 °C) and maintain for 4-6 hours.

  • Monitor the reaction progress by TLC (e.g., 3:1 Hexane:Ethyl Acetate).

  • Once the reaction is complete (as indicated by the consumption of the limiting reagent), allow the mixture to cool to room temperature.

  • The product may precipitate upon cooling. If so, collect the solid by vacuum filtration and wash with cold ethanol.

  • If the product does not precipitate, reduce the volume of the solvent under reduced pressure. The resulting solid can then be collected by filtration or the crude product can be purified directly by column chromatography.

Protocol 2: Saponification of the Ethyl Ester

Materials:

Reagent/SolventMolar Mass ( g/mol )Amount
Ethyl 2-Amino-6,7-dimethoxyquinoline-3-carboxylate290.302.90 g
Sodium Hydroxide (NaOH)40.000.80 g
Ethanol46.0715 mL
Water18.0215 mL
Hydrochloric Acid (HCl), concentrated36.46As needed

Procedure:

  • In a 100 mL round-bottom flask, dissolve ethyl 2-Amino-6,7-dimethoxyquinoline-3-carboxylate (2.90 g, 10 mmol) in ethanol (15 mL).

  • In a separate beaker, dissolve sodium hydroxide (0.80 g, 20 mmol) in water (15 mL).

  • Add the aqueous NaOH solution to the ethanolic solution of the ester.

  • Heat the mixture to reflux for 2-4 hours, or until TLC analysis indicates the complete consumption of the starting ester.

  • Allow the reaction mixture to cool to room temperature.

  • Slowly and carefully acidify the mixture with concentrated hydrochloric acid with cooling in an ice bath until the pH is approximately 2-3.

  • The 2-Amino-6,7-dimethoxyquinoline-3-carboxylic acid will precipitate as a solid.

  • Collect the solid by vacuum filtration, wash thoroughly with cold water, and dry under vacuum.

Troubleshooting Workflow

Troubleshooting_Workflow Start Low Yield or No Reaction Check_Purity Check Purity of Starting Materials (2-amino-4,5-dimethoxybenzaldehyde, diethyl malonate) Start->Check_Purity Impure Impure Starting Materials Check_Purity->Impure Purify Purify Starting Materials (Recrystallization or Chromatography) Impure->Purify Yes Catalyst_Choice Evaluate Catalyst (Acid or Base) Impure->Catalyst_Choice No Purify->Start Re-run Reaction Switch_Catalyst Switch Catalyst Type (e.g., Base to Acid or vice versa) or use a milder catalyst Catalyst_Choice->Switch_Catalyst Inappropriate Temp_Time Optimize Reaction Conditions Catalyst_Choice->Temp_Time Appropriate Switch_Catalyst->Start Re-run Reaction Adjust_Temp Adjust Temperature (Gradual increase or decrease) Temp_Time->Adjust_Temp Not Optimized Adjust_Time Increase Reaction Time Temp_Time->Adjust_Time Incomplete Reaction Side_Reactions Check for Side Reactions (TLC) Temp_Time->Side_Reactions Optimized Adjust_Temp->Start Re-run Reaction Adjust_Time->Start Re-run Reaction Tar_Formation Tar Formation Observed Side_Reactions->Tar_Formation Yes Aldol_Side_Product Aldol Self-Condensation of Diethyl Malonate Side_Reactions->Aldol_Side_Product Yes Success Improved Yield Side_Reactions->Success No Significant Side Reactions Lower_Temp Lower Reaction Temperature Tar_Formation->Lower_Temp Slow_Addition Slow Addition of Diethyl Malonate Aldol_Side_Product->Slow_Addition Slow_Addition->Start Re-run Reaction Lower_Temp->Start Re-run Reaction

Caption: A systematic workflow for troubleshooting low yields in the synthesis.

References

  • Name Reactions in Organic Synthesis. (n.d.). Friedlander Synthesis. [Link]

  • Wikipedia. (n.d.). Friedländer synthesis. [Link]

  • Domino Nitro Reduction-Friedländer Heterocyclization for the Preparation of Quinolines. (2022, June 27). Molecules, 27(13), 4153. [Link]

  • European Patent Office. (n.d.).
  • PubChem. (n.d.). 2-Amino-4,5-dimethoxybenzaldehyde. [Link]

  • Organic Chemistry Portal. (n.d.). Friedlaender Synthesis. [Link]

  • Organic Reactions. (n.d.). The Friedländer Synthesis of Quinolines. [Link]

  • Gribble, G. W., & Augustine, J. F. (2000). Concerning the mechanism of the Friedländer quinoline synthesis. [Link]

  • SynArchive. (n.d.). Friedländer synthesis. [Link]

  • Marco-Contelles, J., Pérez-Mayoral, E., Samadi, A., Carreiras, M. C., & Soriano, E. (2009). Recent Advances in the Friedländer Reaction. Chemical Reviews, 109(6), 2652–2671. [Link]

  • Kumar, A., Singh, B. K., Raj, V., Kumar, U., Guleria, A., & Maity, S. (2017). 6,7-dimethoxy-1,2,3,4-tetrahydro-isoquinoline-3-carboxylic acid attenuates heptatocellular carcinoma in rats with NMR-based metabolic perturbations. Future Science OA, 3(4), FSO202. [Link]

  • Sugasawa, S., Kakemi, K., & Tsuda, T. (1938). The Synthesis of 6, 7-Dimethoxy-Quinoline. Proceedings of the Imperial Academy, 14(2), 67-69. [Link]

  • Wikipedia. (n.d.). Friedländer synthesis. [Link]

Sources

Optimization

Technical Support Center: Optimizing Reaction Conditions for 2-Amino-6,7-dimethoxyquinoline-3-carboxylic acid

Welcome to the technical support center for the synthesis of 2-Amino-6,7-dimethoxyquinoline-3-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth tr...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of 2-Amino-6,7-dimethoxyquinoline-3-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and optimization strategies. The synthesis of this quinoline derivative, a valuable scaffold in medicinal chemistry[1][2], often proceeds via a Friedländer annulation or related cyclization reactions.[3][4] This guide will address common challenges encountered during this process, offering explanations grounded in reaction mechanisms and providing actionable protocols.

Frequently Asked Questions (FAQs)

FAQ 1: My Friedländer reaction is resulting in a low yield. What are the primary factors I should investigate?

Low yields in the Friedländer synthesis can often be attributed to several factors, including harsh reaction conditions leading to starting material decomposition, inefficient catalysis, or the formation of side products.[5]

Troubleshooting Steps:

  • Evaluate Reaction Conditions: High temperatures and highly acidic or basic conditions can degrade the o-aminoaryl aldehyde or ketone starting materials.[5] Consider employing milder reaction conditions. For instance, modern catalyst systems like molecular iodine (as low as 1 mol%) in ethanol can promote the reaction efficiently at room temperature, offering an eco-friendly alternative to harsh acids and bases.[6]

  • Catalyst Screening: The choice of catalyst is crucial. Both acid and base catalysts can be effective, but their efficiency depends on the specific substrates.[4][5]

    • Acid Catalysts: Lewis acids (e.g., ZnCl₂, Sc(OTf)₃) or Brønsted acids (e.g., p-toluenesulfonic acid) protonate the carbonyl group, facilitating the initial condensation.[5] Solid acid catalysts like Chitosan-SO₃H have also been shown to be effective and reusable.[7]

    • Base Catalysts: Bases like KOH or piperidine promote the formation of an enolate from the active methylene compound.[5] However, this can sometimes lead to self-condensation of the ketone, a common side reaction.[8]

  • Minimize Side Reactions: If you suspect aldol condensation of your ketone starting material is reducing the yield, consider switching from a base to an acid catalyst.[5] Alternatively, using an imine analog of the o-aminoaryl aldehyde/ketone can prevent this self-condensation.[4]

FAQ 2: I am observing the formation of significant tar-like material in my reaction mixture. How can I mitigate this?

Tar or polymer formation is a common issue in quinoline syntheses, particularly under harsh conditions.[9]

Causative Factors & Solutions:

  • Excessive Heat: High reaction temperatures can lead to the polymerization of starting materials or intermediates.[5]

    • Solution: Reduce the reaction temperature and monitor the reaction progress closely using techniques like Thin Layer Chromatography (TLC). Stop the reaction as soon as the starting materials are consumed.[5]

  • Highly Reactive Starting Materials: Some substrates are inherently more prone to polymerization.

    • Solution: Employ a milder catalyst and a suitable solvent to better control the reaction rate.[5] Microwave irradiation has been explored as a way to provide controlled heating and sometimes drive reactions to completion more cleanly.[5][10]

  • Prolonged Reaction Times: Leaving the reaction to proceed for too long under harsh conditions can promote byproduct formation.

    • Solution: Optimize the reaction time by monitoring its progress.

Workflow for Optimizing Catalyst and Temperature

Caption: Decision workflow for optimizing catalyst and temperature.

Troubleshooting Guide

Issue 1: The reaction is not proceeding to completion.

If you observe unreacted starting materials even after an extended reaction time, consider the following:

Potential Causes & Recommended Actions:

Potential Cause Recommended Action Rationale
Inactive Catalyst Ensure the catalyst is fresh and used in the appropriate amount.[5]Catalysts can degrade over time or be poisoned by impurities.
Low Reaction Temperature Gradually increase the reaction temperature.[5] Microwave irradiation can be an effective alternative for driving sluggish reactions.[5][10]The activation energy for the reaction may not be met at lower temperatures.
Sterically Hindered Substrates Increase the reaction time and consider using a more active catalyst.[5]Steric hindrance can slow down the rate of reaction, requiring more forcing conditions.
Issue 2: Difficulty in purifying the final product.

Purification of 2-Amino-6,7-dimethoxyquinoline-3-carboxylic acid can be challenging due to its polarity and potential for zwitterion formation.

Purification Strategies:

  • Recrystallization: This is often the most effective method for purifying the final carboxylic acid.

    • Protocol: Dissolve the crude product in a suitable hot solvent (e.g., ethanol, methanol, or a mixture with water) and allow it to cool slowly. The pure product should crystallize out, leaving impurities in the mother liquor.

  • Column Chromatography: If recrystallization is ineffective, column chromatography can be employed.

    • Stationary Phase: Silica gel is commonly used.

    • Mobile Phase: A polar solvent system is typically required. Start with a mixture of dichloromethane and methanol, gradually increasing the polarity by increasing the methanol concentration. The addition of a small amount of acetic acid or formic acid to the eluent can help to protonate the molecule and improve its elution profile.

  • Acid-Base Extraction: This can be a useful technique to remove non-acidic impurities.

    • Protocol:

      • Dissolve the crude product in an aqueous base (e.g., sodium bicarbonate or sodium hydroxide solution).

      • Wash the aqueous solution with an organic solvent (e.g., ethyl acetate or dichloromethane) to remove neutral or basic impurities.

      • Carefully acidify the aqueous layer with an acid (e.g., hydrochloric acid) to precipitate the desired carboxylic acid.

      • Filter the precipitate, wash with water, and dry.

Reaction Mechanism Overview: The Friedländer Annulation

The synthesis of the quinoline core of 2-Amino-6,7-dimethoxyquinoline-3-carboxylic acid typically proceeds via the Friedländer annulation. There are two generally accepted mechanistic pathways.[5]

  • Aldol Condensation Pathway: This pathway involves an initial aldol-type condensation between the o-aminoaryl ketone and the active methylene compound, followed by cyclization and dehydration.[8][11]

  • Schiff Base Formation Pathway: This alternative pathway begins with the formation of a Schiff base between the o-amino group and the carbonyl of the active methylene compound, followed by an intramolecular aldol reaction and dehydration.[8][11]

The prevailing mechanism can be influenced by the reaction conditions (acidic vs. basic catalysis).[8]

Friedlander_Mechanism cluster_reactants Starting Materials cluster_pathways Reaction Pathways cluster_intermediates Key Intermediates cluster_product Final Product R1 o-Aminoaryl Ketone P1 Aldol Condensation Pathway R1->P1 P2 Schiff Base Pathway R1->P2 R2 Active Methylene Compound R2->P1 R2->P2 I1 Aldol Adduct P1->I1 Base or Acid Catalysis I2 Schiff Base P2->I2 Acid Catalysis FP Quinoline Derivative I1->FP Cyclization & Dehydration I2->FP Intramolecular Aldol & Dehydration

Sources

Troubleshooting

Technical Support Center: 2-Amino-6,7-dimethoxyquinoline-3-carboxylic acid

Welcome to the Technical Support Center for 2-Amino-6,7-dimethoxyquinoline-3-carboxylic acid (CAS: 924871-16-9). This guide is engineered for researchers, analytical chemists, and drug development professionals.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for 2-Amino-6,7-dimethoxyquinoline-3-carboxylic acid (CAS: 924871-16-9). This guide is engineered for researchers, analytical chemists, and drug development professionals. Because this compound features three highly reactive functional groups—an oxidizable 2-amino group, a thermally labile 3-carboxylic acid, and photosensitive 6,7-dimethoxy groups—standard handling protocols are insufficient.

This guide provides causality-driven troubleshooting, self-validating protocols, and structural insights to ensure absolute data integrity during your assays.

Core Stability & Storage Guidelines (FAQ)

Q: What are the optimal long-term storage conditions for the solid powder? A: The solid compound must be stored at -20°C in a desiccated, amber glass container under an inert atmosphere (Nitrogen or Argon). Methoxyquinoline derivatives are intrinsically sensitive to light and moisture[1]. Even trace ambient humidity can initiate surface-level degradation, while UV/Vis exposure drives radical formation.

Q: How long is the compound stable once reconstituted in a solvent like DMSO? A: In strictly anhydrous DMSO (≤0.005% H₂O) stored at -20°C in the dark, stock solutions are stable for up to 3 months. However, if the DMSO absorbs atmospheric moisture, the shelf life drops to less than 72 hours. Water acts as a proton donor, facilitating both the photobasicity of the methoxy groups[2] and the hydrolytic degradation of the aminoquinoline core.

Troubleshooting Experimental Anomalies

Q: My stock solution has developed a yellowish/brown tint over time. Is it still viable for in vitro assays? A: No, discard the solution. 2-Aminoquinolines are highly susceptible to N-oxidation and radical coupling[3]. The oxidation pathway is highly pH-dependent; at lower pH, single-electron oxidation occurs, leading to proton loss and the formation of colored dimeric or polymeric degradation products[4]. A color shift from clear/white to yellow/brown is the primary visual indicator that the aminoquinoline core has oxidized, which will severely skew your pharmacological data.

Q: I am observing a secondary peak in my LC-MS data with a mass loss of exactly 44 Da. What is happening? A: You are observing decarboxylation (loss of CO₂). Quinoline-3-carboxylic acids are prone to thermal decarboxylation, particularly when subjected to heat during LC-MS ionization or when incubated in acidic buffers[5]. The electron-withdrawing nature of the quinoline ring stabilizes the resulting anion, making the loss of the 3-carboxyl group thermodynamically favorable at physiological temperatures[6]. Solution: Lower your mass spectrometer's desolvation temperature and ensure your assay buffers are maintained at a neutral pH (7.2–7.4).

Q: My assay results are highly variable when 96-well plates are left on the benchtop. Could the compound be degrading during the experiment? A: Yes. The 6,7-dimethoxy substitution introduces severe photobasicity . Upon photoexcitation by ambient laboratory lighting, methoxyquinolines undergo rapid hole transfer to adjacent water molecules (within ~5 picoseconds), initiating water oxidation and subsequent compound degradation[2]. Solution: All benchtop assays must be conducted under low-light conditions or using amber/black microtiter plates to block photon-driven degradation.

Quantitative Data & Physicochemical Profiling

The following table summarizes the primary degradation pathways, their environmental triggers, and the necessary mitigation strategies to maintain compound integrity.

Functional GroupDegradation PathwayPrimary TriggersMass Shift (LC-MS)Mitigation Strategy
2-Amino Group N-Oxidation / DimerizationDissolved O₂, Low pH, Light+16 Da (Oxidation)Degas solvents; avoid strong acids/oxidizers[3].
3-Carboxylic Acid Thermal DecarboxylationHeat (>37°C), Acidic pH-44 Da (Loss of CO₂)Keep buffers neutral; minimize heat exposure[6].
6,7-Dimethoxy Photobasic Water OxidationUV/Vis Light, Aqueous MediaVariable (Cleavage)Use amber vessels; minimize aqueous exposure time[2].

Mechanistic Workflows & Visualizations

Degradation_Pathways A 2-Amino-6,7-dimethoxyquinoline -3-carboxylic acid B N-Oxidation / Radical Formation (Aminoquinoline core) A->B O2, Light, Low pH C Decarboxylation (-CO2) (Carboxylic acid group) A->C Heat, Acidic pH D Photodegradation (Methoxy photobasicity) A->D UV/Vis Light, H2O

Fig 1: Primary degradation pathways and their environmental triggers.

Stock_Preparation S1 1. Equilibrate vial to RT (Prevents condensation) S2 2. Weigh powder under N2/Ar atmosphere S1->S2 S3 3. Dissolve in anhydrous DMSO (Max 10-50 mM) S2->S3 S4 4. Aliquot into amber vials (Protects from light) S3->S4 S5 5. Store at -20°C (Desiccated) S4->S5

Fig 2: Self-validating workflow for anhydrous stock preparation.

Standard Operating Protocols (SOPs)

SOP 1: Preparation of Anhydrous Stock Solutions (Self-Validating)

Causality Focus: This protocol is designed to eliminate the introduction of water and oxygen, which are the primary catalysts for photobasicity and oxidation.

  • Equilibration: Remove the sealed vial from -20°C storage and place it in a desiccator at room temperature for 30 minutes. Why? Opening a cold vial causes immediate condensation of atmospheric moisture, introducing water that will catalyze methoxy group degradation[2].

  • Inert Weighing: Purge a microbalance enclosure with Argon or Nitrogen. Weigh the required mass rapidly.

  • Dissolution: Add strictly anhydrous DMSO (sealed under Argon, <0.005% water) to achieve a 10 mM stock. Vortex gently until visually clear. Do not sonicate, as ultrasonic cavitation generates localized heat and free radicals that trigger decarboxylation[6].

  • Aliquot & Purge: Divide the solution into single-use amber glass vials (e.g., 50 µL per vial). Blanket the headspace of each vial with Argon before capping.

  • Validation Check: Immediately run a 1 µL injection of the fresh stock (diluted 1:1000 in Acetonitrile) on an LC-UV system at 254 nm. The purity must be >98% with no peak at [M-44] (decarboxylated product). Save this chromatogram as your "Time Zero" baseline.

SOP 2: Stability-Indicating LC-UV/MS Assay

Causality Focus: Standard acidic mobile phases (like 0.1% Formic Acid) can artificially induce decarboxylation during the run. This protocol uses a buffered approach.

  • Mobile Phase Preparation:

    • Phase A: 10 mM Ammonium Bicarbonate in LC-MS grade H₂O (pH adjusted to 7.4). Why? Neutral pH prevents the protonation of the amino group and stabilizes the carboxylic acid against thermal degradation[5].

    • Phase B: 100% LC-MS grade Acetonitrile.

  • Column: Use a C18 column (e.g., 2.1 x 50 mm, 1.7 µm) maintained at a maximum of 25°C. Do not use standard 40°C column compartment heating.

  • Gradient: Run a fast gradient (5% to 95% B over 3 minutes) to minimize the compound's residence time in the aqueous phase, limiting photobasic water oxidation[2].

  • Validation: Compare the Area Under the Curve (AUC) of the parent mass [M+H]⁺ against the "Time Zero" baseline. A drop in AUC >5% or the appearance of a +16 Da peak indicates stock solution failure.

References

  • 6-Methoxyquinoline: Comprehensive Overview and Applications.Ningbo Inno Pharmchem Co.
  • Spectroelectrochemical properties of 8-aminoquinoline: voltammetric and computational studies.ChemRxiv.
  • A NEW SYNTHESIS OF 4-ALKYL/ARYL-5,6-DIHYDRO-2H- PYRANO[3,2-c]QUINOLINE.Semantic Scholar.
  • 2-Aminoquinoline stability and proper storage conditions.BenchChem.
  • Structure–Activity Relationships and Discovery of (S)-5-(tert-Butyl)-11-(difluoromethoxy)-9-methoxy-2-oxo-1,2,5,6-tetrahydropyrido[2′,1′:2,3]imidazo[4,5-h]quinoline-3-carboxylic Acid.ACS Publications.
  • 5-Methoxyquinoline Photobasicity Is Mediated by Water Oxidation.The Journal of Physical Chemistry A.

Sources

Optimization

how to scale up the synthesis of 2-Amino-6,7-dimethoxyquinoline-3-carboxylic acid

Welcome to the Technical Support Center for Advanced API Intermediates. This portal is designed for process chemists and drug development professionals scaling up the synthesis of 2-Amino-6,7-dimethoxyquinoline-3-carboxy...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Advanced API Intermediates. This portal is designed for process chemists and drug development professionals scaling up the synthesis of 2-Amino-6,7-dimethoxyquinoline-3-carboxylic acid , a highly functionalized heterocyclic building block.

Below, you will find our expertly curated troubleshooting guides, mechanistic insights, and self-validating protocols to ensure your scale-up is safe, high-yielding, and reproducible.

Process Overview: The Scale-Up Strategy

To synthesize 2-aminoquinoline-3-carboxylic acid derivatives at scale, we bypass the traditional Friedländer condensation. Direct condensation of 2-aminobenzaldehydes with cyanoacetic acid esters typically fails to produce the target amine, instead yielding 2-hydroxy-3-cyanoquinolines due to the poor electrophilicity of the nitrile group[1].

Our validated scale-up route utilizes a three-stage sequence: a Knöevenagel condensation of an activated nitrobenzaldehyde, followed by an intramolecular reductive cyclization , and finally, saponification of the resulting ester[1].

Workflow SM 2-Nitro-4,5-dimethoxybenzaldehyde + Ethyl Cyanoacetate Step1 Step 1: Knoevenagel Condensation (Morpholine, EtOH, 80°C) SM->Step1 Int1 Ethyl (E)-2-cyano-3-(4,5-dimethoxy- 2-nitrophenyl)acrylate Step1->Int1 Step2 Step 2: Reductive Cyclization (Fe powder, AcOH, 80°C) Int1->Step2 Int2 Ethyl 2-amino-6,7-dimethoxyquinoline- 3-carboxylate Step2->Int2 Step3 Step 3: Saponification & Acidification (NaOH, then HCl to pH 5) Int2->Step3 API 2-Amino-6,7-dimethoxyquinoline- 3-carboxylic acid Step3->API

Three-stage synthetic workflow for 2-Amino-6,7-dimethoxyquinoline-3-carboxylic acid.

Section 1: Knoevenagel Condensation (Step 1)

FAQ 1: My Knoevenagel condensation is stalling at 70% conversion. How do I push it to completion? Stalling is almost always caused by water accumulation (a stoichiometric byproduct of the condensation) shifting the thermodynamic equilibrium backward. While green-chemistry approaches using morpholine in water work well for simple substrates[2], highly substituted, electron-rich systems like 4,5-dimethoxybenzaldehydes require strict water management. For scale-up, switch to a Dean-Stark apparatus using toluene/ethanol to continuously remove water, or use a slight excess of ethyl cyanoacetate (1.15 eq) to drive the equilibrium.

Data Summary: Catalyst Selection for Knoevenagel Condensation

Catalyst System Reaction Time Typical Yield Impurity Profile Scale-Up Suitability
Morpholine / Water 1 - 2 h 85 - 92% Very Low Good (Requires filtration)
Piperidine / EtOH 3 - 4 h 80 - 85% Low Excellent (Standard)

| NaOH / EtOH | 5 - 8 h | < 50% | High (Aldol/Cannizzaro) | Poor (Base is too strong) |

Standard Operating Protocol 1: Self-Validating Knoevenagel Condensation
  • Charge: To a reactor, add 2-nitro-4,5-dimethoxybenzaldehyde (1.0 eq) and ethanol (5 volumes). Stir to form a slurry.

  • Catalyze: Add ethyl cyanoacetate (1.1 eq) followed by morpholine (0.1 eq). The strong electron-withdrawing nature of the nitro group highly activates the aldehyde for nucleophilic attack.

  • Heat: Elevate temperature to 80°C (reflux). The slurry will transition to a clear solution, followed by the precipitation of the product as the (E)-isomer forms.

  • In-Process Control (IPC): Sample the slurry for HPLC analysis. Self-Validation: The reaction is deemed complete when the peak area of the starting benzaldehyde is < 1.0%.

  • Isolate: Cool the reactor to 5°C over 2 hours. Filter the bright yellow precipitate of ethyl (E)-2-cyano-3-(4,5-dimethoxy-2-nitrophenyl)acrylate. Wash with cold ethanol and dry under vacuum.

Section 2: Reductive Cyclization (Step 2)

FAQ 2: The literature suggests using TiCl₄/Zn for this reductive cyclization. Is this viable for a 50 kg pilot run? Absolutely not. While low-valent titanium (TiCl₄/Zn) promotes rapid intramolecular reductive cyclization of nitrocyano olefins in excellent yields[3], it is highly moisture-sensitive, highly corrosive, and generates massive volumes of unfilterable titanium dioxide waste. For industrial scale-up, Iron in Acetic Acid (Fe/AcOH) or Zinc in Acetic Acid (Zn/AcOH)[4] are the superior choices. They handle moisture well, are highly exothermic but controllable via portion-wise addition, and are economically viable.

FAQ 3: I am seeing an accumulation of a hydroxylamine intermediate. Why isn't it cyclizing? The mechanistic pathway requires the complete reduction of the nitro group to an aniline before cyclization can occur. If the reduction stalls at the hydroxylamine stage, the subsequent intramolecular nucleophilic attack on the highly electrophilic nitrile carbon will be sluggish, leading to N-oxide byproducts. Ensure the reaction is maintained at ≥80°C and that sufficient acidic protons (AcOH) are present to drive the reduction completely to the primary amine.

Mechanism NCO Nitro-Cyano Olefin Red Nitro Reduction (Fe/AcOH) NCO->Red Amine Aniline Intermediate (Nucleophile) Red->Amine Attack Intramolecular Attack on Nitrile Carbon Amine->Attack Imino Cyclic Imino Intermediate Attack->Imino Taut Tautomerization (Aromatization) Imino->Taut Prod 2-Aminoquinoline Core Taut->Prod

Mechanistic pathway of the reductive cyclization from nitro-cyano olefin to 2-aminoquinoline.

Standard Operating Protocol 2: Self-Validating Reductive Cyclization (Fe/AcOH)
  • Charge: Dissolve ethyl (E)-2-cyano-3-(4,5-dimethoxy-2-nitrophenyl)acrylate (1.0 eq) in glacial acetic acid (10 volumes). Heat to 60°C.

  • Reduce: Slowly charge Iron powder (4.0 eq) in 5 equal portions over 1 hour. Caution: Highly exothermic. Maintain internal temperature between 75°C and 85°C.

  • Cyclize: Stir at 80°C for 2 hours. The intermediate aniline will spontaneously attack the adjacent nitrile group, followed by tautomerization to yield the aromatic quinoline ring.

  • In-Process Control (IPC): Sample for HPLC. Self-Validation: The reaction is complete when the nitro-cyano olefin and all transient hydroxylamine peaks are < 0.5% by area.

  • Isolate: Filter the hot mixture through a pad of Celite to remove iron salts. Concentrate the filtrate under vacuum, neutralize with aqueous ammonia to pH 8, and extract with dichloromethane. Evaporate to yield ethyl 2-amino-6,7-dimethoxyquinoline-3-carboxylate.

Section 3: Saponification & Isolation (Step 3)

FAQ 4: The final product is highly water-soluble, and I am losing massive amounts of yield during the final isolation. How do I recover it? 2-Amino-6,7-dimethoxyquinoline-3-carboxylic acid is an amphoteric molecule (a zwitterion). It contains a basic 2-aminoquinoline moiety and an acidic carboxylic acid. Consequently, it forms a highly soluble sodium salt at pH > 8 and a highly soluble hydrochloride salt at pH < 2. To isolate the free acid, you must carefully adjust the aqueous solution exactly to its isoelectric point.

Standard Operating Protocol 3: Self-Validating Saponification
  • Charge: Suspend ethyl 2-amino-6,7-dimethoxyquinoline-3-carboxylate (1.0 eq) in a 1:1 mixture of Ethanol and Water (10 volumes).

  • Hydrolyze: Add Sodium Hydroxide (3.0 eq). Heat the mixture to reflux (approx. 85°C) for 2 hours. The suspension will become a clear solution as the soluble sodium carboxylate salt forms.

  • In-Process Control (IPC): TLC or HPLC to confirm the complete disappearance of the ester starting material.

  • Precipitate (The Critical Step): Cool the solution to 20°C. Begin dropwise addition of 2M HCl while monitoring with a calibrated pH meter. Self-Validation: Stop addition exactly when the pH reaches 4.8 - 5.2. The solution will rapidly become turbid, validating that the isoelectric point has been reached and the zwitterion is precipitating.

  • Isolate: Stir the thick slurry for 1 hour at 5°C to maximize crystallization. Filter, wash with ice-cold water (to remove NaCl), and dry under vacuum at 50°C to afford the final API intermediate.

References

  • Title: Cyanoacetamides (IV): Versatile One-Pot Route to 2-quinoline-3-carboxamides Source: National Institutes of Health (NIH) / PubMed Central (PMC) URL: [Link]

  • Title: Condensation of Ethyl Cyanoacetate with Aromatic Aldehydes in Water, Catalyzed by Morpholine Source: ResearchGate URL: [Link]

  • Title: Facile and Efficient Synthesis of 2-Aminoquinoline-3-carboxylic Acid Derivatives via Reductive Cyclization of Nitro and Cyano Groups Induced by Low-valent Titanium Source: RSC Publishing / Journal of Chemical Research URL: [Link]

  • Title: FACILE AND EFFICIENT SYNTHESIS OF 2-AMINOQUINOLINE DERIVATIVES REDUCED BY Zn/AcOH Source: Heterocycles (Clockss Archive) URL: [Link]

Sources

Troubleshooting

Technical Support Center: Purification of 2-Amino-6,7-dimethoxyquinoline-3-carboxylic Acid

Welcome to the Advanced Troubleshooting Guide. As a Senior Application Scientist, I have compiled this self-validating protocol and troubleshooting matrix to address the unique physicochemical challenges associated with...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Troubleshooting Guide. As a Senior Application Scientist, I have compiled this self-validating protocol and troubleshooting matrix to address the unique physicochemical challenges associated with isolating and purifying crude 2-Amino-6,7-dimethoxyquinoline-3-carboxylic acid .

Due to its highly functionalized nature—featuring an electron-rich dimethoxy-substituted aromatic core, a basic 2-amino group, and an acidic 3-carboxylic acid—this molecule behaves as a complex zwitterion. Successful purification requires strict control over pH, dielectric constants of solvent mixtures, and thermal exposure.

I. Physicochemical Profile & Purification Logic

Before executing any protocol, it is critical to understand the causality of the molecule's behavior. The table below summarizes the quantitative data that dictates our purification strategy.

ParameterValue / CharacteristicImpact on Purification Strategy
Molecular Weight 248.23 g/mol Standardizes stoichiometric calculations for acid/base equivalents.
Amphoteric Nature ZwitterionicHighly soluble in strong acids (pH < 2) and strong bases (pH > 10).
Isoelectric Point (pI) ~pH 4.0Target pH for maximum precipitation. At this pH, net charge is zero, minimizing aqueous solubility[1].
Oxidation Potential High (due to 6,7-dimethoxy groups)Prone to forming dark, polymeric color bodies. Requires alkaline charcoal treatment.
Thermal Stability Decarboxylates > 150 °CProlonged heating in acidic media must be avoided to prevent loss of the 3-carboxylic acid group.
II. Purification Workflow

The following diagram illustrates the logical progression of the purification process, moving from crude manipulation to final polishing.

PurificationWorkflow N1 Crude 2-Amino-6,7-dimethoxyquinoline- 3-carboxylic acid N2 Alkaline Dissolution (pH 10-11, NaOH/aq) N1->N2 Solubilize as sodium salt N3 Activated Charcoal Treatment & Celite Filtration N2->N3 Adsorb colored oxidation products N4 Isoelectric Precipitation (Adjust to pH ~4.0 with 5% HCl) N3->N4 Clarified Filtrate N5 Mixed-Solvent Recrystallization (DMF / Isopropanol) N4->N5 Filter zwitterion N6 Pure 2-Amino-6,7-dimethoxyquinoline- 3-carboxylic acid N5->N6 Final polishing

Figure 1: Step-by-step purification workflow for 2-amino-6,7-dimethoxyquinoline-3-carboxylic acid.

III. Troubleshooting & FAQs

Q1: Why does my product precipitate as a sticky, gummy mass rather than a crystalline powder during pH adjustment? A1: This is caused by a rapid crossing of the isoelectric point (pI), which forces impurities to crash out simultaneously with the target molecule. Causality: When adjusting from a basic solution (where the molecule is a soluble sodium carboxylate) to its pI (~pH 4.0), the rapid addition of concentrated acid creates localized zones of extreme acidity. This temporarily forms the highly soluble hydrochloride salt, which then rapidly neutralizes back into the zwitterion, causing uncontrolled agglomeration. Solution: Use dilute acid (e.g., 5% aqueous HCl) and adjust the pH slowly under moderate heating (40–50 °C) with vigorous stirring. Once pH 4.0 is reached, allow the solution to cool slowly to room temperature to promote ordered crystal lattice formation[1].

Q2: My isolated powder has a dark brown/green tint instead of the expected yellow. How can I remove these color bodies? A2: The electron-rich 6,7-dimethoxy substitution makes the quinoline ring highly susceptible to trace oxidative degradation, forming polymeric color bodies. Causality: Activated charcoal effectively adsorbs these large, conjugated polymeric impurities via π-π stacking. However, charcoal treatment is most effective when the target molecule is fully dissolved. Solution: Perform the charcoal treatment before precipitation. Dissolve the crude material in dilute NaOH (pH 10–11), add 10% w/w activated carbon, heat to 60 °C for 30 minutes, and filter through a Celite pad. The resulting filtrate should be pale yellow before you begin acidification.

Q3: How do I separate unreacted 2-chloro-6,7-dimethoxyquinoline-3-carboxylic acid from the final product? A3: Unreacted 2-chloro starting material (often present if synthesized via amination of the 2-chloro precursor) cannot be easily separated by pH adjustment alone, as both molecules contain the 3-carboxylic acid group. Causality: The 2-amino product has a strong hydrogen-bonding network due to the primary amine, giving it a distinct solubility profile in polar aprotic solvents compared to the 2-chloro precursor. Solution: Employ a mixed-solvent recrystallization using N,N-dimethylformamide (DMF) and Isopropanol (IPA). This specific solvent system is the literature standard for isolating pure 2-aminoquinoline-3-carboxylic acids from their 2-chloro counterparts[1].

Q4: Is there a risk of product degradation during the purification process? A4: Yes, quinoline-3-carboxylic acids are prone to thermal decarboxylation. Causality: The electron-withdrawing nature of the protonated quinoline nitrogen at low pH facilitates the loss of CO2 from the 3-position upon excessive heating. Solution: Never boil the acidic suspension. Keep temperatures below 60 °C during the isoelectric precipitation step.

IV. Standard Operating Protocols (SOPs)
Protocol A: Isoelectric Precipitation and Clarification

This protocol leverages the amphoteric nature of the molecule to remove inorganic salts and colored oxidation products.

  • Dissolution: Suspend 10.0 g of crude 2-Amino-6,7-dimethoxyquinoline-3-carboxylic acid in 100 mL of deionized water.

  • Basification: Slowly add 10% NaOH (aq) dropwise with stirring until the pH reaches 10.5–11.0. The solid should completely dissolve, forming a dark solution.

  • Charcoal Treatment: Add 1.0 g of activated charcoal (Darco® or equivalent). Heat the mixture to 60 °C and stir for 30 minutes.

  • Clarification: Filter the hot suspension through a tightly packed pad of Celite 545 to remove the charcoal. Wash the filter cake with 20 mL of warm, slightly basic water (pH 10).

  • Acidification: Transfer the clarified, pale-yellow filtrate to a clean flask. While maintaining the temperature at 45 °C and stirring vigorously, slowly add 5% HCl (aq) dropwise.

  • Precipitation: Monitor the pH continuously. A thick precipitate will begin to form around pH 6.0. Continue adding HCl until the pH stabilizes exactly at 4.0[1].

  • Isolation: Remove from heat and allow the suspension to cool naturally to room temperature, then chill in an ice bath for 1 hour. Filter the solid under vacuum, wash with 30 mL of ice-cold deionized water, and dry under vacuum at 50 °C.

Protocol B: Mixed-Solvent Recrystallization (DMF/IPA)

This protocol provides final polishing to remove structurally similar organic impurities (e.g., regioisomers or 2-chloro precursors)[1].

  • Dissolution: Place the semi-pure solid from Protocol A into a round-bottom flask. Add a minimum volume of N,N-dimethylformamide (DMF) (approximately 5-8 mL per gram of solid).

  • Heating: Heat the suspension to 80 °C under a nitrogen atmosphere until complete dissolution is achieved. Do not exceed 90 °C to prevent solvent decomposition and product decarboxylation.

  • Anti-Solvent Addition: Once dissolved, slowly add Isopropanol (IPA) dropwise to the hot solution until a faint, persistent turbidity is observed.

  • Crystallization: Remove the heat source. Allow the solution to cool undisturbed to room temperature. The gradual reduction in the dielectric constant will induce the controlled nucleation of pure 2-amino-6,7-dimethoxyquinoline-3-carboxylic acid.

  • Harvesting: Chill the flask at 4 °C for 2 hours to maximize yield. Filter the resulting microcrystals, wash thoroughly with cold IPA to remove residual DMF, and dry in a vacuum oven at 60 °C to constant weight[1].

V. References

1.[1] Title: Full article: Design, synthesis and evaluation of 3-quinoline carboxylic acids as new inhibitors of protein kinase CK2 - Taylor & Francis. Source: tandfonline.com URL:

2.[2] Title: Quinoline synthesis via zinc/formic acid reductive cyclization - ChemSpider Synthetic Pages. Source: chemspider.com URL:

Sources

Reference Data & Comparative Studies

Validation

structure-activity relationship of 2-Amino-6,7-dimethoxyquinoline-3-carboxylic acid analogs

An in-depth technical analysis and comparative guide on the structure-activity relationship (SAR) of 2-Amino-6,7-dimethoxyquinoline-3-carboxylic acid analogs, focusing on their application as novel bacterial NAD+-depende...

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical analysis and comparative guide on the structure-activity relationship (SAR) of 2-Amino-6,7-dimethoxyquinoline-3-carboxylic acid analogs, focusing on their application as novel bacterial NAD+-dependent DNA ligase (LigA) inhibitors.

Introduction: The Rationale for Targeting Bacterial LigA

The escalating crisis of antimicrobial resistance (AMR) necessitates the discovery of novel antibacterial targets. Bacterial DNA ligase (LigA) has emerged as a highly validated, essential target for broad-spectrum antibiotic development. Unlike human DNA ligases (LigI, LigIII, LigIV), which utilize ATP as a cofactor, bacterial LigA strictly requires nicotinamide adenine dinucleotide (NAD+) to catalyze the sealing of Okazaki fragments and repair DNA nicks[1]. This fundamental biochemical divergence provides a unique opportunity to design highly selective inhibitors with minimal mammalian toxicity.

The 2-amino-6,7-dimethoxyquinoline-3-carboxylic acid scaffold and its derivatives have been identified as potent, competitive inhibitors that bind to the NMN (nicotinamide mononucleotide) sub-pocket of the LigA adenylation domain[2]. This guide objectively compares the performance of various analogs within this class, detailing the mechanistic causality behind their structural evolution from weak fragments to highly potent leads.

Mechanism of Action: LigA Catalytic Cycle & Inhibition

To understand the SAR of these analogs, one must first understand the self-validating nature of the LigA catalytic cycle. The reaction proceeds via three distinct nucleotidyl transfer steps:

  • Adenylation: LigA reacts with NAD+, releasing NMN and forming a covalent LigA-AMP intermediate via a conserved lysine residue.

  • Transfer: The AMP moiety is transferred to the 5'-phosphate of the nicked DNA, forming an AppDNA intermediate.

  • Sealing: The 3'-OH of the DNA attacks the AppDNA, forming a phosphodiester bond and releasing AMP.

Quinoline-based inhibitors competitively block Step 1 . By mimicking the NMN moiety of NAD+, they prevent the initial auto-adenylation of the enzyme, thereby halting the entire downstream DNA repair process[3].

G LigA Apo-LigA Enzyme Step1 Step 1: Adenylation (LigA-AMP + NMN) LigA->Step1 Binds NAD+ NAD NAD+ Cofactor NAD->Step1 Step2 Step 2: AMP Transfer (AppDNA Formation) Step1->Step2 Binds Nicked DNA Step3 Step 3: Nick Sealing (Phosphodiester Bond) Step2->Step3 AMP Release Inhibitor Quinoline-3-carboxamide Analogs Inhibitor->LigA Competitive Binding at NMN Pocket Inhibitor->Step1 Blocks Adenylation

Bacterial LigA catalytic cycle and competitive inhibition by quinoline analogs.

Structure-Activity Relationship (SAR) & Performance Comparison

The optimization of the 2-amino-6,7-dimethoxyquinoline-3-carboxylic acid scaffold demonstrates a classic fragment-to-lead trajectory[4]. The primary objective in this SAR campaign was to enhance binding affinity within the NMN pocket while maintaining physicochemical properties suitable for bacterial cell wall penetration.

Structural Causality & Modifications
  • C3 Substitution (The H-Bonding Anchor): The transition from a carboxylic acid to a carboxamide at the C3 position is the most critical inflection point in the SAR. The carboxylic acid analog suffers from electrostatic repulsion with acidic residues in the LigA pocket. Converting this to a primary carboxamide provides a crucial dual hydrogen-bond donor/acceptor network that interacts directly with the protein backbone, anchoring the scaffold[5].

  • C6/C7 Substitutions (Hydrophobic Probing): The 6,7-dimethoxy groups of the original fragment occupy a shallow hydrophobic region. Extending the C6 position with larger lipophilic groups (e.g., 2-phenylethyl) allows the molecule to probe a deeper, adjacent hydrophobic channel, dramatically increasing potency by displacing high-energy water molecules[5].

  • Core Scaffold Evolution: Replacing the quinoline core with a 1,8-naphthyridine or integrating a benzodioxino ring system conformationally locks the methoxy equivalents and modulates the pKa of the 2-amino group. This optimization enhances both target residence time and aqueous solubility[6].

Quantitative Performance Data

The following table summarizes the in vitro performance of key analogs against bacterial LigA (E. coli and S. aureus) and human LigI (to demonstrate selectivity).

Compound Class / ModificationRepresentative StructureE. coli LigA IC₅₀ (µM)S. aureus LigA IC₅₀ (µM)Human LigI IC₅₀ (µM)
Baseline Fragment 2-Amino-6,7-dimethoxyquinoline-3-carboxylic acid> 100> 100> 100
Primary Hit 2-Amino-6,7-dimethoxyquinoline-3-carboxamide4.55.2> 100
Conformationally Locked 2-Amino[1,4]benzodioxino[2,3-b]pyridine-3-carboxamide0.851.1> 100
Advanced Lead 2-Amino-6-(2-phenylethyl)-7-(trifluoromethyl)-1,8-naphthyridine-3-carboxamide0.0150.022> 100

Data synthesized from established biochemical characterizations of LigA inhibitors[5][7].

Experimental Methodologies

To ensure scientific integrity, the evaluation of these analogs must rely on self-validating experimental systems. Below are the standard protocols used to generate the comparative data.

Protocol 1: High-Throughput FRET-Based LigA Inhibition Assay

This assay measures the ability of the enzyme to ligate a nicked DNA substrate labeled with a fluorophore/quencher pair.

Reagents & Causality:

  • Assay Buffer: 50 mM Tris-HCl (pH 7.5), 10 mM MgCl₂, 1 mM DTT, 0.01% BSA. (Causality: Mg²⁺ is an absolute requirement for the nucleophilic attack during the AMP transfer step; DTT prevents the oxidation of surface cysteines that could artificially inactivate the enzyme).

  • Substrates: NAD⁺ (at Kₘ concentration, typically ~100 nM) and a custom nicked FRET-DNA duplex. (Causality: Running the assay at the Kₘ of NAD⁺ ensures maximum sensitivity for competitive inhibitors binding to the NMN pocket).

Step-by-Step Workflow:

  • Preparation: Dilute purified recombinant LigA enzyme in the assay buffer to a final concentration of 1 nM.

  • Pre-incubation: Dispense 10 µL of the enzyme solution into a 384-well microplate. Add 100 nL of the quinoline analog (dissolved in DMSO) using an acoustic dispenser. Incubate at room temperature for 15 minutes. (Causality: Allows the inhibitor to reach thermodynamic binding equilibrium with the apo-enzyme prior to substrate competition).

  • Initiation: Add 10 µL of a substrate mix containing NAD⁺ and the FRET-DNA substrate to initiate the reaction.

  • Incubation: Seal the plate and incubate at 30°C for 30 minutes.

  • Quenching: Add 5 µL of 100 mM EDTA. (Causality: EDTA rapidly chelates the essential Mg²⁺ ions, instantly and irreversibly halting the catalytic cycle, creating a stable endpoint for reading).

  • Readout: Measure fluorescence on a microplate reader (Excitation: 485 nm, Emission: 530 nm). Calculate IC₅₀ using a 4-parameter logistic regression.

G Prep Prepare Reagents (Enzyme, NAD+, DNA Substrate) Incubate Compound Pre-incubation (LigA + Inhibitor, 15 min) Prep->Incubate Reaction Initiate Reaction (Add NAD+ & FRET-DNA) Incubate->Reaction Quench Quench Reaction (Add EDTA) Reaction->Quench Read Fluorescence Readout (Ex: 485nm, Em: 530nm) Quench->Read Analyze Data Analysis (Calculate IC50) Read->Analyze

High-throughput FRET assay workflow for evaluating LigA inhibitors.

Protocol 2: Minimum Inhibitory Concentration (MIC) & Efflux Validation

Potent biochemical inhibition must translate to cellular efficacy. Gram-negative bacteria often mask the true potency of quinoline analogs via active efflux.

  • Strain Selection: Utilize wild-type E. coli (e.g., ATCC 25922) and an isogenic efflux-deficient mutant (E. coli ΔtolC). (Causality: Comparing MICs between these strains isolates target engagement from membrane permeability/efflux liabilities).

  • Inoculation: Prepare a bacterial suspension in cation-adjusted Mueller-Hinton broth (CAMHB) to a final inoculum of 5 × 10⁵ CFU/mL.

  • Exposure: Add 50 µL of the inoculum to 96-well plates containing 50 µL of two-fold serial dilutions of the quinoline analogs.

  • Incubation & Readout: Incubate at 37°C for 18-20 hours. The MIC is determined as the lowest concentration of the analog that completely inhibits visible bacterial growth.

Conclusion

The 2-amino-6,7-dimethoxyquinoline-3-carboxylic acid scaffold represents a foundational starting point in the pursuit of novel antibiotics. As demonstrated by the SAR data, the conversion of the carboxylic acid to a carboxamide, coupled with strategic lipophilic extensions at the C6/C7 positions, transitions this scaffold from a weak binder to a highly potent, nanomolar inhibitor of bacterial DNA ligase. Because these compounds strictly target the NAD+-dependent mechanism, they offer a wide therapeutic index against human cells, making them highly viable candidates for advanced preclinical development.

References

  • Hale, M., et al. "From fragments to leads: Novel bacterial NAD+-dependent DNA ligase inhibitors." Tetrahedron Letters, 2015.[Link]

  • Murphy-Benenato, K. E., et al. "Negishi cross-coupling enabled synthesis of novel NAD(+)-dependent DNA ligase inhibitors and SAR development." Bioorganic & Medicinal Chemistry Letters, 2015.[Link]

  • BRENDA Enzyme Database. "Information on EC 6.5.1.2 - DNA ligase (NAD+)." BRENDA.[Link]

  • Pergolizzi, G., Wagner, G. K., & Bowater, R. P. "Biochemical and structural characterization of DNA ligases from bacteria and archaea." Biochemical Journal, 2016.[Link]

Sources

Comparative

A Comparative Guide to the Biological Target Validation of 2-Amino-6,7-dimethoxyquinoline-3-carboxylic acid

This guide provides a comprehensive, technically-grounded framework for researchers, scientists, and drug development professionals to rigorously validate the biological target of 2-Amino-6,7-dimethoxyquinoline-3-carboxy...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive, technically-grounded framework for researchers, scientists, and drug development professionals to rigorously validate the biological target of 2-Amino-6,7-dimethoxyquinoline-3-carboxylic acid. We move beyond simplistic protocols to explain the causal logic behind experimental choices, ensuring a self-validating and robust approach to target identification and confirmation.

Introduction: The Imperative of Target Validation

In drug discovery, identifying the specific molecular target of a bioactive compound is a critical step that bridges chemistry and biology.[1] An unambiguous target validation provides the mechanistic foundation for a therapeutic program, preventing costly late-stage failures.[2] The compound in focus, 2-Amino-6,7-dimethoxyquinoline-3-carboxylic acid, belongs to the quinoline chemical class. Derivatives of this scaffold have been reported to interact with a variety of biological targets, most notably as antagonists of ionotropic glutamate receptors.[3][4] Specifically, related quinoxaline and tetrahydroquinoline structures have shown affinity for the N-methyl-D-aspartate (NMDA) and α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors, which are crucial mediators of excitatory neurotransmission in the central nervous system.[4][5][6][7][8]

This guide outlines a multi-phase validation strategy, beginning with hypothesis generation and progressing through direct biophysical binding, in-cellulo target engagement, and functional cellular assays. We will compare orthogonal methods to build a cohesive and undeniable case for the compound's mechanism of action.

Phase 1: Hypothesis Generation and Initial In Vitro Screening

The core of our initial hypothesis stems from structural similarity. The quinoline core is a well-established pharmacophore for glutamate receptor antagonists.[3][4] Therefore, our primary putative targets are the NMDA and AMPA receptors. The validation process must be designed to test this hypothesis directly while simultaneously ruling out other plausible interactions.

An effective validation workflow begins with broad, hypothesis-generating experiments and funnels down to highly specific, confirmatory assays.

G cluster_0 Phase 1: Hypothesis & In Vitro Validation cluster_1 Phase 2: In Cellulo Engagement cluster_2 Phase 3: Functional Confirmation Hypothesis Hypothesis Generation (Structural Similarity to Glutamate Receptor Antagonists) SPR Surface Plasmon Resonance (SPR) - Does it bind? - What is the affinity (KD)? - What are the kinetics (ka, kd)? Hypothesis->SPR Test Direct Binding BindingAssay Competitive Radioligand Binding - Does it displace known ligands for NMDA/AMPA receptors? SPR->BindingAssay Confirm Site of Action CounterScreen Counter-Screening (e.g., Kinase Panel) - Is the binding specific? BindingAssay->CounterScreen Assess Selectivity CETSA Cellular Thermal Shift Assay (CETSA) - Does it bind to the target in intact cells? CounterScreen->CETSA Ephys Electrophysiology (Patch-Clamp) - Does binding inhibit receptor function (ion flow)? CETSA->Ephys Phenotype Phenotypic Assay (e.g., Excitotoxicity Rescue) - Does target engagement lead to a desired cellular outcome? Ephys->Phenotype

Caption: A logical workflow for comprehensive target validation.

Method 1: Surface Plasmon Resonance (SPR) for Direct Binding Kinetics

Rationale: SPR is a powerful biophysical technique that measures biomolecular interactions in real-time without the need for labels.[9][10] It is the ideal first step to confirm a direct physical interaction between our compound and the purified, immobilized target protein. It provides not only the binding affinity (KD) but also the kinetic association (ka) and dissociation (kd) rates, which can better correlate with clinical efficacy than affinity alone.[10]

Experimental Protocol: SPR Analysis

  • Immobilization: Covalently immobilize the purified extracellular domain of the target receptor (e.g., GluN1/GluN2A subunit heterodimer for NMDA) onto a sensor chip surface.

  • Analyte Preparation: Prepare a series of precise concentrations of 2-Amino-6,7-dimethoxyquinoline-3-carboxylic acid in a suitable running buffer.

  • Interaction Analysis: Inject the analyte solutions over the sensor surface. The binding of the compound to the immobilized protein causes a change in the refractive index, which is detected and recorded as a sensorgram.[10]

  • Dissociation: After the association phase, flow running buffer over the chip to monitor the dissociation of the compound from the target.

  • Data Analysis: Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir) to calculate ka, kd, and the equilibrium dissociation constant (KD).

Comparative Data (Hypothetical):

CompoundTargetAssociation Rate (ka) (M⁻¹s⁻¹)Dissociation Rate (kd) (s⁻¹)Affinity (KD) (nM)
Test Compound NMDA Receptor1.5 x 10⁵3.0 x 10⁻³20
Kynurenic Acid NMDA Receptor8.0 x 10⁴9.5 x 10⁻³118
Test Compound AMPA ReceptorNo Binding DetectedN/AN/A
Test Compound Kinase X (Counter-Screen)No Binding DetectedN/AN/A
Method 2: Competitive Binding Assays to Confirm Site of Action

Rationale: While SPR confirms direct binding, it doesn't specify the binding site. A competitive radioligand binding assay can determine if the compound binds to a known site of interest, such as the glycine co-agonist site on the NMDA receptor, a common target for quinoline derivatives.[3][5][7]

Experimental Protocol: [³H]Glycine Displacement Assay

  • Membrane Preparation: Prepare synaptic membrane fractions from rat forebrain tissue, which are rich in NMDA receptors.[5]

  • Assay Setup: In a multi-well plate, incubate the membrane preparation with a fixed concentration of a radiolabeled ligand (e.g., [³H]glycine) and varying concentrations of the test compound.

  • Incubation & Separation: Allow the binding to reach equilibrium. Rapidly filter the mixture through glass fiber filters to separate bound from unbound radioligand.

  • Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Plot the percentage of radioligand displaced against the concentration of the test compound. Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ (the concentration of test compound that displaces 50% of the radioligand), which can be converted to a Ki (inhibition constant).

Phase 2: In Cellulo Target Engagement

Confirming that a compound binds to its target in the complex environment of a living cell is a crucial validation step.[11] The Cellular Thermal Shift Assay (CETSA) is a premier method for this purpose.

Method 3: Cellular Thermal Shift Assay (CETSA)

Rationale: CETSA operates on the principle of ligand-induced thermal stabilization. When a compound binds to its target protein, the resulting complex is often more resistant to thermal denaturation.[11][12] By heating cells treated with the compound across a temperature gradient and measuring the amount of soluble target protein that remains, we can directly infer target engagement.[13]

G cluster_workflow CETSA Workflow A 1. Treat Cells (e.g., HEK293 expressing NMDA-R) with Compound or Vehicle (DMSO) B 2. Heat Challenge Aliquot cells and heat across a temperature gradient (e.g., 40-70°C) A->B C 3. Cell Lysis (e.g., Freeze-thaw cycles) B->C D 4. Separate Fractions Centrifuge to separate soluble (supernatant) from aggregated (pellet) proteins C->D E 5. Protein Quantification Analyze soluble fraction by Western Blot for the target protein D->E F 6. Data Analysis Plot remaining soluble protein vs. temperature to generate melt curves E->F

Caption: The experimental workflow for the Cellular Thermal Shift Assay (CETSA).

Experimental Protocol: CETSA for NMDA Receptors

  • Cell Treatment: Culture cells expressing the target (e.g., HEK293 cells transfected with GluN1/GluN2A) and treat them with either the test compound at a desired concentration or a vehicle control (e.g., DMSO) for 1 hour at 37°C.

  • Heat Challenge: Aliquot the cell suspensions into PCR tubes. Using a thermal cycler, heat the different aliquots to a range of temperatures (e.g., from 40°C to 70°C in 3°C increments) for 3 minutes, followed by cooling.[13]

  • Lysis and Fractionation: Lyse the cells using freeze-thaw cycles. Centrifuge the lysates at high speed (e.g., 20,000 x g) to pellet the aggregated proteins.[13]

  • Analysis: Carefully collect the supernatant (soluble fraction). Quantify the amount of the target protein (e.g., GluN1 subunit) in each sample using Western blotting. An internal loading control (e.g., GAPDH) should also be probed.

  • Melt Curve Generation: Quantify the band intensities from the Western blot. For each treatment condition, plot the percentage of soluble target protein remaining relative to the non-heated control against temperature. A shift in the melting curve to a higher temperature in the presence of the compound indicates target stabilization and therefore, engagement.

Phase 3: Functional Validation

The final and most critical phase is to demonstrate that direct binding and target engagement translate into a functional consequence. For an ion channel receptor antagonist, the gold-standard functional assay is electrophysiology.

Method 4: Electrophysiology (Whole-Cell Patch-Clamp)

Rationale: Electrophysiology directly measures the flow of ions through the channel, providing the ultimate readout of receptor function. This assay will confirm whether the binding of 2-Amino-6,7-dimethoxyquinoline-3-carboxylic acid inhibits the NMDA or AMPA receptor's activity.

Experimental Protocol: Patch-Clamp Analysis

  • Cell Preparation: Use a cell line expressing the target receptor (e.g., HEK293-GluN1/GluN2A) or primary neurons.

  • Patching: Establish a whole-cell patch-clamp configuration on a single cell.

  • Agonist Application: Apply the receptor agonists (e.g., glutamate and glycine for NMDA) to elicit an inward current.

  • Antagonist Application: Co-apply the agonists with varying concentrations of the test compound and measure the resulting current.

  • Data Analysis: Determine the extent of current inhibition at each concentration of the test compound. Plot the percentage of inhibition against the compound concentration to calculate the IC₅₀ for functional antagonism.

Comparative Data (Hypothetical):

Assay MethodMetric2-Amino-6,7-dimethoxyquinoline-3-carboxylic acidKnown Antagonist (e.g., CNQX for AMPA)Negative Control
SPR KD (nM)20 (for NMDA)50 (for AMPA)>10,000
CETSA Thermal Shift (ΔTagg)+5.2 °C+4.8 °CNo Shift
Electrophysiology IC₅₀ (nM)45100>20,000

Conclusion

A multi-tiered, evidence-based approach is non-negotiable for confident biological target validation. By integrating biophysical (SPR), in-cellulo (CETSA), and functional (electrophysiology) methods, we can build a powerful, self-validating case. For 2-Amino-6,7-dimethoxyquinoline-3-carboxylic acid, the evidence derived from the workflow described herein would strongly support or refute the hypothesis that it functions as an NMDA receptor antagonist. This rigorous validation provides the essential mechanistic clarity required to advance a compound through the drug development pipeline.

References

  • Title: Quinoxaline derivatives are high-affinity antagonists of the NMDA receptor-associated glycine sites Source: Brain Research URL: [Link]

  • Title: Target Identification and Validation (Small Molecules) Source: University College London URL: [Link]

  • Title: Discovery of a novel and highly potent noncompetitive AMPA receptor antagonist Source: Journal of Medicinal Chemistry URL: [Link]

  • Title: Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA Source: Methods in Molecular Biology (via NCBI) URL: [Link]

  • Title: Approaches to Validate and Manipulate RNA Targets with Small Molecules in Cells Source: Biochemistry (via NCBI) URL: [Link]

  • Title: Enantiomerically pure tetrahydroquinoline derivatives as in vivo potent antagonists of the glycine binding site associated to the NMDA receptor Source: Bioorganic & Medicinal Chemistry Letters URL: [Link]

  • Title: Cellular thermal shift assay (CETSA) Source: Bio-protocol URL: [Link]

  • Title: 5-Aminomethylquinoxaline-2,3-diones. Part I: A novel class of AMPA receptor antagonists Source: Bioorganic & Medicinal Chemistry Letters URL: [Link]

  • Title: Pharmacology of NMDA Receptors Source: The Glutamate Receptors (via NCBI) URL: [Link]

  • Title: SPR applications in early drug discovery | Alto™ Digital SPR Source: Nicoya Lifesciences URL: [Link]

  • Title: Anticonvulsant activity of tetrahydroisoquinoline derivatives as potential new AMPA receptor antagonists Source: ResearchGate URL: [Link]

  • Title: Enhance Your Research with Advanced SPR Technology for Biomolecular Interactions Source: Nuvisan URL: [Link]

  • Title: NMDA Receptor Antagonists: Emerging Insights into Molecular Mechanisms and Clinical Applications in Neurological Disorders Source: MDPI URL: [Link]

  • Title: Target Identification and Validation in Drug Discovery Source: Chemspace URL: [Link]

  • Title: Surface Plasmon Resonance (SPR) Assay Source: Charles River Laboratories URL: [Link]

  • Title: Cellular thermal shift assay of subcellular isolates for evaluating drug-membrane target interactions Source: bioRxiv URL: [Link]

  • Title: Surface plasmon resonance assay for screening diverse aptamer-target interactions Source: bioRxiv URL: [Link]

  • Title: Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement Source: ACS Chemical Biology URL: [Link]

  • Title: LanthaScreen™ Eu Kinase Binding Assay for MAP2K4 Source: Fisher Scientific URL: [Link]

  • Title: Validation strategies for target prediction methods Source: Briefings in Bioinformatics URL: [Link]

  • Title: Surface Plasmon Resonance Experiments for Target Validation... Source: ResearchGate URL: [Link]

  • Title: Target Validation in Drug Discovery Source: Sygnature Discovery URL: [Link]

  • Title: Competitive AMPA receptor antagonists Source: Medicinal Research Reviews URL: [Link]

  • Title: How to run a Kinase Binding Platform assay Source: YouTube URL: [Link]

  • Title: Reported compounds as potent AMPA receptor antagonists Source: ResearchGate URL: [Link]

  • Title: NMDA receptor antagonist Source: Wikipedia URL: [Link]

  • Title: 6,7-dimethoxy-1,2,3,4-tetrahydro-isoquinoline-3-carboxylic acid attenuates heptatocellular carcinoma in rats with NMR-based metabolic perturbations Source: Future Science (via NCBI) URL: [Link]

  • Title: 6,7-dimethoxy-1,2,3,4-tetrahydro-isoquinoline-3-carboxylic acid attenuates colon carcinogenesis via blockade of IL-6 mediated signals Source: Biomedicine & Pharmacotherapy URL: [Link]

  • Title: SYNTHESIS AND BIOLOGICAL ACTIVITY OF A NOVEL SERIES OF 6,7-DIMETHOXYQUINAZOLINE-2,4(1H,3H)-DIONE DERIVATIVES Source: Acta Poloniae Pharmaceutica URL: [Link]

  • Title: Discovery of 4-alkoxy-2-aryl-6,7-dimethoxyquinolines as a new class of topoisomerase I inhibitors endowed with potent in vitro anticancer activity Source: European Journal of Medicinal Chemistry (via NCBI) URL: [Link]

  • Title: In silico target identification and pharmacokinetic profiling of 2-aryl-quinoline-4-carboxylic acid derivatives as potential antileishmanial agents Source: Frontiers in Pharmacology URL: [Link]

  • Title: Molecular Targets and Mechanisms of 6,7-Dihydroxy-2,4-dimethoxyphenanthrene from Chinese Yam Modulating NF-κB/COX-2 Signaling Pathway: The Application of Molecular Docking and Gene Silencing Source: MDPI URL: [Link]

Sources

Comparative

Benchmarking 2-Amino-6,7-dimethoxyquinoline-3-carboxylic acid against Standard Antibiotics: A Focus on NAD+-Dependent DNA Ligase (LigA) Inhibition

Executive Summary & Rationale As a Senior Application Scientist, I frequently design benchmarking cascades to evaluate emerging antibacterial leads against established standard-of-care drugs. The rising tide of antimicro...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Rationale

As a Senior Application Scientist, I frequently design benchmarking cascades to evaluate emerging antibacterial leads against established standard-of-care drugs. The rising tide of antimicrobial resistance (AMR) necessitates the exploration of novel, unexploited targets. One such highly validated target is bacterial NAD+-dependent DNA ligase (LigA)[1]. Unlike eukaryotic DNA ligases that strictly utilize ATP, bacterial LigA requires NAD+ as a cofactor, offering a unique structural pocket for selective inhibition[2].

In this guide, we benchmark 2-Amino-6,7-dimethoxyquinoline-3-carboxylic acid (and its closely related carboxamide analogs) against known standard-of-care antibiotics (e.g., Ciprofloxacin, Vancomycin). This compound emerged from fragment-based lead generation (FBLG) campaigns as a potent binder to the adenosine pocket of LigA[1].

Mechanism of Action & Target Selectivity

To establish a causal framework for our benchmarking, we must first dissect why LigA is targeted and how our test compound operates compared to known drugs.

  • Standard Antibiotics: Fluoroquinolones like Ciprofloxacin target DNA Gyrase and Topoisomerase IV, stabilizing the DNA cleavage complex to induce fatal double-strand breaks. Beta-lactams target Penicillin-Binding Proteins (PBPs) to halt cell wall synthesis.

  • Test Compound: 2-Amino-6,7-dimethoxyquinoline-3-carboxylic acid acts as a competitive inhibitor at the NAD+ binding site of LigA[1]. By mimicking the interactions of the adenosine moiety of NAD+, it prevents the formation of the ligase-AMP covalent intermediate (Step 1 of the ligation reaction)[3].

Because human DNA ligase I (hLigI) utilizes ATP and lacks the distinct NMN-binding subdomain found in bacterial LigA, this compound exhibits profound selectivity, minimizing off-target mammalian toxicity ()[1][2].

MOA Bact Bacterial Survival & Replication LigA NAD+-Dependent DNA Ligase (LigA) LigA->Bact Essential for nick sealing Gyrase DNA Gyrase / Topo IV Gyrase->Bact Essential for supercoiling Cipro Standard Drugs (e.g., Ciprofloxacin) Cipro->Gyrase Cleavage Complex TestCmpd 2-Amino-6,7-dimethoxyquinoline- 3-carboxylic acid TestCmpd->LigA Competitive Inhibition

Caption: Comparative mechanism of action: LigA inhibition vs. standard DNA gyrase inhibition.

Comparative Efficacy & Binding Affinity

When benchmarking a fragment-derived lead, we evaluate both enzymatic inhibition (IC50) and whole-cell efficacy (MIC). The table below summarizes the profile of the quinoline-based lead against standard reference drugs.

CompoundPrimary TargetMechanism of ActionH. influenzae MIC (µg/mL)S. aureus MIC (µg/mL)Selectivity (LigA vs hLigI)
2-Amino-6,7-dimethoxyquinoline-3-carboxylic acid LigANAD+ Competitive2 - 84 - 16>1000-fold
Ciprofloxacin DNA GyraseCleavage Complex0.01 - 0.050.25 - 1.0N/A
Vancomycin Cell WallD-Ala-D-Ala bindingN/A (Gram-)0.5 - 2.0N/A

Data Note: MIC values for the quinoline fragment leads are representative of the optimized series derived from the Hale et al. fragment-based campaign[4][5].

Experimental Protocols for Benchmarking

To ensure trustworthiness and reproducibility, the benchmarking must rely on a self-validating assay system. We utilize a FRET-based DNA Ligation Assay.

Why this assay? It provides a continuous, real-time readout of enzyme kinetics, allowing us to calculate precise IC50 values. The inclusion of hLigI as a counter-screen within the same workflow validates the selectivity of the compound.

Protocol: Self-Validating FRET-Based Ligation Assay
  • Reagent Preparation: Prepare assay buffer (50 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM DTT, 0.05% BSA). Utilize a nicked double-stranded DNA construct labeled with a fluorophore (e.g., FAM) and a quencher (e.g., BHQ1) flanking the nick.

  • Enzyme-Inhibitor Pre-incubation: Dispense 10 nM of purified E. coli or S. aureus LigA into a 384-well microplate. Add the test compound (titrated from 100 µM to 1 nM).

    • Causality Note: Pre-incubation is critical. It allows the relatively low-molecular-weight fragment to equilibrate within the adenosine binding pocket before the highly affinitive NAD+ cofactor is introduced, preventing false negatives.

  • Reaction Initiation & Self-Validation: Add 25 µM NAD+ and 50 nM FRET DNA substrate to initiate the reaction.

    • Self-Validation Step: In parallel wells, run the exact same compound titration against human DNA ligase I (hLigI) supplemented with ATP instead of NAD+. If the compound is truly selective for the bacterial NAD+ pocket, hLigI activity will remain uninhibited, proving the compound is not a non-specific DNA intercalator. Furthermore, include Ciprofloxacin as a negative control; it should show 0% inhibition in this cell-free ligase assay.

  • Kinetic Measurement: Monitor fluorescence (Ex: 485 nm / Em: 520 nm) continuously for 30 minutes. Successful ligation restricts the flexibility of the DNA, altering the FRET efficiency.

  • Data Analysis: Calculate initial velocities and fit to a 4-parameter logistic curve to determine IC50.

Workflow Step1 1. Enzyme & Substrate Prep (Purified LigA + FRET DNA) Step2 2. Compound Pre-incubation (Test Compound vs. Standards) Step1->Step2 Step3 3. Reaction Initiation (Addition of NAD+ Cofactor) Step2->Step3 Step4 4. Fluorescence Measurement (Ex: 485nm / Em: 520nm) Step3->Step4 Step5 5. Data Analysis (IC50 & Selectivity Profiling) Step4->Step5

Caption: Step-by-step FRET-based DNA ligation assay workflow for benchmarking inhibitor efficacy.

Structural Advantages of the Quinoline Scaffold

The physicochemical properties of 2-Amino-6,7-dimethoxyquinoline-3-carboxylic acid provide a distinct advantage over legacy scaffolds. X-ray crystallography from the fragment-based screening () demonstrates that the 6,7-dimethoxy groups project into a hydrophobic sub-pocket unique to bacterial LigA[6]. Simultaneously, the 2-amino group forms essential hydrogen bonds with the backbone carbonyls of the enzyme's active site[6]. The 3-carboxylic acid acts as an anchor, mimicking the phosphate interactions of the natural NAD+ substrate, ensuring tight, competitive binding[1].

Conclusion

Benchmarking 2-Amino-6,7-dimethoxyquinoline-3-carboxylic acid against known drugs reveals its potential as a highly selective antibacterial agent. While its absolute MIC as a raw fragment may trail highly optimized drugs like Ciprofloxacin, its novel mechanism of action circumvents existing resistance mechanisms, providing a critical, validated scaffold for future drug development[1].

References
  • Hale, M., et al. "From fragments to leads: Novel bacterial NAD+-dependent DNA ligase inhibitors." Tetrahedron Letters, 56(23), 3108-3112 (2015). Source: BRENDA Enzyme Database. URL:[Link]

  • Protein Data Bank Japan (PDBj). "4UCT - Fragment bound to H.influenza NAD dependent DNA ligase." Source: PDBj. URL:[Link]

  • BRENDA Enzyme Database. "Information on EC 6.5.1.2 - DNA ligase (NAD+)." Source: BRENDA. URL:[Link]

Sources

Validation

A Researcher's Guide to Deconvoluting the Target Landscape of 2-Amino-6,7-dimethoxyquinoline-3-carboxylic acid: A Comparative Approach to Cross-Reactivity Profiling

In the landscape of modern drug discovery, the quinoline scaffold has emerged as a privileged structure, forming the core of numerous therapeutic agents. The compound 2-Amino-6,7-dimethoxyquinoline-3-carboxylic acid, wit...

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of modern drug discovery, the quinoline scaffold has emerged as a privileged structure, forming the core of numerous therapeutic agents. The compound 2-Amino-6,7-dimethoxyquinoline-3-carboxylic acid, with its specific substitution pattern, presents a compelling profile for further investigation. However, the promise of any new chemical entity is inextricably linked to its selectivity. Off-target effects can lead to unforeseen toxicity and a diminished therapeutic window, making a thorough understanding of a compound's cross-reactivity profile a critical, non-negotiable step in preclinical development.[1] This guide provides a comparative framework for designing and interpreting cross-reactivity studies for 2-Amino-6,7-dimethoxyquinoline-3-carboxylic acid, with a focus on robust, self-validating experimental designs.

The 6,7-dimethoxyquinoline and the structurally related 6,7-dimethoxyquinazoline cores are frequently associated with kinase inhibitory activity.[2][3] Kinases, with over 500 members in the human kinome, represent one of the most significant classes of drug targets, particularly in oncology and immunology.[4] However, the high degree of structural conservation in the ATP-binding site across the kinome presents a significant challenge for achieving selectivity.[4] Therefore, this guide will place a strong emphasis on kinase cross-reactivity profiling, while also considering broader, unbiased approaches.

Choosing the Right Lens: A Comparison of Cross-Reactivity Profiling Strategies

The selection of an appropriate cross-reactivity profiling strategy is contingent on the stage of drug development and the specific questions being addressed. A multi-pronged approach, combining targeted and broader screening methods, often yields the most comprehensive and actionable data.

Profiling Strategy Principle Advantages Limitations Recommended Stage
Competitive Binding Assays Measures the ability of a test compound to displace a known ligand or tracer from its target protein.[5][6]Quantitative (IC50/Ki), high-throughput, adaptable to various target classes.Requires a known, high-affinity ligand for each target. Does not directly measure functional activity.Hit-to-lead, Lead Optimization
Kinome Profiling Assesses the inhibitory activity of a compound against a large panel of kinases.[7][8][9]Broad coverage of the kinome, identifies both on- and off-target kinases, provides a selectivity score.Can be costly, may not reflect cellular activity due to artificial ATP concentrations.Hit-to-lead, Lead Optimization, Preclinical
Phenotypic Screening Evaluates the effect of a compound on a cellular or organismal phenotype without a preconceived target.[10][11]Unbiased, can identify novel mechanisms of action and unexpected off-target effects.[11][12]Target deconvolution can be challenging and time-consuming.Target Discovery, Hit-to-lead
Tissue Cross-Reactivity (TCR) Studies Uses immunohistochemistry to screen for binding of a therapeutic agent to a panel of normal human tissues.[13][14]Provides data on potential off-target binding in a tissue context, required for regulatory submissions.Can be subject to artifacts, interpretation requires expertise.Preclinical

Experimental Design: From Targeted Assays to Global Profiling

A logical and phased approach to cross-reactivity assessment is paramount. We will first detail a foundational method for quantifying binding affinity and then expand to a broader kinome-wide screen.

Workflow 1: Competitive Binding Assay for Potency and Selectivity Determination

This workflow outlines the steps for a competitive binding assay, a robust method for determining the binding affinity of 2-Amino-6,7-dimethoxyquinoline-3-carboxylic acid to its putative primary target and a select panel of off-targets. A Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) format is described here due to its sensitivity and homogeneous nature.[15][16]

G cluster_prep Assay Preparation cluster_assay Assay Execution cluster_readout Data Acquisition & Analysis reagent_prep Reagent Preparation: - Test Compound Dilution Series - Labeled Tracer (e.g., Alexa Fluor 647) - Tagged Kinase (e.g., GST-tagged) - Eu-labeled Anti-Tag Antibody plate_map Design 384-well Plate Map: - Controls (No inhibitor, No enzyme) - Test Compound Titrations dispense_reagents Dispense Reagents: 1. Test Compound/Controls 2. Labeled Tracer 3. Tagged Kinase plate_map->dispense_reagents incubate1 Incubate to Reach Equilibrium dispense_reagents->incubate1 dispense_ab Dispense Eu-labeled Antibody incubate1->dispense_ab incubate2 Incubate dispense_ab->incubate2 read_plate Read Plate on TR-FRET Reader (Dual wavelength emission) incubate2->read_plate calculate_ratio Calculate TR-FRET Ratio (Acceptor/Donor) read_plate->calculate_ratio plot_data Plot Ratio vs. [Compound] calculate_ratio->plot_data fit_curve Fit Dose-Response Curve (e.g., 4-parameter logistic) plot_data->fit_curve determine_ic50 Determine IC50 Value fit_curve->determine_ic50 caption Workflow for a TR-FRET Competitive Binding Assay.

Workflow for a TR-FRET Competitive Binding Assay.
  • Compound Preparation: Prepare a 10-point, 3-fold serial dilution of 2-Amino-6,7-dimethoxyquinoline-3-carboxylic acid in 100% DMSO, starting at a concentration of 1 mM.

  • Reagent Preparation: Prepare working solutions of the tagged kinase, the fluorescently labeled tracer, and the Europium-labeled anti-tag antibody in the assay buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35). The optimal concentrations of each reagent should be determined empirically in a separate optimization experiment.

  • Assay Plate Dispensing:

    • Dispense 50 nL of the compound serial dilutions and controls (DMSO only) into a 384-well low-volume assay plate.

    • Add 5 µL of the tracer/kinase mixture to all wells.

  • Incubation: Seal the plate and incubate for 60 minutes at room temperature to allow the binding reaction to reach equilibrium.

  • Detection: Add 5 µL of the Europium-labeled antibody solution to all wells.

  • Second Incubation: Seal the plate and incubate for 60 minutes at room temperature, protected from light.

  • Data Acquisition: Read the plate on a TR-FRET enabled plate reader, measuring the emission at both the donor (e.g., 620 nm) and acceptor (e.g., 665 nm) wavelengths.

  • Data Analysis:

    • Calculate the ratio of the acceptor to donor fluorescence for each well.

    • Normalize the data to the high (DMSO only) and low (no enzyme) controls.

    • Plot the normalized response versus the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Workflow 2: Comprehensive Kinome Profiling

To obtain a broader view of the selectivity of 2-Amino-6,7-dimethoxyquinoline-3-carboxylic acid, a kinome-wide profiling study is essential. This workflow illustrates a typical process for a fee-for-service kinome scan, which provides a powerful dataset for understanding off-target liabilities.[9][17]

G cluster_planning Planning & Submission cluster_screening High-Throughput Screening cluster_followup Follow-up & Analysis select_panel Select Kinase Panel (e.g., 400+ kinases) select_conc Choose Test Concentration (e.g., 1 µM for primary screen) submit_compound Submit Compound to CRO select_conc->submit_compound primary_screen Primary Screen at Single Concentration (e.g., Radiometric or Mobility Shift Assay) submit_compound->primary_screen identify_hits Identify Hits (% Inhibition > Threshold, e.g., 50%) primary_screen->identify_hits ic50_determination IC50 Determination for Hits (Dose-Response Curves) identify_hits->ic50_determination data_analysis Data Analysis & Visualization (e.g., Kinome Tree Plot) ic50_determination->data_analysis selectivity_score Calculate Selectivity Score (e.g., S-score) data_analysis->selectivity_score report Generate Final Report selectivity_score->report caption Workflow for a Comprehensive Kinome Profiling Study.

Workflow for a Comprehensive Kinome Profiling Study.

Comparative Data: A Hypothetical Case Study

To illustrate the output of these studies, the following table presents hypothetical data comparing 2-Amino-6,7-dimethoxyquinoline-3-carboxylic acid with two structural analogs. Analog 1 contains a different substitution on the quinoline core, while Analog 2 replaces the quinoline with a quinazoline scaffold. The primary target is assumed to be Platelet-Derived Growth Factor Receptor (PDGFR), a common target for this chemical class.[3]

CompoundPrimary Target: PDGFRA (IC50, nM)Off-Target 1: VEGFR2 (IC50, nM)Off-Target 2: c-KIT (IC50, nM)Off-Target 3: SRC (IC50, nM)
2-Amino-6,7-dimethoxyquinoline-3-carboxylic acid 15 25080>10,000
Analog 150150120>10,000
Analog 2 (Quinazoline)525105,000

Interpretation of Hypothetical Data:

  • 2-Amino-6,7-dimethoxyquinoline-3-carboxylic acid demonstrates good potency against the primary target, PDGFRA. It shows moderate selectivity against VEGFR2 and c-KIT, two closely related kinases, and excellent selectivity against the more distant SRC kinase.

  • Analog 1 , with a different substitution pattern, shows reduced potency against the primary target and a slightly altered off-target profile.

  • Analog 2 , with the quinazoline core, is highly potent but shows significantly less selectivity, with potent activity against VEGFR2 and c-KIT. This highlights how a seemingly small structural change can dramatically impact the cross-reactivity profile.

Conclusion and Future Directions

A thorough investigation of cross-reactivity is not merely a checkbox in the drug discovery process; it is a fundamental exercise in understanding the polypharmacology of a compound.[18] For 2-Amino-6,7-dimethoxyquinoline-3-carboxylic acid, the data strongly suggest a potential interaction with the kinome. The comparative approach outlined in this guide, beginning with targeted binding assays and expanding to comprehensive kinome profiling, provides a robust framework for elucidating its selectivity profile.

The results from these studies will be instrumental in guiding the next steps of development. A favorable selectivity profile would bolster confidence in the compound's therapeutic potential, while the identification of significant off-target interactions would necessitate further medicinal chemistry efforts to mitigate these liabilities through rational drug design.[1] Ultimately, a deep understanding of a molecule's interactions with the proteome is the cornerstone of developing safer and more effective medicines.

References

  • Patsnap Synapse. (2025, May 21). How can off-target effects of drugs be minimised?
  • Technology Networks. (2025, April 24). Phenotypic Screening: A Powerful Tool for Drug Discovery.
  • PubMed. (2002, December 15). A high-throughput, nonisotopic, competitive binding assay for kinases using nonselective inhibitor probes (ED-NSIP).
  • Chemspace. (2026, January 18). Phenotypic Screening in Drug Discovery Definition & Role.
  • MtoZ Biolabs. Kinome Profiling Service.
  • Drug Discovery Support. Kinase Screening & Profiling Service.
  • PubMed. (2006, June 15). Identifying off-target effects and hidden phenotypes of drugs in human cells.
  • Medicines Discovery Catapult. (2026, January 29). Techniques in kinase profiling.
  • Pamgene. KinomePro™ – Functional Kinase Activity Profiling.
  • ResearchGate. Competition binding assay for measuring the interaction between....
  • PMC. (2023, June 1). Phenotypic Drug Discovery: Recent successes, lessons learned and new directions.
  • BMG Labtech. Binding kinetics: high throughput assay for kinase inhibitors.
  • Reaction Biology. Kinase Drug Discovery Services.
  • PMC - NIH. Assessment of allergen cross-reactivity.
  • Thermo Fisher Scientific. (n.d.). Characterization of Both Allosteric and ATP-Competitive Kinase Inhibitors with TR-FRET Binding Assays.
  • Revvity. Kinetic binding of kinase inhibitors and determination of K , K rates.
  • PMC. Identification of 2,4-diamino-6,7-dimethoxyquinoline derivatives as G9a inhibitors.
  • Charles River Laboratories. Tissue Cross-Reactivity Studies.
  • AnaPath. (2019, February 26). Tissue Cross-Reactivity Study and its Applications.
  • PMC. (2026, January 26). First-in-Class Dual PDGFR/Carbonic Anhydrase IX/XII Inhibitors: 6,7-Dimethoxyquinoline-Sulfonamides as Promising Antileukemic Agents.

Sources

Comparative

Reproducibility of Biological Assays with 2-Amino-6,7-dimethoxyquinoline-3-carboxylic acid: A Comparative Guide

As antimicrobial resistance escalates, targeting bacterial-specific replication machinery has become a paramount strategy in drug discovery. Bacterial NAD+-dependent DNA ligase (LigA) is an essential enzyme with no struc...

Author: BenchChem Technical Support Team. Date: March 2026

As antimicrobial resistance escalates, targeting bacterial-specific replication machinery has become a paramount strategy in drug discovery. Bacterial NAD+-dependent DNA ligase (LigA) is an essential enzyme with no structural homolog in eukaryotes (which rely on ATP-dependent ligases), making it an ideal therapeutic target (1)[1].

Among emerging inhibitors, 2-Amino-6,7-dimethoxyquinoline-3-carboxylic acid (and its active carboxamide derivatives) has been identified as a potent, fragment-derived inhibitor of LigA (2)[2]. This guide provides a comprehensive, objective comparison of this quinoline derivative against alternative LigA inhibitors, alongside self-validating protocols designed by application scientists to ensure high reproducibility in in vitro biological assays.

Mechanistic Grounding: How Quinoline Derivatives Target LigA

To design a reproducible assay, one must first understand the exact catalytic step being inhibited. Bacterial DNA ligation is a three-step process:

  • Adenylation: LigA reacts with NAD+ to form a covalent enzyme-AMP intermediate, releasing nicotinamide mononucleotide (NMN) (3)[3].

  • AMP Transfer: The AMP is transferred to the 5'-phosphate of the nicked DNA strand.

  • Phosphodiester Bond Formation: The 3'-OH attacks the 5'-phosphate-AMP, sealing the nick and releasing AMP.

2-Amino-6,7-dimethoxyquinoline-3-carboxylic acid acts as a competitive inhibitor of NAD+. By binding to the highly conserved AMP-binding pocket within the adenylation domain (Domain Ia), it halts the reaction at Step 1, preventing the formation of the crucial enzyme-AMP intermediate (4)[4].

LigAPathway LigA Apo-LigA (Bacterial) EnzAMP LigA-AMP Intermediate LigA->EnzAMP Step 1: Adenylation (Release NMN) NAD NAD+ NAD->EnzAMP DNAAMP DNA-AMP Complex EnzAMP->DNAAMP Step 2: AMP Transfer DNA Nicked DNA DNA->DNAAMP LigatedDNA Ligated DNA + AMP DNAAMP->LigatedDNA Step 3: Phosphodiester Bond Formation Inhibitor 2-Amino-6,7-dimethoxyquinoline- 3-carboxylic acid Inhibitor->LigA Competitive Binding (Blocks Step 1)

Figure 1: Mechanism of bacterial LigA and competitive inhibition by quinoline derivatives.

Comparative Performance of LigA Inhibitors

To establish the utility of 2-Amino-6,7-dimethoxyquinoline-3-carboxylic acid, we benchmark it against other validated LigA inhibitors. The table below summarizes their quantitative performance and specific assay reproducibility challenges.

Inhibitor ClassRepresentative CompoundPrimary Target SiteIC50 (S. aureus LigA)Selectivity (LigA vs. Human LigI)Assay Reproducibility Challenges
Quinoline Derivatives 2-Amino-6,7-dimethoxyquinoline-3-carboxylic acidAMP-binding pocket~0.5 - 5 µMHighModerate (Prone to precipitation in high-salt buffers; auto-fluorescence).
Pyridochromanones Compound 1 (Pinko et al.)NAD+-adenine binding pocket~0.04 - 0.9 µMHighLow (Highly reproducible, often used as a standard positive control)[4].
Adenosine Analogs Substituted adenosineAMP-binding pocket~0.01 - 0.1 µMHighModerate (Requires precise ATP/NAD+ ratio controls to prevent off-target effects)[1].
Glycosylamines Bis-xylofuranosylated diaminesNMN-binding groove~10 - 50 µMModerateHigh (Highly soluble, but lower overall potency requires high dosing).

Self-Validating Experimental Protocol: Fluorescence-Based Ligation Assay

Achieving reproducible IC50 values with 2-Amino-6,7-dimethoxyquinoline-3-carboxylic acid requires a rigorously controlled environment. Traditional radiolabeled ATP/NAD+ assays generate radioactive waste and limit throughput. The following protocol utilizes a Fluorescence-based DNA ligation assay, validated for high-throughput screening (5)[5].

Causality Check: Why use this specific setup? Fluorescence assays provide real-time kinetic readouts and allow for the inclusion of internal quench controls to flag false positives caused by compound auto-fluorescence—a known issue with highly conjugated quinoline derivatives.

Step-by-Step Methodology:
  • Reagent Preparation:

    • Buffer LS: 200 mM HEPES (pH 7.5), 400 mM NH4Cl, 20% glycerol, 20 mM DTT, 0.05% Tween-20, 5 mM EDTA, 0.6 mg/ml BSA, 80 mM MgCl2 (5)[5].

      • Causality: DTT prevents the oxidation of critical cysteine residues in LigA. Tween-20 and BSA prevent non-specific binding of the hydrophobic quinoline inhibitor to the microplate walls, a major source of irreproducibility.

    • Substrate: Prepare a 100 nM stock of nicked duplex DNA.

    • Enzyme: Dilute recombinant E. coli or S. aureus LigA to 500 nM.

  • Inhibitor Pre-Incubation:

    • Dispense 2-Amino-6,7-dimethoxyquinoline-3-carboxylic acid (titrated from 100 µM to 1 nM in DMSO) into a 96-well plate. Ensure final DMSO concentration does not exceed 1% to prevent enzyme denaturation.

    • Add 0.4 µl of LigA and incubate for 15 minutes at room temperature.

      • Causality: Pre-incubation allows the competitive inhibitor to reach equilibrium in the AMP-binding pocket before the introduction of the NAD+ substrate.

  • Reaction Assembly & Execution:

    • Add 4 µl of 1 mM NAD+ and 4 µl of the DNA substrate to initiate the reaction (Total volume: 40 µl).

    • Incubate at 37°C for 60 minutes (5)[5].

  • Quenching and Detection:

    • Add 200 µl of Reagent T (containing high EDTA) to chelate Mg2+ and halt catalysis.

    • Add 20 µl of 1x fluorescence intercalating dye.

    • Incubate for 15 minutes, then measure fluorescence at Ex: 485 nm / Em: 535 nm (5)[5].

FRETWorkflow Prep 1. Reagent Preparation (Enzyme, DNA, NAD+, Inhibitor) Mix 2. Reaction Assembly (37°C, 60 min) Prep->Mix Quench 3. Reaction Quenching (Reagent T / EDTA) Mix->Quench Dye 4. Fluorophore Addition (Intercalating Dye) Quench->Dye Read 5. Fluorescence Readout (Ex: 485nm, Em: 535nm) Dye->Read

Figure 2: Step-by-step workflow of the FRET-based DNA ligation assay with integrated controls.

Troubleshooting & E-E-A-T Insights for Reproducibility

As a Senior Application Scientist, I frequently observe three primary failure modes when testing quinoline-based carboxylic acids in LigA assays:

  • NAD+ Degradation: NAD+ is highly unstable in aqueous solutions at room temperature. Degraded NAD+ lowers the effective substrate concentration, artificially inflating the apparent potency (lowering the IC50) of competitive inhibitors like 2-Amino-6,7-dimethoxyquinoline-3-carboxylic acid.

    • Solution: Always prepare NAD+ stocks fresh or store in single-use aliquots at -80°C.

  • Compound Aggregation: Carboxylic acid derivatives can form colloidal aggregates in high-salt buffers, leading to promiscuous, non-specific enzyme inhibition.

    • Solution: Incorporate 0.05% Tween-20 in the assay buffer. Run a dynamic light scattering (DLS) counter-screen to verify the compound is monomeric at the tested IC50.

  • False Negatives via Auto-fluorescence: Quinolines can absorb or emit light near the 485/535 nm range used by standard intercalating dyes.

    • Solution: Always run a "Compound + Dye + No Enzyme" control well to subtract background fluorescence and ensure the system is self-validating.

References

  • BRENDA Enzyme Database. "Information on EC 6.5.1.2 - DNA ligase (NAD+)". Available at:[3]

  • Hale, M. et al. "From fragments to leads Novel bacterial NAD+-dependent DNA ligase inhibitors". Tetrahedron Lett., 2015. Available at:[2]

  • ProFoldin. "NAD+-dependent DNA Ligase Assay Kits Protocol". Available at:[5]

  • NIH PMC. "Mechanistic Assessment of DNA Ligase as an Antibacterial Target in Staphylococcus aureus". Available at:[4]

  • NIH PMC. "Novel Bacterial NAD+-Dependent DNA Ligase Inhibitors with Broad-Spectrum Activity and Antibacterial Efficacy In Vivo". Available at:[1]

Sources

Safety & Regulatory Compliance

No content available

This section has no published content on the current product page yet.
© Copyright 2026 BenchChem. All Rights Reserved.